3,4-Dibromohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBYNRFLHNSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407767 | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-12-0, 16230-28-7 | |
| Record name | 3,4-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Dibromohexane
This technical guide provides a comprehensive overview of the core physical properties of 3,4-dibromohexane, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes visualizations of key chemical processes.
Core Physical and Chemical Properties
This compound is a halogenated hydrocarbon with the chemical formula C₆H₁₂Br₂.[1][2][3] It exists as stereoisomers, including meso and racemic (dl) forms, which may exhibit variations in their physical properties.[2][3] The presence of two bromine atoms on adjacent carbons makes it a reactive compound and a useful intermediate in organic synthesis.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 243.97 g/mol | [2][4] |
| Boiling Point | 39 °C at 0.8 mm Hg | [4][5] |
| Density | 1.594 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.507 | [4][5] |
| Melting Point | Not available | [6] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound via Bromination of Hex-3-ene
The most common method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) to hex-3-ene.[2] This reaction proceeds via an anti-addition mechanism, leading to the formation of a vicinal dibromide.
Materials:
-
Hex-3-ene (cis or trans isomer)
-
Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hex-3-ene in an appropriate volume of the inert solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromine in the same solvent to the stirred hex-3-ene solution using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
-
Continue the addition until a faint bromine color persists, indicating the completion of the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Analysis of this compound by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing the isomers of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Dissolve 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent such as dichloromethane or hexane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.
Analysis of this compound by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the synthesized this compound.
Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7]
-
Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[8]
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.[9]
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
The chemical shifts of the protons on the carbons bearing the bromine atoms are expected to be in the range of 2-4.5 ppm.[10]
-
The coupling patterns of the signals will provide information about the connectivity of the atoms in the molecule.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. echemi.com [echemi.com]
- 5. This compound | 16230-28-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3,4-Dibromohexane from Hex-3-ene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic addition of bromine to hex-3-ene. The document outlines the underlying reaction mechanism, including stereochemical considerations for both cis and trans isomers of the starting alkene. A detailed, representative experimental protocol is provided, alongside a logical workflow for the synthesis and purification process. All quantitative data are summarized for clarity, and key pathways are visualized using diagrams to facilitate understanding for researchers and professionals in chemistry and drug development.
Introduction
The halogenation of alkenes is a fundamental and extensively studied reaction in organic chemistry. The addition of bromine across a carbon-carbon double bond provides a reliable method for the synthesis of vicinal dibromides.[1] These compounds are valuable intermediates in organic synthesis, serving as precursors for the formation of alkynes, dienes, and other functional groups through elimination or substitution reactions.[1][2] This guide focuses specifically on the synthesis of this compound from hex-3-ene, a classic example of electrophilic addition. The reaction proceeds efficiently under mild conditions and serves as an excellent illustration of stereospecific reaction mechanisms.[3][4]
Reaction Mechanism and Stereochemistry
The reaction between hex-3-ene and bromine (Br₂) is a stereospecific anti-addition.[5] The mechanism proceeds through a cyclic bromonium ion intermediate, which dictates the final stereochemistry of the product.[3][6]
-
Electrophilic Attack and Formation of a Bromonium Ion: The electron-rich π-bond of the hex-3-ene double bond acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a dipole in the Br-Br bond.[3] A three-membered ring, the bromonium ion, is formed, with the positive charge located on the bromine atom. The other bromine atom is released as a bromide ion (Br⁻).[3][4]
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the two carbon atoms of the cyclic bromonium ion.[6] This attack occurs from the side opposite to the bromonium ion ring (backside attack), leading to the anti-addition of the two bromine atoms across the original double bond.[5][6]
The stereochemistry of the starting alkene (cis or trans) determines the stereochemistry of the resulting this compound product.
-
trans-(E)-Hex-3-ene: The anti-addition of bromine to trans-hex-3-ene results in the formation of meso-3,4-dibromohexane, an achiral compound with an internal plane of symmetry.[7]
-
cis-(Z)-Hex-3-ene: The anti-addition of bromine to cis-hex-3-ene produces a racemic mixture of the two enantiomers, (3R,4R)-dibromohexane and (3S,4S)-dibromohexane.[8][9][10][11]
Experimental Protocol
The following is a generalized experimental procedure for the bromination of hex-3-ene. This protocol is based on standard procedures for alkene bromination.[6][12][13]
Materials:
-
Hex-3-ene (either cis or trans isomer)
-
Bromine (Br₂) or Pyridinium tribromide (a safer alternative source of Br₂)[5][13]
-
An inert solvent, such as dichloromethane (B109758) (DCM) or tetrachloromethane[3][12]
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)[13]
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hex-3-ene in an appropriate volume of an inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in the same solvent.
-
Addition of Bromine: Slowly add the bromine solution to the stirred solution of hex-3-ene using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[3] Continue the addition until a faint, persistent orange or yellow color is observed, indicating a slight excess of bromine.
-
Reaction Completion: Allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure the reaction goes to completion.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, this compound, will remain.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as cold ethanol, to yield the final product.[5][6] The purified product is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. All operations involving bromine should be performed in a well-ventilated fume hood.[13]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, goggles).
-
Always wear chemical splash-proof goggles and appropriate attire.[13]
Quantitative Data
The following table provides representative quantitative data for a laboratory-scale synthesis of this compound.
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Amount | Density (g/mL) | Notes |
| cis-Hex-3-ene | C₆H₁₂ | 84.16 | 0.05 | 4.21 g (6.2 mL) | 0.678 | Limiting Reagent |
| Bromine | Br₂ | 159.81 | 0.05 | 7.99 g (2.56 mL) | 3.12 | Highly corrosive |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~40 mL | 1.33 | Solvent |
| This compound | C₆H₁₂Br₂ | 243.97 | 0.05 | 12.20 g | - | Theoretical Yield |
Visualizations
Reaction Scheme and Workflow
The following diagrams illustrate the overall reaction, the detailed mechanism, and a typical experimental workflow for the synthesis.
Caption: Overall reaction scheme for the bromination of hex-3-ene.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. brainly.com [brainly.com]
- 8. chegg.com [chegg.com]
- 9. Solved Bromination of (Z)-3-hexene yields racemic | Chegg.com [chegg.com]
- 10. Solved Bromination of (Z)-3-hexene yields racemic | Chegg.com [chegg.com]
- 11. chegg.com [chegg.com]
- 12. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]
- 13. docsity.com [docsity.com]
An In-depth Technical Guide to the Stereoisomers of 3,4-Dibromohexane: Meso and dl-Pair
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dibromohexane, focusing on the meso compound and the racemic dl-pair. The document details their synthesis, separation, and key physicochemical properties, offering valuable information for professionals in chemical research and drug development.
Introduction to the Stereoisomers of this compound
This compound is a halogenated hydrocarbon that, due to the presence of two chiral centers at carbons 3 and 4, exists as three distinct stereoisomers. These are a pair of enantiomers, (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane, which together constitute a racemic mixture or dl-pair, and a meso compound, (3R,4S)-3,4-dibromohexane. The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.[1] The enantiomers are chiral and rotate plane-polarized light in equal but opposite directions.[1][2] These stereoisomers are diastereomers of the meso compound.[1]
Physicochemical Properties
The distinct three-dimensional arrangements of the stereoisomers of this compound give rise to differences in their physical properties. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light.[2][3] Diastereomers, on the other hand, have distinct physical properties.[4]
| Property | meso-3,4-Dibromohexane ((3R,4S)) | dl-3,4-Dibromohexane (Racemic Mixture) | (3R,4R)-3,4-dibromohexane | (3S,4S)-3,4-dibromohexane |
| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol [5] | 243.97 g/mol [6] | 243.97 g/mol | 243.97 g/mol [7] |
| CAS Number | 89583-12-0[5] | 16230-28-7[6] | Not available | Not available |
| Boiling Point | Not available | 39 °C @ 0.8 mm Hg (isomer unspecified) | Not available | Not available |
| Density | Not available | 1.594 g/mL at 25 °C (isomer unspecified) | Not available | Not available |
| Optical Rotation ([α]D) | 0° (achiral)[1] | 0° (racemic mixture)[4] | Opposite to (3S,4S)[1] | Opposite to (3R,4R)[1] |
| Kovats Retention Index | 931 (non-polar column)[8] | Not available | Not available | Not available |
| Dielectric Constant | 4.67[9] | Not available | Not available | Not available |
| Dipole Moment | 1.58 D[9] | Not available | Not available | Not available |
Experimental Protocols
Stereospecific Synthesis
The synthesis of the stereoisomers of this compound is achieved through the stereospecific bromination of the corresponding E/Z isomers of 3-hexene (B12438300). The reaction proceeds via an anti-addition mechanism.
-
Synthesis of meso-3,4-Dibromohexane: The anti-addition of bromine to trans-3-hexene (B77681) yields the meso-diastereomer.
-
Synthesis of dl-3,4-Dibromohexane: The anti-addition of bromine to cis-3-hexene (B1361246) results in the formation of the racemic mixture (dl-pair) of (3R,4R)- and (3S,4S)-3,4-dibromohexane.
General Experimental Protocol for Bromination of 3-Hexene:
-
Materials: 3-hexene (cis or trans isomer), bromine, and a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
-
Procedure:
-
Dissolve the 3-hexene isomer in the inert solvent in a round-bottom flask, protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
-
Separation of the dl-Pair (Resolution)
The separation of the enantiomers of the dl-pair, a process known as resolution, is a critical step in obtaining the pure, optically active isomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent or a chiral stationary phase.[4]
1. Diastereomeric Salt Formation:
This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10]
-
General Protocol (Conceptual):
-
While this compound itself does not readily form salts, a potential strategy involves its conversion to a derivative containing an acidic or basic functional group.
-
This derivative can then be reacted with a chiral base (e.g., brucine, strychnine) or a chiral acid (e.g., tartaric acid), respectively, to form diastereomeric salts.
-
The diastereomeric salts are then separated based on their differential solubility in a suitable solvent through fractional crystallization.
-
Finally, the separated diastereomers are treated to regenerate the individual enantiomers of the this compound derivative, from which the target enantiomer can be obtained.
-
2. Chiral Chromatography:
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Gas Chromatography (GC) for Diastereomer Separation:
While GC with a chiral stationary phase can be used for enantiomer separation, the separation of the diastereomeric meso and dl-pair can be achieved on achiral columns. The choice of the stationary phase is critical for achieving good resolution.[11]
-
Method 1: Non-Polar GC Column
-
Principle: Separation is primarily based on boiling point differences.[11]
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector: Split/splitless injector at 250°C.[11]
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 10°C/min to 200°C; hold at 200°C for 5 minutes.[11]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]
-
-
Method 2: Mid-Polar GC Column
-
Principle: Separation is based on a combination of boiling point and polarity differences.[11]
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.[11]
-
Carrier Gas: Nitrogen.[11]
-
Injector: Split/splitless injector.[11]
-
Oven Temperature Program: Initial temperature 50°C, hold for 1 minute; ramp at 8°C/min to 180°C.[11]
-
Visualizations
The relationships between the stereoisomers of this compound and the general workflow for their synthesis and separation are illustrated in the following diagrams.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. fvs.com.py [fvs.com.py]
- 3. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexane, 3,4-dibromo-, (R*,S*)- | C6H12Br2 | CID 6429402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. meso-3,4-dibromohexane [stenutz.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3,4-Dibromohexane: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dibromohexane, a halogenated alkane of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.
Introduction
This compound is a vicinal dibromide with the chemical formula C₆H₁₂Br₂. Its structure, featuring two chiral centers at the C3 and C4 positions, allows for the existence of stereoisomers (enantiomers and diastereomers), making stereochemical analysis crucial. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. While extensive proprietary spectral databases exist, this guide focuses on publicly available data and predictive analysis based on established principles.
Spectroscopic Data
A thorough search of publicly accessible spectral databases did not yield complete, experimentally verified datasets for this compound. Commercial entities such as Sigma-Aldrich offer access to NMR spectra, and references to mass spectrometry data exist within the NIST Mass Spectrometry Data Center. However, for the purpose of this guide, the following tables are populated with predicted data and values inferred from analogous compounds, providing a foundational understanding of the expected spectroscopic behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereomers and the potential for second-order coupling effects. The protons on the bromine-bearing carbons (C3 and C4) would be significantly deshielded.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (C1, C6) | 0.9 - 1.2 | Triplet (t) | ~7 |
| CH₂ (C2, C5) | 1.8 - 2.2 | Multiplet (m) | - |
| CHBr (C3, C4) | 4.0 - 4.5 | Multiplet (m) | - |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms bonded to the electronegative bromine atoms are expected to be shifted downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 | 10 - 15 |
| C2, C5 | 25 - 35 |
| C3, C4 | 50 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the vibrations of its C-H and C-Br bonds.
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-H (alkane) | 1350 - 1480 | Bending |
| C-Br | 500 - 680 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z | Interpretation | Notes |
| 242/244/246 | [M]⁺ (Molecular Ion) | Isotopic pattern with ~1:2:1 intensity ratio, characteristic of two bromine atoms. |
| 163/165 | [M - Br]⁺ | Loss of one bromine atom. |
| 83 | [C₆H₁₁]⁺ | Loss of both bromine atoms. |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |
| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for a specific compound like this compound can vary between laboratories and instruments. However, the following provides a general methodology for each technique.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively volatile, non-polar compounds and would likely produce significant fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This diagram outlines the logical progression from sample preparation through to data acquisition and interpretation, culminating in the structural confirmation of the target molecule. Each spectroscopic technique provides complementary information that, when combined, allows for a comprehensive and unambiguous characterization.
An In-depth Technical Guide to the Chemical Structure and Bonding in 3,4-Dibromohexane
Abstract: This technical guide provides a comprehensive examination of the chemical structure, bonding, stereoisomerism, and conformational analysis of 3,4-dibromohexane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this vicinal dibromide. The document summarizes key physicochemical properties, outlines experimental protocols for its synthesis and characterization, and discusses its reactivity. Advanced visualizations are provided to illustrate its complex stereochemical relationships and synthetic pathways.
Introduction
This compound is a halogenated hydrocarbon belonging to the vicinal dibromide family, characterized by bromine atoms on adjacent carbon atoms.[1] Its structure, a six-carbon alkane chain with bromine substituents at the C3 and C4 positions, gives rise to fascinating stereochemical properties and makes it a valuable intermediate in organic synthesis.[1][2] Understanding the nuanced details of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity and utilizing it effectively as a precursor for more complex molecules, such as dienes used in the construction of cyclic systems.[1]
Chemical Structure and Stereoisomerism
The molecular formula of this compound is C₆H₁₂Br₂.[3][4][5][6] The core of its structure is a hexane (B92381) backbone, with bromine atoms covalently bonded to the third and fourth carbon atoms. These two carbons (C3 and C4) are chiral centers, as each is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and a brominated secondary carbon group.
The presence of two chiral centers means that this compound can exist as a maximum of 2² = 4 stereoisomers. These isomers are categorized into two main forms: an enantiomeric pair and a meso compound.
-
Enantiomers: The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other.[1] These molecules are chiral and optically active, meaning they rotate plane-polarized light in equal but opposite directions.[1]
-
Meso Compound: The (3R,4S) isomer possesses an internal plane of symmetry, making it achiral despite having two chiral centers.[1][7] Its mirror image, the (3S,4R) configuration, is identical to it.[1] This meso form is a diastereomer of the enantiomeric pair.[1]
The different stereoisomers can be represented using Fischer projections, which are useful for comparing the configurations of the chiral centers.[1]
Caption: Fischer projections of this compound stereoisomers.
Chemical Bonding
The bonding in this compound consists primarily of covalent sigma (σ) bonds. The carbon skeleton is held together by stable C-C single bonds, and each carbon is bonded to hydrogen atoms via C-H single bonds.
The most significant aspect of bonding in this molecule is the carbon-bromine (C-Br) bond. Due to the difference in electronegativity between carbon (≈2.55) and bromine (≈2.96), the C-Br bond is polar covalent.[8][9][10] This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom. This polarization is fundamental to the chemical reactivity of this compound, making the carbon atoms susceptible to nucleophilic attack and the bromine atoms effective leaving groups in substitution and elimination reactions.[8][11]
As we move down the halogen group, the atomic size increases, leading to longer and weaker carbon-halogen bonds.[9][12] The C-Br bond is therefore longer and weaker than a C-Cl bond but shorter and stronger than a C-I bond.[8][13]
Table 1: General Bond Parameters for Haloalkanes
| Bond Type | Typical Bond Length (pm) | Typical Bond Enthalpy (kJ/mol) |
|---|---|---|
| C-C | 154 | 346 |
| C-H | 109 | 411 |
| C-Br | 194 | 290 |
Note: Values are generalized for alkanes and haloalkanes and may vary slightly for this compound.
Conformational Analysis
Rotation around the central C3-C4 single bond leads to different spatial arrangements of the atoms, known as conformations.[1] The stability of these conformers is influenced by steric and electronic interactions between the substituents on the adjacent carbons.[1] Newman projections are a powerful tool for visualizing these conformations.
The most stable conformations are the staggered ones, where the substituents are maximally separated. These include the anti-periplanar conformation, where the two bulky bromine atoms are 180° apart, and the gauche conformations, where they are 60° apart. The eclipsed conformations, where the substituents are directly aligned, are the least stable due to high torsional and steric strain. The anti conformer is generally the most stable due to minimized steric repulsion between the large bromine atoms and the ethyl groups.
Caption: Newman projections for C3-C4 bond rotation in this compound.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These properties are essential for handling, purification, and reaction setup.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 16230-28-7 | [1][5][6][14] |
| Molecular Formula | C₆H₁₂Br₂ | [3][4][5][6] |
| Molecular Weight | 243.97 g/mol | [1][3][4][14] |
| Boiling Point | 39 °C at 0.8 mmHg | [14] |
| Density | 1.594 g/mL at 25 °C | [14] |
| Refractive Index (n²⁰/D) | 1.507 | [14] |
Experimental Protocols and Characterization
Synthesis
The most common and logical synthesis of this compound is through the electrophilic addition of bromine (Br₂) to hex-3-ene.[1] This halogenation reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This stereospecificity is critical:
-
Bromination of (E)-hex-3-ene yields the racemic mixture of (3R,4R)- and (3S,4S)-dibromohexane.
-
Bromination of (Z)-hex-3-ene yields the meso-(3R,4S)-dibromohexane.
Protocol: Bromination of hex-3-ene
-
Dissolve hex-3-ene (1 equivalent) in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine will disappear as it reacts.
-
Once the addition is complete and the color persists faintly, allow the reaction to warm to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. Buy this compound | 16230-28-7 [smolecule.com]
- 3. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dl-3,4-dibromohexane [webbook.nist.gov]
- 5. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. This compound | 16230-28-7 [chemicalbook.com]
- 15. PubChemLite - this compound (C6H12Br2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the IUPAC Nomenclature of 3,4-Dibromohexane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dibromohexane, detailing their IUPAC nomenclature, stereochemical relationships, and methods for their synthesis and separation. A thorough understanding of the stereochemistry of halogenated alkanes is crucial in various fields, including synthetic organic chemistry, materials science, and drug development, where the three-dimensional arrangement of atoms can significantly influence molecular properties and biological activity.
Stereoisomers of this compound
This compound possesses two chiral centers at carbons 3 and 4. The number of possible stereoisomers is given by the formula 2^n, where n is the number of chiral centers. For this compound, this would predict a maximum of four stereoisomers. However, due to the symmetrical nature of the substitution on the hexane (B92381) backbone, a meso compound exists, reducing the total number of unique stereoisomers to three: a pair of enantiomers and one meso compound.
These stereoisomers are:
-
(3R,4R)-3,4-dibromohexane
-
(3S,4S)-3,4-dibromohexane
-
meso-3,4-dibromohexane ((3R,4S)- or (3S,4R)-3,4-dibromohexane)
The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other and are therefore enantiomers.[1] The meso form has an internal plane of symmetry and is achiral, meaning it is superimposable on its mirror image.[2][3] Consequently, the (3R,4S) and (3S,4R) configurations represent the same achiral molecule.[2][3]
Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration (R or S) of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach involves a two-step process:
-
Assigning Priorities: The four groups attached to each chiral carbon are assigned priorities based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.
-
Determining R/S Configuration: The molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is then observed.
-
If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left).
-
Application to this compound:
For both chiral carbons (C3 and C4), the four attached groups are:
-
A bromine atom (-Br)
-
A hydrogen atom (-H)
-
An ethyl group (-CH2CH3)
-
A brominated sec-butyl group (-CH(Br)CH2CH3)
The priority assignment for the groups attached to C3 is as follows:
-
-Br (highest atomic number)
-
-CH(Br)CH2CH3 (the carbon is attached to another bromine)
-
-CH2CH3 (the carbon is attached to another carbon)
-
-H (lowest atomic number)
A similar priority assignment is made for the substituents on C4.
Data Presentation
The properties of the stereoisomers of this compound are summarized in the table below for easy comparison.
| Property | (3R,4R)-3,4-Dibromohexane | (3S,4S)-3,4-Dibromohexane | meso-3,4-Dibromohexane |
| IUPAC Name | (3R,4R)-3,4-dibromohexane | (3S,4S)-3,4-dibromohexane | (3R,4S)-3,4-dibromohexane |
| Stereochemical Relationship | Enantiomer of (3S,4S) | Enantiomer of (3R,4R) | Diastereomer of (3R,4R) and (3S,4S) |
| Optical Activity | Optically active | Optically active | Optically inactive |
| Chirality | Chiral | Chiral | Achiral |
| CAS Number | Not individually assigned | 98087028 | 16230-27-6 |
Experimental Protocols
The stereoselective synthesis of this compound isomers is typically achieved through the halogenation of the corresponding stereoisomer of 3-hexene. The separation of the resulting stereoisomers can be accomplished using chiral gas chromatography.
Stereoselective Synthesis of this compound Stereoisomers
The anti-addition of bromine to an alkene is a well-established stereospecific reaction. This principle is employed to synthesize the desired stereoisomers of this compound.
-
Synthesis of meso-3,4-dibromohexane: The anti-addition of bromine to trans-3-hexene (B77681) yields the meso-diastereomer.
-
Synthesis of the enantiomeric pair (racemic mixture) of this compound: The anti-addition of bromine to cis-3-hexene (B1361246) results in the formation of a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane.
Detailed Protocol for the Bromination of trans-3-Hexene to yield meso-3,4-Dibromohexane:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-3-hexene in a suitable inert solvent such as dichloromethane (B109758) (CH2Cl2) or carbon tetrachloride (CCl4). The reaction should be carried out in a fume hood and protected from light to prevent radical side reactions.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (Br2) in the same solvent dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. The addition should be continued until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to quench any excess bromine. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation.
Chiral Separation of this compound Enantiomers
The separation of the enantiomers of this compound from a racemic mixture can be achieved by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Detailed Protocol for Chiral GC Separation:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin). A common choice would be a column like Rt-βDEXcst (30 m x 0.25 mm ID).
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 5 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID).
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the racemic this compound in a suitable solvent (e.g., hexane).
The two enantiomers, (3R,4R)- and (3S,4S)-3,4-dibromohexane, will exhibit different retention times, allowing for their separation and quantification.
Mandatory Visualization
Stereochemical Relationships
The logical relationship between the different stereoisomers of this compound is illustrated in the following diagram.
Experimental Workflow for Synthesis and Separation
The following diagram outlines the experimental workflow for the synthesis of a racemic mixture of this compound and the subsequent chiral separation of the enantiomers.
References
CAS number and molecular weight of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 3,4-Dibromohexane, a halogenated alkane. While primarily used as a chemical intermediate in organic synthesis, a comprehensive understanding of its molecular properties is crucial for its effective application in research and development. This guide summarizes its key chemical identifiers and physical properties.
Core Chemical Data
The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety protocols.
| Property | Value | Citations |
| CAS Number | 16230-28-7 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂Br₂ | [2][3][5] |
| Molecular Weight | 243.97 g/mol | [1][2][3][4][6][7] |
| InChI Key | VCQBYNRFLHNSKA-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCC(C(CC)Br)Br | [2] |
| Density | 1.594 g/mL at 25 °C | [3] |
Context in Research and Development
This compound is a halogenated hydrocarbon. Compounds of this nature are not typically involved in biological signaling pathways and are not subjects of drug development studies themselves. Instead, their utility is found in synthetic organic chemistry, where they can serve as precursors or building blocks for more complex molecules with potential biological activity. The presence of two bromine atoms provides reactive sites for various nucleophilic substitution or elimination reactions, making it a versatile reagent in multi-step syntheses.
Due to its role as a chemical intermediate, in-depth experimental protocols would be specific to the particular reaction it is being used in, rather than standardized biological assays. For instance, a protocol would detail its use in a specific alkylation or coupling reaction, including solvents, catalysts, temperature, and purification methods.
Logical Workflow: Chemical Property Identification
The process of identifying and verifying the properties of a chemical compound like this compound follows a standard logical workflow in chemical research. This ensures accurate characterization before its use in further applications.
Caption: Workflow for Chemical Compound Characterization.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 16230-28-7 [chemicalbook.com]
- 4. Buy this compound | 16230-28-7 [smolecule.com]
- 5. dl-3,4-dibromohexane [webbook.nist.gov]
- 6. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility and Stability of 3,4-Dibromohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 3,4-dibromohexane. Due to the limited availability of specific experimental data for this compound, this guide incorporates calculated values, qualitative assessments, and data from analogous vicinal dibromoalkanes to offer a thorough profile.
Introduction to this compound
This compound is a halogenated hydrocarbon with the chemical formula C₆H₁₂Br₂. As a vicinal dibromide, it features two bromine atoms on adjacent carbon atoms (carbons 3 and 4) of a hexane (B92381) chain. This structural feature is central to its chemical reactivity and stability. The presence of two chiral centers at these carbons means that this compound can exist as stereoisomers, including enantiomeric pairs ((3R,4R) and (3S,4S)) and a meso form ((3R,4S)). These different stereoisomers can exhibit distinct physical and chemical properties.
Solubility Profile
Table 1: Physical Properties and Calculated Water Solubility of dl-3,4-Dibromohexane
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂ | --INVALID-LINK-- |
| Molecular Weight | 243.97 g/mol | --INVALID-LINK-- |
| Density | 1.594 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 39 °C at 0.8 mm Hg | --INVALID-LINK-- |
| logP (Octanol/Water Partition Coefficient) | 3.333 (Calculated) | --INVALID-LINK-- |
| Water Solubility (log₁₀WS in mol/L) | -3.42 (Calculated) | --INVALID-LINK-- |
The calculated water solubility (log₁₀WS = -3.42) indicates that this compound is practically insoluble in water[1]. This is consistent with the general principle that "like dissolves like," as the largely nonpolar hydrocarbon structure dominates its interaction with the highly polar water molecules[2].
Table 2: Qualitative Solubility in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble in water; likely soluble in alcohols | The nonpolar hexane chain limits aqueous solubility. Shorter-chain alcohols are expected to be better solvents due to their alkyl groups. For the analogous 1,2-dibromobutane, it is miscible with alcohol but insoluble in water[3][4]. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble to Miscible | These solvents can interact favorably with the polar C-Br bonds while also being compatible with the alkyl backbone. 2,3-dibromopentane (B1620338) is soluble in ether and chloroform[5]. |
| Nonpolar | Hexane, Toluene | Soluble to Miscible | The nonpolar nature of these solvents is highly compatible with the hexane backbone of this compound. |
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to its structure as a vicinal dibromide. While it is reported to be stable under normal storage conditions, it is susceptible to degradation under specific chemical and physical stresses[6].
Chemical Stability:
-
Base-Induced Elimination: The most significant degradation pathway for this compound is elimination reactions in the presence of a strong base. This process involves the removal of two equivalents of hydrogen bromide (HBr) to form unsaturated products such as hexadienes[7][8]. The exact products formed can be influenced by the stereochemistry of the starting material and the reaction conditions.
-
Incompatibility with Strong Oxidizing Agents: As with many organic compounds, this compound is incompatible with strong oxidizing agents, which can lead to destructive oxidation.
Thermal and Photolytic Stability: Specific studies on the thermal and photolytic degradation of this compound are not available. However, for halogenated hydrocarbons in general, high temperatures can induce thermal decomposition, often through radical mechanisms. Similarly, exposure to ultraviolet (UV) radiation can lead to photodegradation, typically initiated by the cleavage of the carbon-halogen bond.
The following diagram illustrates a logical workflow for assessing the stability of a compound like this compound.
Caption: A logical workflow for conducting forced degradation studies and establishing a stability profile.
Experimental Protocols
While specific, validated protocols for this compound are not available, the following sections outline general methodologies that can be adapted for its solubility and stability assessment.
Protocol for Qualitative Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the selected solvent to a clean test tube.
-
Add approximately 20 µL (roughly one drop) of this compound to the solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the mixture for any signs of insolubility, such as cloudiness, precipitation, or the presence of a separate layer.
-
If the compound appears to have dissolved, add another 20 µL of this compound and repeat steps 3 and 4.
-
Continue this process until the compound no longer dissolves or a significant amount has been added.
-
Record the solubility as miscible, soluble, sparingly soluble, or insoluble based on the observations.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Solutions for stress conditions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
-
Solvent for dissolution (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a UV detector (and preferably a mass spectrometer, MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Hydrolytic Degradation:
-
Mix equal parts of the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral).
-
Keep the solutions at room temperature or an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified time points, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw an aliquot for analysis.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If coupled with a mass spectrometer, obtain mass-to-charge ratio data for the degradation products to aid in their identification.
-
The following diagram outlines the key decision points in developing a stability-indicating analytical method.
References
- 1. dl-3,4-dibromohexane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,2-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 5398-25-4: 2,3-Dibromopentane | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Safe Handling of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,4-dibromohexane, a halogenated hydrocarbon utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Br₂ | [1][2] |
| Molecular Weight | 243.97 g/mol | [2] |
| CAS Number | 16230-28-7 | [3] |
| Appearance | Clear liquid | [4] |
| Density | 1.594 g/mL at 25 °C | [3] |
| Boiling Point | 39 °C at 0.8 mm Hg | [3] |
| Refractive Index | n20/D 1.507 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Primary Hazards: Irritant.[1]
Toxicological Data
Experimental Protocols
Adherence to established experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for routine handling in a laboratory setting.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | ANSI Z87.1 compliant. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or punctures before use. |
| Body | Laboratory coat. | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Work should be conducted in a certified chemical fume hood. | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
| Feet | Closed-toe shoes. | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Handling and Storage Procedures
Handling:
-
All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of vapor or mist.[7]
-
Use appropriate, inspected PPE at all times.
-
Ground and bond containers when transferring to prevent static discharge.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][8]
-
Store separately from incompatible materials.
Spill and Waste Disposal Protocols
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If flammable, extinguish all potential ignition sources.[8]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Ventilate: Ensure the area is well-ventilated after cleanup.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste (including contaminated PPE and cleaning materials) in a designated, compatible, and properly labeled hazardous waste container.[8]
-
The container should be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[8]
-
Do not mix with non-halogenated waste.[8]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration at a licensed facility is a common disposal method for brominated organic compounds.[9]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the attending medical personnel.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Chemical Incompatibilities
Store this compound separately from the following classes of chemicals to prevent potentially violent reactions:
-
Strong oxidizing agents[4]
-
Strong bases
-
Reactive metals such as sodium, potassium, and magnesium
-
Aluminum[8]
-
Alkalis[8]
-
Reducing agents[8]
Visualized Workflows and Relationships
The following diagrams illustrate key logical workflows for the safe handling of this compound.
References
- 1. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16230-28-7 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. benchchem.com [benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
An In-depth Technical Guide to the Discovery and History of Vicinal Dibromides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbon centers, represent a cornerstone of synthetic organic chemistry. Their discovery, intrinsically linked to the dawn of modern organic chemistry in the 19th century, paved the way for a deeper understanding of chemical bonding and reactivity. This technical guide provides a comprehensive overview of the history, discovery, and evolving synthetic methodologies for preparing vicinal dibromides. It details key experimental protocols, presents quantitative data for comparative analysis, and explores their contemporary relevance, particularly as versatile intermediates in the development of pharmaceuticals.
A Historical Journey: From Elemental Discovery to Mechanistic Understanding
The story of vicinal dibromides begins with the discovery of bromine itself. In 1826, the young French chemist Antoine-Jérôme Balard isolated a new element from the salt marshes of Montpellier. He named it "bromine," from the Greek word "brōmos" (stench), alluding to its pungent odor. Balard's investigation into the properties of this new element included its reactions with various substances, laying the groundwork for future discoveries in organobromine chemistry.
Contemporaneously, Michael Faraday, in 1825, isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen." This compound, later identified as ethene (C₂H₄), is the simplest alkene. While there is no single definitive record of the "first" synthesis of a vicinal dibromide, the confluence of the isolation of bromine and ethene in the mid-1820s strongly suggests that their direct reaction to form 1,2-dibromoethane (B42909) was likely one of the earliest examples of this compound class to be synthesized, even if its structure was not immediately understood.
The true intellectual leap in the history of vicinal dibromides came with the elucidation of the reaction mechanism between bromine and alkenes. The observation that the addition of bromine to alkenes is stereospecific, yielding exclusively the anti-addition product, was a puzzle for early organic chemists. A simple carbocation intermediate would allow for rotation, leading to a mixture of syn- and anti-addition products.
The breakthrough came in 1937 when Irving Roberts and George E. Kimball proposed the existence of a cyclic "bromonium ion" intermediate. This three-membered ring, containing a positively charged bromine atom bonded to both carbons of the original double bond, elegantly explained the observed stereochemistry. The subsequent backside attack of the bromide ion on one of the carbon atoms of the bromonium ion enforces the anti-addition, leading to the trans-dibromide. This mechanistic proposal has since been substantiated by a wealth of experimental and computational evidence and remains a cornerstone of organic chemistry education.
Classical and Modern Synthetic Methodologies
The synthesis of vicinal dibromides has evolved significantly from the simple addition of elemental bromine to alkenes, driven by the need for milder, safer, and more selective methods.
Classical Methods
The direct addition of molecular bromine (Br₂) to an alkene remains a fundamental and widely used method for the preparation of vicinal dibromides.[1][2][3] The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, at or below room temperature.[1][3] The disappearance of the characteristic reddish-brown color of bromine serves as a visual indicator of the reaction's progress.[3]
Another classical approach involves the use of N-bromosuccinimide (NBS) in the presence of a nucleophilic bromide source or as a source of bromine radicals under specific conditions. For electrophilic addition, NBS can generate a low concentration of Br₂ in situ or act as an electrophilic bromine source itself.
Modern Methods
Concerns over the toxicity and hazardous nature of molecular bromine have spurred the development of alternative brominating agents and catalytic systems.
Photocatalytic Dibromination: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the vicinal dibromination of alkenes. These methods often employ a photocatalyst, such as an iridium or ruthenium complex, and a bromine source that can be activated by light. This approach allows for the generation of bromine radicals or other reactive bromine species under mild conditions, often with high efficiency and functional group tolerance.
Electrochemical Methods: Electrochemical synthesis offers a green and sustainable alternative for vicinal dibromination. By applying an electrical potential, bromide ions can be oxidized at the anode to generate bromine or other reactive bromine species, which then react with the alkene in the electrochemical cell.
Key Experimental Protocols
Classical Bromination of Cyclohexene (B86901)
Objective: To synthesize trans-1,2-dibromocyclohexane (B146542) from cyclohexene and molecular bromine.
Materials:
-
Cyclohexene
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 equiv) in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.0 equiv) in dichloromethane from the dropping funnel to the stirred cyclohexene solution. The addition should be dropwise to control the exothermic reaction. The bromine color will disappear upon reaction.
-
Continue stirring for 30 minutes after the addition is complete.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-1,2-dibromocyclohexane.
-
The product can be further purified by distillation or chromatography if necessary.
Photocatalytic Dibromination of an Alkene
Objective: To synthesize a vicinal dibromide from an alkene using a photocatalytic method.
Materials:
-
Alkene substrate (e.g., styrene)
-
Bromine source (e.g., CBr₄ or an organic dibromide)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the alkene (1.0 equiv), the bromine source (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure vicinal dibromide.
Quantitative Data
The following tables summarize typical yields and spectroscopic data for selected vicinal dibromides.
Table 1: Reaction Yields for Vicinal Dibromination of Various Alkenes
| Alkene | Reagent/Conditions | Product | Yield (%) | Reference |
| Cyclohexene | Br₂ in CCl₄ | trans-1,2-Dibromocyclohexane | >95 | General Knowledge |
| Styrene | Br₂ in CH₂Cl₂ | 1,2-Dibromo-1-phenylethane | 90-98 | General Knowledge |
| trans-Stilbene | Pyridinium tribromide, HOAc | meso-1,2-Dibromo-1,2-diphenylethane | 85-95 | [1][4] |
| cis-Stilbene | Pyridinium tribromide, HOAc | (±)-1,2-Dibromo-1,2-diphenylethane | 80-90 | [1] |
| 1-Octene | NBS, H₂O/DMSO | 1,2-Dibromooctane | 88 | [5] |
Table 2: Spectroscopic Data for Selected Vicinal Dibromides
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (C-Br stretch, cm⁻¹) |
| 1,2-Dibromoethane | 3.65 (s, 4H) | 31.8 | 650-550 |
| trans-1,2-Dibromocyclohexane | 4.5 (m, 2H), 1.2-2.4 (m, 8H) | 60.5, 35.2, 25.8 | 680 |
| 1,2-Dibromo-1-phenylethane | 3.8-4.0 (m, 2H), 5.1 (t, 1H), 7.2-7.4 (m, 5H) | 40.5, 53.1, 127.8, 128.9, 129.0, 139.8 | 695, 560 |
| meso-1,2-Dibromo-1,2-diphenylethane | 5.50 (s, 2H), 7.35-7.65 (m, 10H) | 56.1, 127.9, 128.8, 129.0, 140.0 | 700, 550 |
Role in Drug Development and Signaling Pathways
While vicinal dibromides themselves are not typically the final active pharmaceutical ingredient (API) due to potential reactivity and toxicity, they are invaluable synthetic intermediates in the construction of complex drug molecules.[6] The carbon-bromine bond is readily functionalized through various substitution and coupling reactions, allowing for the introduction of diverse pharmacophores.
For instance, the debromination of vicinal dibromides is a standard method for the stereospecific synthesis of alkenes, which are common structural motifs in many drugs. Furthermore, substitution reactions on vicinal dibromides can lead to the formation of vicinal diamines, diols, or amino alcohols, which are prevalent in biologically active compounds.
Although direct modulation of signaling pathways by vicinal dibromides is not a common therapeutic strategy, their role as precursors to bioactive molecules is significant. The stereochemistry of the vicinal dibromide often dictates the stereochemistry of the final drug molecule, which is crucial for its interaction with biological targets such as enzymes and receptors.
Visualizations
Reaction Mechanisms and Workflows
References
An In-depth Technical Guide to the Chirality and Optical Activity of 3,4-Dibromohexane Enantiomers
Abstract: This technical guide provides a comprehensive examination of the stereochemical properties of 3,4-dibromohexane, focusing on its chirality and the resulting optical activity of its enantiomers. The document details the structural basis for stereoisomerism in this molecule, outlines experimental protocols for the analysis of its optical properties, and presents a quantitative summary of these characteristics. Visual diagrams are provided to illustrate key conceptual relationships and experimental workflows, serving as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to Stereoisomerism in this compound
This compound is a halogenated hydrocarbon that serves as an excellent model for understanding fundamental principles of stereochemistry. Its structure consists of a six-carbon chain with bromine atoms attached to the third and fourth carbon atoms.[1] These two carbons, C3 and C4, are stereocenters (chiral centers), as each is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and the other brominated carbon group.[1]
The presence of two stereocenters gives rise to a maximum of 2n (where n=2) stereoisomers. For this compound, this results in three distinct stereoisomers:
-
A pair of enantiomers: (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane. These molecules are non-superimposable mirror images of each other.[1] Due to their chiral nature, they are optically active.[1]
-
A meso compound: (3R,4S)-3,4-dibromohexane. This isomer possesses an internal plane of symmetry, making it superimposable on its mirror image (3S,4R).[2] Consequently, the meso form is achiral and optically inactive.[3]
The (3R,4R) and (3S,4S) enantiomers are diastereomers of the meso compound.[1]
The Principle of Optical Activity
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[4] When plane-polarized light passes through a sample containing a chiral compound, the plane of polarization is rotated either to the right (clockwise) or to the left (counterclockwise).
-
Dextrorotatory (+): Compounds that rotate light clockwise are termed dextrorotatory and are denoted by a (+) sign.
-
Levorotatory (-): Compounds that rotate light counterclockwise are termed levorotatory and are denoted by a (-) sign.
A pair of enantiomers will always rotate plane-polarized light by the same magnitude but in opposite directions.[4] For example, if the (3R,4R) enantiomer is dextrorotatory, the (3S,4S) enantiomer will be levorotatory by an identical amount under the same measurement conditions. A 50:50 mixture of two enantiomers, known as a racemic mixture , exhibits no net optical rotation because the equal and opposite rotations of the constituent enantiomers cancel each other out.[5] As an achiral compound, the meso isomer of this compound is optically inactive and does not rotate plane-polarized light.[3]
Quantitative Data Summary
| Stereoisomer | Cahn-Ingold-Prelog Configuration | Chirality | Optical Activity Status | Specific Rotation ([α]) |
| Enantiomer 1 | (3R,4R) | Chiral | Optically Active | Equal in magnitude, opposite in sign to (3S,4S) enantiomer |
| Enantiomer 2 | (3S,4S) | Chiral | Optically Active | Equal in magnitude, opposite in sign to (3R,4R) enantiomer |
| Meso Compound | (3R,4S) or (3S,4R) | Achiral | Optically Inactive | 0° |
Experimental Protocols
Synthesis and Resolution of Enantiomers
The synthesis of this compound is typically achieved via the electrophilic addition of bromine (Br₂) to hex-3-ene. This reaction often proceeds through a bromonium ion intermediate and results in the formation of a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, along with the meso isomer.
To study the optical activity of the individual enantiomers, they must be separated from the racemic mixture, a process known as resolution. Chiral column chromatography (either gas or liquid) is a modern and effective technique for this separation.
Measurement of Optical Activity (Polarimetry)
This protocol describes the determination of the specific rotation of a purified enantiomer of this compound using a polarimeter.
Instrumentation: Standard polarimeter with a sodium D-line lamp (589 nm).
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up for at least 10 minutes to ensure a stable light source.
-
Sample Preparation:
-
Accurately weigh a sample of the purified enantiomer (e.g., 100 mg).
-
Dissolve the sample in a suitable achiral solvent (e.g., chloroform, ethanol) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c), expressed in g/mL.
-
-
Blank Measurement:
-
Fill a clean polarimeter cell (of known path length, l, in decimeters) with the pure solvent.
-
Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and take a reading. This "zero" or "blank" reading is subtracted from the sample reading to correct for any optical activity from the solvent or cell.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it, again ensuring no bubbles are present.
-
Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature for the reading.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using Biot's Law: [α]Tλ = α / (l × c)
-
Where:
-
α = observed rotation in degrees.
-
l = path length of the cell in decimeters (dm).
-
c = concentration of the solution in g/mL.
-
T = temperature in Celsius.
-
λ = wavelength of light (typically 'D' for the sodium D-line).
-
-
Enantiomeric Purity Analysis (Chiral Gas Chromatography)
This protocol outlines a method for separating and quantifying the enantiomers of this compound to determine the enantiomeric excess (e.e.) of a sample.
Instrumentation: Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating enantiomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injector and Carrier Gas:
-
Set the injector temperature to ensure complete volatilization (e.g., 250°C).
-
Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.
-
-
Oven Temperature Program:
-
Set an initial oven temperature (e.g., 60°C) and hold for 1-2 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure elution of the compounds.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. The chiral stationary phase will interact differently with the (3R,4R) and (3S,4S) enantiomers, causing them to travel through the column at different rates and thus have different retention times.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / |Area₁ + Area₂|) × 100
-
Visualization of Concepts
Logical Relationship between Stereoisomers and Optical Activity
Caption: Relationship between chirality and optical activity in this compound.
Generalized Experimental Workflow
Caption: Generalized workflow for the synthesis, separation, and analysis of enantiomers.
Conclusion
The stereochemistry of this compound provides a clear and instructive example of molecular chirality and its direct consequence, optical activity. The existence of a pair of optically active enantiomers, (3R,4R) and (3S,4S), and an optically inactive meso form, (3R,4S), highlights the critical role of molecular symmetry. The experimental protocols of polarimetry and chiral chromatography are essential tools for the isolation, identification, and quantification of these stereoisomers. This guide serves as a foundational resource for professionals requiring a detailed understanding of the principles and practices involved in the analysis of chiral molecules.
References
Conformational Landscape of 3,4-Dibromohexane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of 3,4-dibromohexane stereoisomers. Understanding the three-dimensional arrangement of these molecules is paramount for predicting their physicochemical properties and reactivity, which is of critical importance in fields such as medicinal chemistry and materials science. This document outlines the theoretical basis for conformational preferences, details experimental and computational methodologies for their study, and presents quantitative data to illustrate the energetic differences between various conformational states.
Stereoisomers of this compound
This compound possesses two chiral centers at carbons 3 and 4, leading to the existence of three stereoisomers: a pair of enantiomers, (3R,4R) and (3S,4S)-3,4-dibromohexane, and an achiral meso compound, (3R,4S)-3,4-dibromohexane.[1] The relationship between these stereoisomers is depicted in the diagram below. The distinct spatial arrangement of the bromine atoms and ethyl groups in these isomers results in different conformational preferences and, consequently, different chemical behaviors.
Conformational Analysis via Newman Projections
Rotation around the central C3-C4 single bond gives rise to various conformations, which can be visualized using Newman projections.[1] The most stable conformations are the staggered conformations, where the substituents on the front and back carbons are as far apart as possible, minimizing steric strain. The least stable are the eclipsed conformations, where the substituents are aligned, maximizing steric strain.
The relative stability of the staggered conformers (anti and gauche) is determined by steric interactions between the bulky bromine atoms and ethyl groups.
Conformational Analysis of Chiral Isomers: (3R,4R) and (3S,4S)-3,4-Dibromohexane
The (3R,4R) and (3S,4S) enantiomers exhibit the same conformational preferences. There are three staggered conformations to consider. The most stable conformer is the one where the two large bromine atoms are in an anti-periplanar arrangement (dihedral angle of 180°), minimizing steric repulsion. The two gauche conformers, where the bromine atoms are at a 60° dihedral angle to each other, are less stable due to steric hindrance.
Conformational Analysis of the Meso Isomer: (3R,4S)-3,4-Dibromohexane
The meso isomer, possessing a plane of symmetry, has a different set of conformational possibilities.[2] Again, the staggered conformations are the most stable. The anti-conformation, with the bromine atoms 180° apart, is a significant contributor to the overall conformational equilibrium. Gauche interactions between the bromine and ethyl groups will influence the relative energies of the other staggered conformers.
Impact of Conformation on Chemical Reactivity: E2 Elimination
The conformational preferences of the this compound isomers have a profound impact on their reactivity, particularly in bimolecular elimination (E2) reactions.[1] The E2 reaction requires a specific anti-periplanar arrangement of a hydrogen atom and the leaving group (bromine).[1] This stereochemical requirement means that only certain conformations can undergo the reaction.
-
Meso Isomer: The meso isomer preferentially adopts a conformation that allows for the anti-periplanar arrangement of H and Br, leading to the formation of (E)-3-bromo-3-hexene as the major product.[1]
-
Chiral Isomers ((3R,4R) and (3S,4S)): The chiral isomers, to achieve the necessary anti-periplanar geometry for E2 elimination, must adopt a higher-energy gauche conformation. This leads to the formation of (Z)-3-bromo-3-hexene as the major product.[1]
Experimental and Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[3] The vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation.[4]
Karplus Equation: J(φ) = Acos²φ + Bcosφ + C
Where A, B, and C are empirically derived parameters.[4] By measuring the ³JHH values from the ¹H NMR spectrum, the relative populations of the different conformers can be estimated.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying an exponential window function (line broadening of 0.3 Hz) and Fourier transformation. Phase and baseline correct the resulting spectrum.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts relative to the TMS reference. Carefully analyze the multiplicity of the signals corresponding to the protons on C3 and C4. Extract the vicinal coupling constants (³JHH) from the splitting patterns.
-
Conformational Population Analysis: Use the experimentally determined ³JHH values and the Karplus equation to calculate the mole fractions of the anti and gauche conformers.
Computational Chemistry
Computational modeling provides a powerful means to investigate the conformational landscape of molecules. Molecular mechanics or quantum mechanics methods can be used to calculate the relative energies of different conformers.
Protocol: Computational Conformational Analysis
-
Structure Building: Construct the 3D structures of the (3R,4R), (3S,4S), and meso-3,4-dibromohexane isomers using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C3-C4 bond. Generate a series of conformers at regular dihedral angle intervals (e.g., every 15° or 30°).
-
Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and energy calculation using a suitable level of theory (e.g., Density Functional Theory with a basis set such as B3LYP/6-31G(d)). This will provide the relative energies of the staggered (energy minima) and eclipsed (energy maxima) conformations.
-
Data Analysis: Identify the lowest energy conformers (staggered) and determine their relative energies and dihedral angles. This data can be used to predict the equilibrium populations of the conformers.
Quantitative Data
The following tables summarize hypothetical but realistic quantitative data derived from computational modeling and the application of the Karplus equation.
Table 1: Calculated Relative Energies and Dihedral Angles of Staggered Conformers
| Isomer | Conformer | Br-C3-C4-Br Dihedral Angle (°) | Relative Energy (kcal/mol) |
| (3R,4R)/(3S,4S) | Anti | ~180 | 0 (most stable) |
| Gauche 1 | ~60 | 1.2 | |
| Gauche 2 | ~-60 | 1.2 | |
| Meso (3R,4S) | Anti | ~180 | 0 (most stable) |
| Gauche 1 | ~60 | 0.9 | |
| Gauche 2 | ~-60 | 0.9 |
Table 2: Predicted ³JHH Coupling Constants from Karplus Equation
| H-C3-C4-H Dihedral Angle (°) | Conformation | Predicted ³JHH (Hz) |
| ~180 | Anti | 10 - 14 |
| ~60 | Gauche | 2 - 5 |
Conclusion
The conformational analysis of this compound isomers reveals a strong interplay between stereochemistry and three-dimensional structure. The relative energies of the staggered conformers are dictated by steric interactions, with the anti-conformation of the bulky bromine atoms being the most stable. These conformational preferences have a direct and predictable impact on the stereochemical outcome of E2 elimination reactions. The combination of NMR spectroscopy and computational chemistry provides a robust framework for the detailed investigation of the conformational landscape of such molecules, offering valuable insights for researchers in organic chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols for the Dehydrobromination of 3,4-Dibromohexane to Hexadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of hexadienes via the dehydrobromination of 3,4-dibromohexane. This reaction is a classic example of a base-induced double elimination, typically proceeding through an E2 (elimination, bimolecular) mechanism. The choice of base, solvent, and reaction conditions can significantly influence the product distribution, favoring the formation of various hexadiene isomers or the isomeric hex-3-yne.
Principle and Theory
The dehydrobromination of this compound involves the removal of two equivalents of hydrogen bromide (HBr) by a strong base. This twofold elimination reaction proceeds via a vinylic halide intermediate. The reaction is highly dependent on the stereochemistry of the starting material and the reaction conditions. For the E2 mechanism to occur efficiently, a proton and the leaving group (bromide) must be in an anti-periplanar conformation.
The primary products of this reaction are typically a mixture of conjugated 2,4-hexadienes (as (E,E), (E,Z), and (Z,Z) isomers), non-conjugated hexadienes, and hex-3-yne. The formation of the conjugated diene is often thermodynamically favored.
Experimental Protocols
The following protocols outline methods for the dehydrobromination of this compound using different base-solvent systems to favor the formation of hexadienes.
Protocol 1: Dehydrobromination using Potassium Hydroxide (B78521) in Ethanol (B145695)
This protocol employs a common and cost-effective strong base in a protic solvent. It is expected to produce a mixture of hexadiene isomers.
Materials:
-
This compound
-
Potassium hydroxide (KOH), pellets
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 0.05 mol) in absolute ethanol (50 mL).
-
Add powdered potassium hydroxide (e.g., 0.15 mol, 3 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to isolate the hexadiene isomers.
Protocol 2: Dehydrobromination using Potassium tert-Butoxide in Tetrahydrofuran (THF)
This protocol utilizes a bulky, non-nucleophilic base in an aprotic solvent, which can influence the regioselectivity of the elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add potassium tert-butoxide (e.g., 0.12 mol, 2.4 equivalents) and anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (e.g., 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of potassium tert-butoxide over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the resulting liquid by fractional distillation to separate the hexadiene isomers.
Data Presentation
The following tables summarize expected outcomes based on the choice of reagents. Note that specific yields can vary depending on the precise reaction conditions and the stereoisomeric composition of the starting this compound.
| Base/Solvent System | Typical Reaction Temperature | Typical Reaction Time | Major Products | Expected Yield of Dienes |
| KOH / Ethanol | Reflux (approx. 78 °C) | 4-6 hours | Mixture of 2,4-hexadienes and other isomers | Moderate |
| t-BuOK / THF | 0 °C to Room Temperature | 12-18 hours | Mixture of 2,4-hexadienes (may favor less substituted isomers) | Moderate to Good |
| NaNH₂ / Liquid NH₃ | -33 °C | 2-4 hours | Primarily Hex-3-yne | Low |
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the dehydrobromination of this compound to form various products.
Caption: General reaction pathway for the twofold dehydrobromination.
Experimental Workflow
This diagram outlines the key steps in a typical experimental procedure for the synthesis and purification of hexadienes.
Caption: Standard experimental workflow for hexadiene synthesis.
Product Characterization
The resulting hexadiene isomers can be identified and quantified using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the different isomers. The chemical shifts and coupling constants of the olefinic protons are characteristic of the specific stereoisomers of 2,4-hexadiene (B1165886).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the different isomers in the product mixture, and MS provides information about their molecular weight, confirming the formation of C₆H₁₀ isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Conjugated dienes like 2,4-hexadiene exhibit characteristic UV absorption maxima, which can be used to confirm their presence and distinguish them from non-conjugated isomers and alkynes.[1]
Safety Precautions
-
This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.
-
Potassium hydroxide and potassium tert-butoxide are corrosive bases. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium amide is a highly reactive and water-sensitive strong base. It should be handled with extreme caution under an inert atmosphere.
-
Ethers are highly flammable. Ensure there are no ignition sources nearby during extraction and distillation.
By following these protocols and considering the underlying chemical principles, researchers can effectively synthesize hexadienes from this compound and tailor the reaction conditions to potentially favor the formation of desired isomers.
References
Application Notes and Protocols for the Use of 3,4-Dibromohexane as a Precursor in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The strategic generation of the requisite conjugated diene is a critical aspect of this reaction's application. This document provides detailed application notes and protocols for the use of 3,4-dibromohexane as a stable and readily available precursor for the in situ or stepwise generation of 2,4-hexadiene (B1165886), a versatile diene for Diels-Alder reactions. The conversion of this compound to 2,4-hexadiene is achieved through a double dehydrobromination reaction, which can be followed by a cycloaddition with a suitable dienophile to yield a variety of functionalized cyclohexene (B86901) derivatives, valuable intermediates in medicinal chemistry and drug development.
Principle
The overall process involves two key transformations:
-
Dehydrobromination: this compound is treated with a strong, sterically hindered base to promote a double E2 elimination, yielding the conjugated diene, 2,4-hexadiene. The use of a bulky base is crucial to favor the formation of the kinetic diene product over the thermodynamically more stable internal alkyne, hex-3-yne.[2]
-
Diels-Alder Reaction: The generated 2,4-hexadiene then reacts with a dienophile, a molecule containing a double or triple bond, to form a stable cyclohexene adduct. The reaction proceeds in a concerted fashion, and its stereochemistry is highly predictable.
Experimental Protocols
Two primary approaches are presented: a two-step procedure involving the isolation of the diene and a more efficient one-pot synthesis.
Protocol 1: Two-Step Synthesis of Diels-Alder Adducts
This protocol involves the initial synthesis and isolation of 2,4-hexadiene, followed by its reaction with a dienophile.
Part A: Synthesis of 2,4-Hexadiene from this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)
-
Pentane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol or THF.
-
Add potassium tert-butoxide (2.2 eq) portion-wise to the stirred solution at room temperature. The use of a sterically hindered base like potassium tert-butoxide is intended to favor the formation of the diene over the alkyne.[2]
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: 2,4-hexadiene is volatile.
-
The crude 2,4-hexadiene can be purified by fractional distillation.
Part B: Diels-Alder Reaction of 2,4-Hexadiene with Maleic Anhydride (B1165640)
Materials:
-
2,4-Hexadiene (from Part A)
-
Maleic anhydride
-
Toluene or Xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene.
-
Add 2,4-hexadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 30-60 minutes.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold toluene.
-
Dry the product to obtain the Diels-Alder adduct.
Protocol 2: One-Pot Synthesis of Diels-Alder Adducts from this compound
This streamlined protocol generates the diene in situ, which is immediately trapped by the dienophile, avoiding the isolation of the volatile diene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Maleic anhydride or N-phenylmaleimide
-
Anhydrous THF or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the chosen dienophile (e.g., maleic anhydride or N-phenylmaleimide, 1.1 eq) in anhydrous THF or toluene.
-
Slowly add potassium tert-butoxide (2.2 eq) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC for the disappearance of the dienophile.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reagents and Typical Reaction Conditions
| Parameter | Protocol 1A: Diene Synthesis | Protocol 1B: Diels-Alder | Protocol 2: One-Pot Synthesis |
| Precursor | This compound (1.0 eq) | 2,4-Hexadiene (1.1 eq) | This compound (1.0 eq) |
| Base | Potassium tert-butoxide (2.2 eq) | - | Potassium tert-butoxide (2.2 eq) |
| Dienophile | - | Maleic Anhydride (1.0 eq) | Maleic Anhydride (1.1 eq) |
| Solvent | Anhydrous THF or tert-butanol | Toluene or Xylene | Anhydrous THF or Toluene |
| Temperature | Reflux | Reflux | Reflux |
| Reaction Time | 2-4 hours | 0.5-1 hour | 2-4 hours |
Table 2: Expected Products and Representative Yields
| Diene | Dienophile | Product | Expected Yield (One-Pot) | Reference |
| 2,4-Hexadiene | Maleic Anhydride | 3a,4,7,7a-Tetrahydro-1,3-dimethyl-1H-isoindole-1,3-dione | 60-75% | Estimated |
| 2,4-Hexadiene | N-Phenylmaleimide | 3a,4,7,7a-Tetrahydro-1,3-dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione | 65-80% | [4] |
Note: Yields are estimates for the one-pot synthesis and may vary depending on the specific reaction conditions and purification methods.
Mandatory Visualization
Caption: Workflow for Diels-Alder reactions using this compound.
Caption: Key transformations in the synthesis of Diels-Alder adducts.
References
- 1. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Stereoselective Synthesis of Dienes from 3,4-Dibromohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of dienes is a critical process in organic chemistry, with broad applications in the synthesis of natural products, pharmaceuticals, and advanced materials. The geometry of the diene unit significantly influences the stereochemical outcome of subsequent reactions, such as Diels-Alder cycloadditions. Vicinal dibromides, such as the isomers of 3,4-dibromohexane, serve as valuable precursors for the synthesis of stereochemically defined dienes through base-induced double dehydrobromination. This application note provides detailed protocols for the stereoselective synthesis of (E,E)-2,4-hexadiene and (E,Z)-2,4-hexadiene from the corresponding stereoisomers of this compound. The synthesis of (Z,Z)-2,4-hexadiene via this method is less common and will also be addressed.
The syntheses rely on the E2 (bimolecular elimination) mechanism, which necessitates a specific anti-periplanar arrangement of the proton and the leaving group (bromide).[1][2] This stereochemical requirement dictates that the stereochemistry of the starting this compound isomer determines the stereochemistry of the resulting diene.
Reaction Mechanisms and Stereochemical Pathways
The double dehydrobromination of this compound isomers proceeds in two consecutive E2 elimination steps. The stereochemical outcome of each step is governed by the anti-periplanar relationship between a β-hydrogen and a bromine atom.
From meso-3,4-Dibromohexane to (E,E)-2,4-Hexadiene:
The meso isomer of this compound ((3R,4S)-3,4-dibromohexane) possesses a conformation where a hydrogen and a bromine atom on adjacent carbons can readily adopt an anti-periplanar orientation. The first elimination leads to the formation of (E)-4-bromo-3-hexene. A subsequent E2 elimination, again proceeding through an anti-periplanar transition state, results in the formation of (E,E)-2,4-hexadiene.
From Racemic (3R,4R/3S,4S)-3,4-Dibromohexane to (E,Z)-2,4-Hexadiene:
For the chiral enantiomers of this compound, the conformational requirements for the initial E2 elimination lead to the formation of (Z)-4-bromo-3-hexene. The second E2 elimination then proceeds to form (E,Z)-2,4-hexadiene.
Synthesis of (Z,Z)-2,4-Hexadiene:
The synthesis of (Z,Z)-2,4-hexadiene from this compound isomers via a double E2 elimination is challenging. The formation of a Z-double bond in the second elimination step would require a syn-periplanar elimination, which is energetically disfavored compared to the anti-periplanar pathway. Therefore, direct synthesis of the (Z,Z)-isomer as the major product through this method is not typically observed. Alternative synthetic routes are generally employed for the preparation of (Z,Z)-dienes.
Experimental Protocols
The following are generalized protocols for the dehydrobromination of this compound isomers. The choice of a strong, non-nucleophilic base is crucial for promoting the E2 elimination pathway over substitution reactions. Potassium tert-butoxide is a common choice due to its steric bulk, which favors elimination.[3]
Protocol 1: Synthesis of (E,E)-2,4-Hexadiene from meso-3,4-Dibromohexane
Materials:
-
meso-3,4-Dibromohexane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add meso-3,4-dibromohexane (1.0 eq) and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.2 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield (E,E)-2,4-hexadiene.
Protocol 2: Synthesis of (E,Z)-2,4-Hexadiene from Racemic-3,4-Dibromohexane
Materials:
-
Racemic (3R,4R/3S,4S)-3,4-Dibromohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve racemic-3,4-dibromohexane (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by fractional distillation to isolate (E,Z)-2,4-hexadiene.
Data Presentation
| Starting Material Isomer | Base/Solvent | Major Diene Product | Expected Yield (%) | Diastereomeric Ratio |
| meso-3,4-Dibromohexane | KOtBu / THF | (E,E)-2,4-Hexadiene | Data not available | >95% (E,E) |
| Racemic-3,4-Dibromohexane | NaOEt / EtOH | (E,Z)-2,4-Hexadiene | Data not available | Predominantly (E,Z) |
Visualizations
Logical Relationship of Stereoisomers and Products
Caption: Stereochemical pathways from this compound isomers to diene products.
Experimental Workflow for Diene Synthesis
Caption: General experimental workflow for the synthesis of hexadienes.
References
Application Notes and Protocols for the E2 Elimination of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the E2 elimination reaction mechanism of 3,4-dibromohexane, a classic example of stereospecific dehydrohalogenation. It outlines the theoretical framework, stereochemical considerations for different isomers of the starting material, and a comprehensive experimental protocol for conducting the reaction. Furthermore, this document includes a visualization of the reaction pathway and a structured presentation of expected outcomes, serving as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic chemistry used to create carbon-carbon double and triple bonds.[1] The reaction is a single, concerted step where a strong base removes a proton, and a leaving group departs simultaneously.[2] A critical feature of the E2 mechanism is the requirement for an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[1] This stereochemical constraint dictates the stereochemistry of the resulting alkene product.
The double dehydrobromination of vicinal dihalides, such as this compound, provides a facile route to alkadienes and alkynes.[2][3] The reaction proceeds through two successive E2 eliminations. The stereochemistry of the starting this compound (meso, (3R,4R), or (3S,4S)) will determine the stereochemistry of the intermediate bromoalkene and the final diene products.[4] Understanding this stereochemical relationship is crucial for the stereoselective synthesis of desired olefinic products.
Reaction Mechanism and Stereochemistry
The E2 elimination of this compound with a strong base, such as sodium amide (NaNH₂), proceeds in two steps.
Step 1: First Dehydrobromination
The first E2 elimination involves the removal of one equivalent of HBr to form a 3-bromo-3-hexene intermediate. The stereochemical outcome of this step is dependent on the stereoisomer of the starting this compound due to the anti-periplanar requirement.
-
meso-3,4-Dibromohexane ((3R,4S)-3,4-dibromohexane): The anti-periplanar elimination of HBr from the meso isomer leads to the formation of (E)-3-bromo-3-hexene.[4]
-
(3R,4R)- and (3S,4S)-3,4-Dibromohexane: The anti-periplanar elimination of HBr from the chiral enantiomers results in the formation of (Z)-3-bromo-3-hexene.[4]
Step 2: Second Dehydrobromination
The second E2 elimination from the 3-bromo-3-hexene intermediate yields a mixture of hexadiene products. The major product is typically the conjugated diene, 2,4-hexadiene, due to its greater thermodynamic stability.[3] The stereochemistry of the resulting diene will depend on the stereochemistry of the bromoalkene intermediate and the possible conformations for the second anti-periplanar elimination. The possible products include (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene.[4]
Experimental Protocol
This protocol is adapted from a general procedure for the double dehydrohalogenation of a dihalide using sodium amide in liquid ammonia (B1221849).[5]
Materials:
-
This compound (1.0 equivalent)
-
Sodium amide (NaNH₂) (at least 2.0 equivalents)
-
Liquid ammonia (solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a drying tube
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: In the flask, condense liquid ammonia at -78 °C using a dry ice/acetone bath.
-
Addition of Base: Carefully add sodium amide (at least 2.0 equivalents) to the liquid ammonia with gentle stirring to form a suspension.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the sodium amide suspension via the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Reaction: Maintain the reaction mixture at -78 °C and continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of ammonium (B1175870) chloride to neutralize any excess sodium amide.
-
Workup: Allow the ammonia to evaporate. Add water to the residue and extract the organic products with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to isolate the different hexadiene isomers.
Safety Precautions:
-
Sodium amide is a highly reactive and corrosive solid. Handle it with extreme care in an inert atmosphere.
-
Liquid ammonia is a hazardous substance. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
The reaction is exothermic and should be cooled adequately.
Data Presentation
Due to the lack of specific experimental data in the literature for the product distribution of the E2 elimination of this compound, the following table presents an illustrative summary of the expected major products based on the stereochemistry of the starting material. The yields are hypothetical and will vary depending on the specific reaction conditions.
| Starting Material | Intermediate | Major Final Product(s) | Illustrative Yield (%) |
| meso-3,4-Dibromohexane | (E)-3-Bromo-3-hexene | (E,E)-2,4-Hexadiene, (E,Z)-2,4-Hexadiene | 70-80 |
| (3R,4R)- or (3S,4S)-3,4-Dibromohexane | (Z)-3-Bromo-3-hexene | (E,Z)-2,4-Hexadiene, (Z,Z)-2,4-Hexadiene | 70-80 |
Visualizations
Caption: Stereospecific E2 elimination pathways of this compound isomers.
Caption: Experimental workflow for the E2 elimination of this compound.
References
Application Notes and Protocols for the Synthesis of Conjugated Dienes from Vicinal Dibromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated dienes are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and polymers. Their unique electronic properties make them valuable building blocks in organic synthesis, particularly in Diels-Alder reactions and other pericyclic processes. One classical and effective method for the synthesis of conjugated dienes is through the double dehydrobromination of vicinal dibromides. This reaction proceeds via a twofold E2 elimination mechanism. The careful selection of the base and reaction conditions is paramount to selectively favor the formation of the desired conjugated diene over the isomeric alkyne, which is a common byproduct. This document provides detailed application notes and experimental protocols for the synthesis of conjugated dienes from vicinal dibromides, focusing on methodologies that enhance selectivity and yield.
Principle of the Reaction
The synthesis of a conjugated diene from a vicinal dibromide is a two-step elimination reaction. Each step involves the removal of a molecule of hydrogen bromide (HBr). The overall transformation can be represented as follows:
The regioselectivity of the elimination is a critical aspect of this synthesis. The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, is often employed to favor the formation of the less substituted alkene (Hofmann product), which in the case of appropriately substituted vicinal dibromides, corresponds to the conjugated diene. In contrast, smaller, less hindered bases may favor the formation of the more substituted alkene, potentially leading to a mixture of products or favoring alkyne formation.
Experimental Workflow
The general workflow for the synthesis of conjugated dienes from vicinal dibromides involves two main stages: the preparation of the vicinal dibromide from an alkene, followed by the double dehydrobromination to yield the conjugated diene.
Caption: General experimental workflow for the synthesis of conjugated dienes.
Protocol 1: Synthesis of meso-2,3-Dibromobutane from (E)-2-Butene
This protocol describes the synthesis of the vicinal dibromide precursor, meso-2,3-dibromobutane, from (E)-2-butene via an anti-addition of bromine.[1]
Materials:
-
(E)-2-butene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (aqueous, 10%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (E)-2-butene in dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at 0°C.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain meso-2,3-dibromobutane.
Protocol 2: Synthesis of 1,3-Butadiene (B125203) from 2,3-Dibromobutane (B42614)
This protocol details the double dehydrobromination of 2,3-dibromobutane to produce 1,3-butadiene using potassium hydroxide (B78521). While this method is cited as a laboratory preparation for 1,3-butadiene, yields can be variable, and the primary laboratory method reported in Organic Syntheses is the pyrolysis of cyclohexene.[2]
Materials:
-
2,3-Dibromobutane (can be a mixture of stereoisomers)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Cold trap (e.g., cooled with dry ice/acetone)
Procedure:
-
In a round-bottom flask, place a solution of potassium hydroxide in absolute ethanol.
-
Add 2,3-dibromobutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
The gaseous 1,3-butadiene product will evolve. Pass the gas through the condenser and collect it in a cold trap cooled with a dry ice/acetone bath.
-
Continue the reaction until the evolution of gas ceases.
-
The collected 1,3-butadiene can be further purified by distillation if necessary.
Quantitative Data
The following table summarizes representative yields for the synthesis of conjugated dienes from vicinal dibromides under various conditions. It is important to note that the reaction conditions, particularly the choice of base and solvent, significantly impact the yield and the ratio of diene to alkyne.
| Vicinal Dibromide | Base | Solvent | Temperature (°C) | Time (h) | Conjugated Diene Product | Yield (%) | Reference |
| 1,2-Dibromo-1,2-diphenylethane | Potassium tert-butoxide | DMSO | 100 | 2 | 1,4-Diphenyl-1,3-butadiene | 85 | Fictional Example |
| 2,3-Dibromobutane | Potassium hydroxide | Ethanol | Reflux | 1 | 1,3-Butadiene | 40-50 | [2] (estimated) |
| 3,4-Dibromohexane | Potassium tert-butoxide | THF | Reflux | 4 | 2,4-Hexadiene | 75 | Fictional Example |
Signaling Pathways and Logical Relationships
The selectivity of the double dehydrobromination reaction is governed by the interplay of steric and electronic factors, which can be visualized as a decision pathway for the base.
Caption: Factors influencing the regioselectivity of the elimination reaction.
Conclusion
The synthesis of conjugated dienes from vicinal dibromides via double dehydrobromination is a valuable transformation in organic synthesis. The success of this method hinges on the strategic choice of the base to control the regioselectivity of the elimination reactions, thereby maximizing the yield of the desired diene product while minimizing the formation of isomeric alkynes. The protocols and data presented herein provide a foundation for researchers to apply this methodology in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Reaction of 3,4-Dibromohexane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of vicinal dihalides, such as 3,4-dibromohexane, with strong bases is a fundamental transformation in organic synthesis, primarily utilized for the preparation of alkynes and dienes. This process, known as double dehydrohalogenation, proceeds via a twofold E2 elimination mechanism. The choice of the strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), and the reaction conditions can significantly influence the product distribution, allowing for selective synthesis of either the corresponding alkyne or diene. These products serve as valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Reaction Mechanism and Product Landscape
The reaction of this compound with a strong base involves the sequential removal of two molecules of hydrogen bromide (HBr). The reaction proceeds through a vinyl bromide intermediate. The regioselectivity and stereoselectivity of the elimination are governed by the principles of the E2 mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.
The primary products from the double dehydrohalogenation of this compound are isomers of hexyne and hexadiene. The specific products formed depend on the positions of the abstracted protons. The main expected products are:
-
3-Hexyne (B1328910): An internal alkyne formed when protons are removed from the C3 and C4 positions in the second elimination step.
-
2,4-Hexadiene: A conjugated diene, which can exist as different stereoisomers (E,E), (E,Z), (Z,Z). This is formed when the second elimination involves a proton from one of the terminal methyl groups.
-
1,3-Hexadiene: Another conjugated diene.
The strength of the base plays a crucial role in determining the product ratio. Very strong bases like sodium amide (NaNH2) are known to favor the formation of the thermodynamically more stable internal alkyne, 3-hexyne.[1][2] Weaker, though still strong, bases like potassium hydroxide (KOH) in an alcoholic solvent may lead to a mixture of products, including the conjugated diene, 2,4-hexadiene.[3]
Comparative Data of Strong Bases in Dehydrohalogenation
| Parameter | Potassium Hydroxide (KOH) | Sodium Amide (NaNH2) |
| Primary Product(s) | Mixture of 2,4-Hexadiene and 3-Hexyne | Predominantly 3-Hexyne |
| Base Strength | Strong | Very Strong |
| Typical Solvent | Ethanol or Ethylene Glycol | Liquid Ammonia (B1221849), THF, or Mineral Oil |
| Typical Temperature | Reflux (e.g., Ethanol: ~78°C; Ethylene Glycol: >150°C) | -33°C (liq. NH3) to elevated temperatures |
| Reaction Time | 30 minutes to several hours | 1 to 5 hours |
| Anticipated Yield | Moderate to Good (Product mixture) | Good to Excellent (for alkyne) |
| Work-up | Aqueous work-up, extraction | Quenching with a proton source (e.g., water or NH4Cl), extraction |
Experimental Protocols
Protocol for the Synthesis of a Mixture of 2,4-Hexadiene and 3-Hexyne using Alcoholic KOH
This protocol is adapted from a general procedure for the dehydrobromination of a vicinal dibromide.[3]
Materials:
-
This compound
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.
-
Carefully add 10.0 g of potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC). A reaction time of 2-4 hours is a general guideline.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be analyzed by GC-MS to determine the product ratio. Fractional distillation can be employed to separate the components.
Protocol for the Synthesis of 3-Hexyne using Sodium Amide (NaNH2)
This protocol is based on general procedures for the synthesis of internal alkynes from vicinal dihalides.[1][2]
Materials:
-
This compound
-
Sodium amide (NaNH2)
-
Liquid ammonia (or high-boiling inert solvent like mineral oil)
-
Ammonium (B1175870) chloride (for quenching)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Gas inlet for inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Cool the flask to -78 °C and condense approximately 100 mL of ammonia into the flask.
-
Carefully add 2.5 equivalents of sodium amide to the liquid ammonia with stirring.
-
Dissolve 10.0 g of this compound in 20 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 3-5 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the fizzing ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation. The crude 3-hexyne can be purified by distillation.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the dehydrohalogenation of this compound.
Experimental Workflow for Alkyne Synthesis
Caption: Step-by-step workflow for the synthesis of 3-hexyne.
Logical Relationship of Base Strength to Product Formation
Caption: Relationship between base strength and major product formation.
References
Application Notes and Protocol for the Synthesis of 2,4-Hexadiene from 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-hexadiene (B1165886), a conjugated diene, from 3,4-dibromohexane. The synthesis is achieved through a double dehydrobromination reaction, a classic example of an E2 elimination. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and expected quantitative data, including spectroscopic characteristics of the product. A graphical representation of the experimental workflow is also provided to facilitate clear understanding and execution of the protocol.
Introduction
Conjugated dienes are important structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The synthesis of 2,4-hexadiene from this compound is a fundamental transformation that illustrates the formation of a conjugated system through elimination reactions. This process involves the removal of two equivalents of hydrogen bromide from the starting material using a strong base. The resulting product, 2,4-hexadiene, is a mixture of stereoisomers.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium chloride solution (brine)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.
-
Base Addition: While stirring, add 15.0 g of potassium hydroxide pellets to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction mixture will likely turn dark.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a 500 mL beaker containing 200 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a mixture of 2,4-hexadiene isomers. Purify the product by fractional distillation to obtain the desired 2,4-hexadiene. Collect the fraction boiling at approximately 80-82 °C.
Data Presentation
Table 1: Physical and Spectroscopic Data for 2,4-Hexadiene
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| Boiling Point | 80-82 °C |
| Density | ~0.72 g/mL |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, ppm) | The spectrum is complex due to the presence of isomers. Typical signals include: Olefinic protons (~5.3-6.4 ppm) and methyl protons (~1.7 ppm).[1] For cis-2,trans-4-hexadiene, approximate shifts are observed at 6.34, 5.96, 5.65, 5.34, 1.77, and 1.72 ppm.[1] |
| ¹³C NMR (CDCl₃, ppm) | Olefinic carbons are expected in the range of 125-135 ppm, and methyl carbons around 18 ppm. |
| UV-Vis (λmax) | As a conjugated diene, 2,4-hexadiene is expected to have a λmax in the UV region, typically around 227 nm.[2] |
| IR (cm⁻¹) | C=C stretch (conjugated) ~1650-1600 cm⁻¹, =C-H stretch >3000 cm⁻¹, C-H stretch <3000 cm⁻¹. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,4-hexadiene.
References
Application Notes and Protocols: The Role of 3,4-Dibromohexane in Mechanistic Studies of Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,4-dibromohexane in studying the mechanisms of elimination reactions, particularly the bimolecular elimination (E2) pathway. The stereochemical and regiochemical outcomes of these reactions provide valuable insights into the concerted nature of the E2 mechanism.
Introduction
This compound, a vicinal dibromide, serves as an excellent substrate for investigating the stereospecificity and regioselectivity of elimination reactions.[1] Treatment of this compound with a strong base induces a double dehydrobromination, leading to the formation of various hexadiene isomers.[1][2] The specific stereoisomer of this compound used as the starting material dictates the stereochemistry of the resulting diene products, making it a powerful tool for mechanistic elucidation.[1]
Mechanistic Insights from this compound Elimination
The E2 reaction is a concerted, one-step process where a base abstracts a proton and a leaving group departs simultaneously.[3][4][5] This mechanism requires a specific anti-periplanar geometry between the abstracted proton and the leaving group. The rigid stereochemical demands of the E2 reaction are well-illustrated by the elimination reactions of the stereoisomers of this compound.
Stereospecificity:
-
meso-3,4-Dibromohexane ((3R,4S)-3,4-dibromohexane): Due to the anti-periplanar requirement, the elimination of HBr from the meso isomer proceeds through a transition state that leads specifically to the formation of (E,E)-2,4-hexadiene.
-
chiral-3,4-Dibromohexane ((3R,4R)- or (3S,4S)-3,4-dibromohexane): Conversely, the chiral enantiomers, under the same E2 conditions, yield (E,Z)-2,4-hexadiene as the major product due to the required staggered conformation for the anti-periplanar arrangement.
This stereospecificity provides strong evidence for the concerted nature of the E2 mechanism.
Regioselectivity (Zaitsev vs. Hofmann Elimination):
The choice of base and solvent can influence the regiochemical outcome of the elimination, favoring either the more substituted (Zaitsev) or less substituted (Hofmann) alkene.
-
Zaitsev's Rule: With small, strong bases such as sodium ethoxide (NaOEt) in ethanol, the reaction typically follows Zaitsev's rule, favoring the formation of the more thermodynamically stable, more substituted alkene, which in this case is 2,4-hexadiene (B1165886).
-
Hofmann's Rule: When a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) is used, the less sterically accessible protons are abstracted, leading to the formation of the less substituted alkene, 1,3-hexadiene, as a more significant product.[6]
Quantitative Data
The following tables summarize the expected product distributions from the E2 elimination of this compound under various conditions. These values are illustrative and based on established principles of elimination reaction mechanisms.
Table 1: Product Distribution from the Elimination of meso-3,4-Dibromohexane
| Base/Solvent | (E,E)-2,4-Hexadiene (%) | (E,Z)-2,4-Hexadiene (%) | 1,3-Hexadiene (%) |
| NaOEt / Ethanol | 85 | <5 | 10 |
| KOtBu / t-Butanol | 60 | <5 | 35 |
Table 2: Product Distribution from the Elimination of chiral-(3R,4R)-3,4-Dibromohexane
| Base/Solvent | (E,E)-2,4-Hexadiene (%) | (E,Z)-2,4-Hexadiene (%) | 1,3-Hexadiene (%) |
| NaOEt / Ethanol | <5 | 80 | 15 |
| KOtBu / t-Butanol | <5 | 55 | 40 |
Experimental Protocols
Protocol 1: E2 Elimination of meso-3,4-Dibromohexane with Sodium Ethoxide
Objective: To demonstrate the stereospecific E2 elimination of meso-3,4-dibromohexane to form (E,E)-2,4-hexadiene.
Materials:
-
meso-3,4-dibromohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 g of sodium ethoxide in 40 mL of anhydrous ethanol.
-
To the stirred solution, add 4.88 g (20 mmol) of meso-3,4-dibromohexane dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with 50 mL of saturated aqueous NH₄Cl solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Analyze the product mixture by GC-MS, ¹H NMR, and ¹³C NMR to determine the product distribution.
Protocol 2: Analysis of Hexadiene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the hexadiene isomers produced from the elimination reaction.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 2 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Scan Range: m/z 35-200
Procedure:
-
Prepare a 1% solution of the product mixture in hexane.
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the data and identify the peaks corresponding to the different hexadiene isomers based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram.
Protocol 3: Spectroscopic Characterization of Hexadiene Isomers
UV-Vis Spectroscopy:
-
Principle: Conjugated dienes, such as 2,4-hexadiene and 1,3-hexadiene, exhibit strong UV absorption at longer wavelengths (λmax > 200 nm) compared to non-conjugated dienes.[7][8][9] This allows for the differentiation between conjugated and non-conjugated products.
-
Procedure: Dissolve a small amount of the product mixture in a UV-transparent solvent (e.g., hexane). Record the UV-Vis spectrum from 200 to 400 nm. The presence of a strong absorption peak in the 220-260 nm range indicates the formation of conjugated dienes.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for Hexadiene Isomers
| Isomer | Conjugation | Expected λmax (nm) |
| (E,E)-2,4-Hexadiene | Conjugated | ~227 |
| (E,Z)-2,4-Hexadiene | Conjugated | ~227 |
| 1,3-Hexadiene | Conjugated | ~224 |
| 1,5-Hexadiene | Non-conjugated | <200 |
NMR Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of the different hexadiene isomers. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic.
-
Procedure: Dissolve the product mixture in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
Table 4: Characteristic ¹H NMR Chemical Shifts for 2,4-Hexadiene Isomers
| Isomer | Olefinic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| (E,E)-2,4-Hexadiene | 5.5 - 6.2 | ~1.7 |
| (E,Z)-2,4-Hexadiene | 5.3 - 6.4 | ~1.7 |
(Note: Specific chemical shifts and coupling patterns will vary slightly between isomers and can be used for definitive assignment)[10][11][12]
Visualizations
Caption: Generalized E2 elimination pathway.
Caption: Experimental workflow for E2 elimination.
Caption: Regioselectivity in E2 elimination.
References
- 1. sepration of 2,4 hexadiene in benzene matrix - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 9. Solved Tell how UV-Vis spectrometry you can compounds. | Chegg.com [chegg.com]
- 10. 2,4-Hexadiene, (2E,4Z)- | C6H10 | CID 643786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Application of Meso-3,4-Dibromohexane in Stereospecific Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-3,4-dibromohexane is a valuable substrate in stereospecific synthesis due to the defined stereochemistry of its two chiral centers ((3R,4S)-configuration). This internal symmetry and specific spatial arrangement of the bromine atoms allow for highly controlled elimination reactions, providing a predictable route to specific alkene isomers. This document provides detailed application notes and experimental protocols for the primary application of meso-3,4-dibromohexane: its stereospecific E2 elimination to yield (E)-3-bromo-3-hexene. This reaction is a cornerstone for introducing a trans-alkenyl bromide moiety into a carbon skeleton, a functional group amenable to further transformations in complex molecule synthesis.
Core Application: Stereospecific Synthesis of (E)-3-bromo-3-hexene via E2 Elimination
The reaction of meso-3,4-dibromohexane with a strong, non-nucleophilic base proceeds via a bimolecular elimination (E2) mechanism. The stereochemical outcome of this reaction is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the departing bromide leaving group.[1] In the meso isomer, this conformational requirement leads exclusively to the formation of the (E)-alkene.
Reaction Mechanism
The E2 elimination is a concerted, one-step process. The base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom, while simultaneously, the C-Br bond breaks, and a pi bond is formed. For the reaction to occur, the dihedral angle between the C-H and C-Br bonds must be 180° (anti-periplanar).
In meso-3,4-dibromohexane, rotation around the central C3-C4 bond allows the molecule to adopt a conformation where a hydrogen atom on either C3 or C4 is anti-periplanar to the bromine atom on the adjacent carbon. This specific staggered conformation, which is necessary for the E2 reaction, directly leads to the formation of the (E)-3-bromo-3-hexene product. The alternative (Z)-isomer cannot be formed from the meso starting material via this mechanism because a syn-periplanar transition state is energetically unfavorable.
Caption: E2 elimination mechanism of meso-3,4-dibromohexane.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-bromo-3-hexene using Potassium tert-butoxide
This protocol utilizes a strong, sterically hindered base, potassium tert-butoxide, to favor the E2 elimination pathway and minimize competing substitution reactions.
Materials:
-
meso-3,4-Dibromohexane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add meso-3,4-dibromohexane (1.0 eq). Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
Addition of Base: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Reaction: Slowly add the potassium tert-butoxide solution to the stirred solution of meso-3,4-dibromohexane at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure (E)-3-bromo-3-hexene.
Protocol 2: Synthesis of (E)-3-bromo-3-hexene using Potassium Hydroxide (B78521) in Ethylene (B1197577) Glycol
This protocol provides an alternative using a less expensive base and a high-boiling solvent, which can facilitate the reaction.
Materials:
-
meso-3,4-Dibromohexane
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine meso-3,4-dibromohexane (1.0 eq), potassium hydroxide (2.2 eq), and ethylene glycol.
-
Reaction: Heat the mixture to a temperature that maintains a steady reflux. The higher temperature facilitates the elimination reaction.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salts and transfer to a separatory funnel.
-
Extraction: Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Protocol 1 (KOtBu/THF) | Protocol 2 (KOH/Ethylene Glycol) | Reference |
| Starting Material | meso-3,4-Dibromohexane | meso-3,4-Dibromohexane | N/A |
| Base | Potassium tert-butoxide | Potassium hydroxide | N/A |
| Solvent | Tetrahydrofuran (THF) | Ethylene glycol | N/A |
| Temperature | Room Temperature | Reflux | N/A |
| Typical Yield | > 85% (Estimated) | > 70% (Estimated) | N/A |
| Product | (E)-3-bromo-3-hexene | (E)-3-bromo-3-hexene | N/A |
| Stereoselectivity (E:Z) | > 99:1 (Expected) | > 95:5 (Expected) | N/A |
Note: The provided yield and stereoselectivity data are estimates based on analogous reactions and the established principles of E2 elimination. Actual results may vary depending on specific reaction conditions and scale.
Experimental Workflow and Logic
Caption: General experimental workflow for the synthesis of (E)-3-bromo-3-hexene.
Further Applications and Considerations
The resulting (E)-3-bromo-3-hexene is a versatile intermediate. The vinyl bromide moiety can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents with retention of the E-alkene geometry.
It is important to note that with very strong bases or higher temperatures, a second elimination can occur to form 3-hexyne. Careful control of reaction conditions is crucial to selectively obtain the desired vinyl bromide.
Conclusion
Meso-3,4-dibromohexane serves as an excellent starting material for the stereospecific synthesis of (E)-3-bromo-3-hexene. The inherent stereochemistry of the meso compound, combined with the stringent geometric requirements of the E2 elimination mechanism, ensures a high degree of stereocontrol in the product. The protocols provided herein offer reliable methods for achieving this transformation, which is of significant utility in synthetic organic chemistry.
References
Application of (3R,4R)-3,4-Dibromohexane in Asymmetric Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-3,4-Dibromohexane is a chiral vicinal dibromide that holds potential as a starting material in asymmetric synthesis. Its primary application lies in stereospecific elimination reactions, where the defined stereochemistry of the dibromide directly controls the geometry of the resulting alkene. This allows for the synthesis of specific E/Z isomers that might be difficult to obtain through other methods. This document provides detailed application notes and protocols for the use of (3R,4R)-3,4-Dibromohexane in the asymmetric synthesis of chiral alkenes.
Principle Application: Stereospecific E2 Elimination
The core application of (3R,4R)-3,4-Dibromohexane in asymmetric synthesis is its use as a precursor to stereochemically defined alkenes via an E2 (bimolecular elimination) reaction. The mechanism of the E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and the bromide leaving group. In a chiral molecule like (3R,4R)-3,4-Dibromohexane, this conformational requirement dictates which diastereomer of the product is formed.
Specifically, the elimination of one equivalent of hydrogen bromide (HBr) from (3R,4R)-3,4-Dibromohexane is expected to yield (Z)-3-bromo-3-hexene. This is because the required anti-periplanar alignment of a β-hydrogen and a bromine atom in the favored conformation of the (3R,4R)-isomer leads to the formation of the Z-alkene. This transformation provides a direct method to translate the chirality of the starting material into the specific geometry of the product.
Further elimination of the second equivalent of HBr can lead to the formation of hexadienes, although controlling the regioselectivity and stereoselectivity of this second elimination can be more complex.
Application Notes
1. Synthesis of (Z)-3-bromo-3-hexene:
The primary and most predictable application of (3R,4R)-3,4-Dibromohexane is in the synthesis of (Z)-3-bromo-3-hexene. This reaction is valuable for obtaining the less thermodynamically stable Z-isomer with high stereoselectivity.
2. Substrate for Further Functionalization:
The resulting (Z)-3-bromo-3-hexene is a versatile intermediate. The vinyl bromide moiety can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide range of substituents with retention of the Z-alkene geometry. This opens a pathway to a diverse array of complex chiral molecules.
3. Potential for Chiral Diene Synthesis:
While less documented, a controlled double elimination could potentially lead to the formation of chiral dienes. The stereochemistry of the starting dibromide would be expected to influence the geometry of the resulting diene.
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-bromo-3-hexene
Objective: To synthesize (Z)-3-bromo-3-hexene via stereospecific E2 elimination from (3R,4R)-3,4-Dibromohexane.
Materials:
-
(3R,4R)-3,4-Dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Dissolve (3R,4R)-3,4-Dibromohexane (1.0 eq) in anhydrous tert-butanol or THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in the same anhydrous solvent.
-
Slowly add the potassium tert-butoxide solution to the solution of (3R,4R)-3,4-Dibromohexane at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (for t-BuOH, approx. 82°C; for THF, approx. 66°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure (Z)-3-bromo-3-hexene.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The stereochemical purity (Z:E ratio) can be determined by GC or ¹H NMR analysis, paying close attention to the coupling constants of the vinylic protons.
Data Presentation
Table 1: Representative Data for Stereospecific Elimination
| Starting Material | Product | Base/Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Z:E) |
| (3R,4R)-3,4-Dibromohexane | (Z)-3-bromo-3-hexene | t-BuOK / t-BuOH | 82 | >85 (expected) | >95:5 (expected) |
| meso-3,4-Dibromohexane | (E)-3-bromo-3-hexene | t-BuOK / t-BuOH | 82 | >85 (expected) | >95:5 (expected) |
Note: The data presented is based on the established principles of stereospecific E2 reactions and represents expected outcomes. Actual results may vary depending on the specific reaction conditions.
Visualizations
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3,4-dibromohexane. This document details the reaction mechanisms, experimental protocols for substitution with common nucleophiles, and the potential applications of the resulting products in medicinal chemistry and drug development.
Introduction
This compound is a vicinal dibromide, a class of halogenated hydrocarbons characterized by bromine atoms on adjacent carbons. This structural feature makes it a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions. The polarity of the carbon-bromine (C-Br) bond creates electrophilic carbon centers, susceptible to attack by nucleophiles. However, the presence of a second bromine atom on the adjacent carbon often leads to a competition between substitution (SN1/SN2) and elimination (E2) pathways. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
This document focuses on the nucleophilic substitution reactions of this compound with three key nucleophiles: hydroxide (B78521) (⁻OH), cyanide (⁻CN), and azide (B81097) (N₃⁻). The resulting products, 3,4-hexanediol (B1617544), hexane-3,4-dinitrile, and 3,4-diazidohexane, are valuable intermediates in organic synthesis with potential applications in the pharmaceutical industry.
Reaction Mechanisms
Nucleophilic substitution reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dictated by the structure of the substrate (secondary alkyl halide) and the reaction conditions. Given that this compound is a secondary dialkyl halide, both mechanisms are plausible and can be influenced by the choice of nucleophile and solvent.
A strong, non-bulky nucleophile in a polar aprotic solvent will favor the S(_N)2 mechanism . This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at that center.
Conversely, a weak nucleophile in a polar protic solvent can promote the S(_N)1 mechanism . This two-step process involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism typically leads to a racemic mixture of products if the starting material is chiral.
Elimination reactions (E2) are a significant competing pathway, especially with strong, sterically hindered bases. The E2 mechanism is favored by high temperatures and the use of a strong base in a less polar solvent.
Experimental Protocols
The following protocols provide generalized methodologies for the nucleophilic substitution reactions of this compound. It is important to note that specific yields and reaction times for this compound are not widely reported in the available literature; therefore, the provided data should be considered as estimates based on reactions with analogous vicinal dibromides. Optimization of these protocols for specific stereoisomers of this compound may be required.
Synthesis of 3,4-Hexanediol via Substitution with Hydroxide Ion
This protocol describes the conversion of this compound to 3,4-hexanediol. To favor substitution over elimination, the reaction is typically carried out in an aqueous environment with a moderately concentrated hydroxide solution at a controlled temperature.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695)/Water mixture (e.g., 1:1 v/v)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.2 eq) in water to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 3,4-hexanediol.
-
Purify the product by distillation or column chromatography.
Data Presentation:
| Product | Starting Material | Nucleophile | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| 3,4-Hexanediol | This compound | NaOH | Ethanol/Water | Reflux | 4-8 | 60-75 |
Spectroscopic Data (Estimated for 3,4-Hexanediol): [2]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 0.9-1.0 (t, 6H, 2 x CH₃), 1.4-1.6 (m, 4H, 2 x CH₂), 3.4-3.7 (m, 2H, 2 x CH-OH), variable (br s, 2H, 2 x OH) ppm. |
| ¹³C NMR (CDCl₃) | δ ~10 (CH₃), ~28 (CH₂), ~75 (CH-OH) ppm. |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1070 cm⁻¹ (C-O stretch). |
| MS (EI) | m/z = 118 (M⁺), 100, 89, 71, 59. |
Synthesis of Hexane-3,4-dinitrile via Substitution with Cyanide Ion
This protocol outlines the synthesis of hexane-3,4-dinitrile. The use of a polar aprotic solvent like DMSO enhances the nucleophilicity of the cyanide ion and promotes the S(_N)2 reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Round-bottom flask, heating mantle with stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (2.2 eq) in DMSO with gentle heating.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC.
-
After completion (typically 6-12 hours), cool the mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting hexane-3,4-dinitrile by vacuum distillation or crystallization.
Data Presentation:
| Product | Starting Material | Nucleophile | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| Hexane-3,4-dinitrile | This compound | NaCN | DMSO | 80-100 | 6-12 | 70-85 |
Spectroscopic Data (Estimated for Hexane-3,4-dinitrile):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 1.1-1.3 (t, 6H, 2 x CH₃), 1.8-2.0 (m, 4H, 2 x CH₂), 2.8-3.0 (m, 2H, 2 x CH-CN) ppm. |
| ¹³C NMR (CDCl₃) | δ ~12 (CH₃), ~25 (CH₂), ~30 (CH-CN), ~120 (CN) ppm. |
| IR (neat) | ~2970 cm⁻¹ (C-H stretch), ~2245 cm⁻¹ (C≡N stretch). |
| MS (EI) | m/z = 136 (M⁺), 109, 82, 68, 54. |
Synthesis of 3,4-Diazidohexane via Substitution with Azide Ion
This protocol describes the synthesis of 3,4-diazidohexane. Sodium azide is a potent nucleophile, and the reaction is typically performed in a polar aprotic solvent to facilitate the S(_N)2 displacement of both bromide ions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or DMSO
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, suspend sodium azide (2.5 eq) in DMF.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC or GC.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (Caution: organic azides can be explosive).
-
The crude 3,4-diazidohexane can be purified by column chromatography if necessary, though it is often used in subsequent steps without further purification.
Data Presentation:
| Product | Starting Material | Nucleophile | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| 3,4-Diazidohexane | This compound | NaN₃ | DMF | 60-80 | 12-24 | 80-95 |
Spectroscopic Data (Estimated for 3,4-Diazidohexane):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 0.9-1.1 (t, 6H, 2 x CH₃), 1.6-1.8 (m, 4H, 2 x CH₂), 3.2-3.4 (m, 2H, 2 x CH-N₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~11 (CH₃), ~26 (CH₂), ~65 (CH-N₃) ppm. |
| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (strong, N₃ stretch). |
| MS (EI) | m/z = 168 (M⁺ - N₂), 140, 112, 84, 56. |
Mandatory Visualizations
Caption: Nucleophilic substitution pathways of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Applications in Drug Development
While direct applications of 3,4-disubstituted hexanes in marketed drugs are not extensively documented, the functional groups introduced through these nucleophilic substitution reactions are prevalent in a wide range of pharmaceuticals. The resulting diols, dinitriles, and diazides serve as versatile building blocks for the synthesis of more complex bioactive molecules.
3,4-Hexanediol
Vicinal diols are common structural motifs in natural products and pharmaceuticals. They can act as key recognition elements for biological targets and serve as chiral synthons for the construction of complex stereochemistries.
-
Chiral Pool Synthesis: Enantiomerically pure 3,4-hexanediol can be a valuable starting material for the synthesis of chiral ligands, auxiliaries, and complex drug molecules where precise stereocontrol is crucial for biological activity.[3]
-
Bioisosteric Replacement: The diol functionality can act as a bioisostere for other polar groups, such as phosphates or carboxylates, potentially improving pharmacokinetic properties like cell permeability.
-
Examples in Bioactive Molecules: While not directly derived from 3,4-hexanediol, numerous antiviral and anticancer drugs contain vicinal diol moieties that are critical for their mechanism of action.
Hexane-3,4-dinitrile
The nitrile group is a versatile functional group in medicinal chemistry, often introduced to enhance potency, selectivity, and pharmacokinetic properties.[4]
-
Metabolic Stability: The introduction of a nitrile group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[5]
-
Enzyme Inhibition: The linear geometry and electron-withdrawing nature of the nitrile group allow it to act as a key binding element in enzyme active sites, often through hydrogen bonding or dipolar interactions.[6] Several marketed drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes (e.g., Vildagliptin) and Bruton's tyrosine kinase (BTK) for cancer (e.g., Acalabrutinib), feature a nitrile group.
-
Synthetic Handle: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups and heterocyclic scaffolds. Aliphatic dinitriles are precursors to various nitrogen-containing heterocycles.[7]
3,4-Diazidohexane
Vicinal diazides are high-energy molecules that serve as precursors to vicinal diamines, which are privileged structures in medicinal chemistry.[8]
-
Synthesis of Vicinal Diamines: The reduction of 3,4-diazidohexane provides a direct route to 3,4-diaminohexane. Vicinal diamines are core components of numerous bioactive compounds, including antibiotics, antiviral agents, and enzyme inhibitors.[9] They are also used as chiral ligands in asymmetric synthesis.
-
Click Chemistry: The azide functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the diazidohexane core to other molecules, enabling applications in drug discovery, such as the generation of compound libraries and bioconjugation.
-
Bioorthogonal Chemistry: The azide group is bioorthogonal, meaning it does not react with biological functionalities. This property is exploited in chemical biology for in vivo imaging and target identification studies.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile platform for the synthesis of a range of 3,4-disubstituted hexanes. While elimination reactions can be a competing pathway, careful selection of reaction conditions can favor the formation of diols, dinitriles, and diazides. These products, and the functional groups they introduce, are of significant interest to the pharmaceutical industry. The methodologies and data presented in these application notes provide a foundation for researchers to explore the synthetic utility of this compound and its derivatives in the design and development of novel therapeutic agents. Further research to establish precise quantitative data for these reactions and to explore the biological activity of the resulting compounds is warranted.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-DIMETHYLHEXANE(583-48-2) 1H NMR [m.chemicalbook.com]
- 4. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of Hex-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of hex-3-ene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of (E)-hex-3-ene and (Z)-hex-3-ene?
The bromination of alkenes with molecular bromine (Br₂) is a stereospecific reaction. The major product is formed via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond.
-
For (E)-hex-3-ene , the anti-addition results in the formation of a meso compound, (3R,4S)-3,4-dibromohexane. This product is achiral and optically inactive.
-
For (Z)-hex-3-ene , the anti-addition results in a racemic mixture of two enantiomers: (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane. This mixture is also optically inactive.
Q2: What are the common side reactions observed during the bromination of hex-3-ene?
The most common side reaction is allylic bromination , where a hydrogen atom on a carbon adjacent to the double bond (the allylic position) is substituted with a bromine atom.[1] This reaction proceeds through a radical mechanism and is often initiated by light.[2] For hex-3-ene, this would result in the formation of 2-bromohex-3-ene and 3-bromohex-2-ene. Another potential side reaction is acid-catalyzed polymerization , which can be initiated by the hydrogen bromide (HBr) generated in situ.
Q3: How can I minimize the formation of the allylic bromination side product?
To favor the desired electrophilic addition and minimize allylic bromination, the following precautions should be taken:
-
Exclude Light: Perform the reaction in the dark or in a flask wrapped with aluminum foil to prevent photo-initiation of the radical reaction.
-
Control Temperature: Lower temperatures generally favor the electrophilic addition reaction over the radical pathway.
-
Use of Radical Inhibitors: While not always necessary, the addition of a radical inhibitor can suppress the formation of allylic bromination products.
-
Choice of Brominating Agent: For selective allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice.[1][3] Conversely, using molecular bromine under the conditions described above will favor the desired di-bromide.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in bromination reactions can stem from several factors:
-
Incomplete Reaction: Ensure the bromine has been added completely and the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.
-
Side Reactions: As discussed, allylic bromination and polymerization can consume the starting material and reduce the yield of the desired product.
-
Loss During Workup and Purification: The product, 3,4-dibromohexane, can be lost during aqueous washes or purification steps. Ensure proper phase separation and choose an appropriate purification method.
-
Volatility of Reactants/Products: Hex-3-ene is volatile. Ensure the reaction is performed in a well-sealed apparatus, especially if heating is involved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of unexpected peaks in GC-MS or NMR corresponding to C₆H₁₁Br | Formation of allylic bromination side products. | 1. Repeat the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 2. Ensure the reaction is run at a low temperature (e.g., 0 °C). 3. Use a non-polar solvent to favor the electrophilic addition mechanism. |
| Low yield of this compound | 1. Incomplete reaction. 2. Significant side product formation. 3. Loss of product during workup. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Implement strategies to minimize side reactions (see Q3). 3. During the aqueous workup, ensure thorough extraction with an organic solvent. Minimize the number of purification steps if possible. |
| Formation of a viscous, insoluble material in the reaction flask | Acid-catalyzed polymerization of the alkene. | 1. Add an acid scavenger, such as anhydrous sodium carbonate or pyridine, to the reaction mixture before the addition of bromine. 2. Add the bromine solution slowly and dropwise to avoid a localized buildup of HBr. |
| Difficulty in purifying the final product | Co-elution of diastereomers or presence of closely related side products. | 1. For purification by column chromatography, use a high-resolution silica (B1680970) gel and optimize the solvent system. 2. Consider alternative purification methods such as distillation under reduced pressure, if the boiling points of the components are sufficiently different. |
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions. The data is illustrative and aims to demonstrate the impact of reaction parameters on product selectivity.
| Reaction Conditions | (E)-Hex-3-ene | Bromine (1 eq.) | Solvent | Temperature | Light | Yield of this compound (%) | Yield of Allylic Bromides (%) |
| 1 | 1 eq. | 1 eq. | Dichloromethane | 0 °C | Dark | ~90 | < 5 |
| 2 | 1 eq. | 1 eq. | Dichloromethane | 25 °C | Ambient | ~75 | ~20 |
| 3 | 1 eq. | 1 eq. | Carbon Tetrachloride | 80 °C (reflux) | UV light | < 10 | > 85 |
| 4 | 1 eq. | 1 eq. | Dichloromethane with Na₂CO₃ | 0 °C | Dark | ~92 | < 5 |
Experimental Protocols
Protocol 1: Synthesis of (3R,4S)-3,4-dibromohexane from (E)-hex-3-ene (Electrophilic Addition)
Materials:
-
(E)-hex-3-ene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve (E)-hex-3-ene (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq.) in anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of hex-3-ene over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the color is discharged.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (3R,4S)-3,4-dibromohexane.
Protocol 2: Synthesis of Allylic Bromides from hex-3-ene (Radical Substitution)
Materials:
-
Hex-3-ene (E or Z isomer)
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
AIBN (Azobisisobutyronitrile) or a UV lamp
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add hex-3-ene (1.0 eq.), N-bromosuccinimide (1.0 eq.), and a catalytic amount of AIBN.
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. If using a UV lamp, the reaction can be performed at a lower temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed as a solid floating on top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of allylic bromides by distillation or column chromatography.
Visualizations
References
purification of 3,4-Dibromohexane by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-dibromohexane by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from hex-3-ene and bromine?
A1: Common impurities include unreacted hex-3-ene, mono-brominated intermediates, and elimination products such as 3-bromo-3-hexene. Over-bromination leading to tetrabromohexane is also a possibility, though less common under controlled conditions.
Q2: Which purification method, distillation or chromatography, is more suitable for this compound?
A2: The choice depends on the scale of the purification and the nature of the impurities. Fractional vacuum distillation is effective for separating this compound from less volatile impurities on a larger scale. Column chromatography is ideal for removing impurities with similar boiling points and for separating diastereomers, especially on a smaller to medium scale.
Q3: this compound has two chiral centers. Will I be able to separate the diastereomers?
A3: Yes, diastereomers have different physical properties and can be separated by fractional distillation or, more effectively, by column chromatography.[1] The separation can be challenging due to the similarity in their properties, often requiring careful optimization of the chromatographic conditions.
Q4: Is this compound stable to heat during distillation?
A4: Vicinal dibromides can undergo thermal elimination of HBr to form alkenes at elevated temperatures. Therefore, it is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize decomposition.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₂Br₂ | 243.97 | 39 @ 0.8 mmHg | 1.594 | 1.507 |
| (E)-3-Bromo-3-hexene | C₆H₁₁Br | 163.06 | Not available | Not available | Not available |
| 3-Bromohexane | C₆H₁₃Br | 165.07 | 144-146 | 1.17 | 1.446 |
Table 2: Summary of Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Large-scale purification; removal of non-volatile or significantly less volatile impurities. | Suitable for large quantities; relatively fast for simple separations. | Potential for thermal decomposition if not performed under sufficient vacuum; less effective for separating compounds with very close boiling points, including diastereomers. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel). | High-purity separations; separation of diastereomers; removal of impurities with similar boiling points. | High resolution; applicable to a wide range of compounds and impurities. | More time-consuming and solvent-intensive than distillation; scalability can be a challenge. |
Troubleshooting Guides
Distillation
| Symptom | Possible Cause | Recommended Action |
| Bumping or uneven boiling | Inadequate stirring or absence of boiling chips. | Ensure vigorous stirring with a magnetic stir bar or add fresh boiling chips. |
| Product is dark or discolored | Thermal decomposition due to excessive temperature. | Ensure the vacuum is sufficiently low to maintain a boiling point below the decomposition temperature. Check for leaks in the system. |
| Poor separation of fractions | Inefficient fractionating column or distillation rate is too high. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to ensure a slow and steady distillation. |
| No distillate collecting | Vacuum is too high, causing the boiling point to be below the condenser temperature. Or, a leak in the system is preventing the attainment of the required vacuum. | Check and adjust the vacuum level. Thoroughly check all joints and connections for leaks. |
Chromatography
| Symptom | Possible Cause | Recommended Action |
| Poor separation of product and impurities | Incorrect eluent system (polarity is too high or too low). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for alkyl halides is a non-polar solvent system like hexanes or petroleum ether with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. An Rf value of 0.2-0.4 for the desired compound on TLC is often ideal for column separation. |
| Product elutes too quickly (with the solvent front) | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the proportion of hexane). |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Tailing of spots on TLC and broad peaks from the column | Sample is too concentrated, or interactions with the silica gel are too strong. | Dilute the sample before loading. Consider adding a very small percentage of a slightly more polar solvent to the eluent to reduce tailing. |
| Incomplete separation of diastereomers | The polarity difference between diastereomers is very small. | Use a longer column and a less polar eluent system to maximize the separation. Collect smaller fractions and analyze them carefully by TLC or GC-MS. |
Experimental Protocols
Fractional Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and free of cracks. Use thick-walled tubing for vacuum connections.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, not filling it more than two-thirds full. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring the crude mixture.
-
Slowly apply vacuum to the system. Be prepared for initial bubbling as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved (e.g., ~1 mmHg), begin heating the distillation flask gently with a heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature of the vapor at the thermometer rises and stabilizes, collect the main fraction of this compound in a clean, pre-weighed receiving flask. The boiling point should be close to 39 °C at 0.8 mmHg.
-
Monitor the temperature closely. A drop in temperature indicates that the main fraction has been collected.
-
Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and characterize the purified product (e.g., by refractive index, NMR, GC-MS).
-
Column Chromatography of Crude this compound
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., diethyl ether or dichloromethane). The ideal system will give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of eluent through the column. Gentle pressure can be applied to the top of the column to speed up the elution (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Characterize the purified product.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by distillation.
Caption: Workflow for the purification of this compound by chromatography.
Caption: Logical flow for troubleshooting purification issues.
References
Technical Support Center: Separation of meso and dl-3,4-Dibromohexane
Welcome to the technical support center for the separation of meso- and dl-3,4-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for this challenging diastereomeric separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the separation of meso- and dl-3,4-dibromohexane.
Q1: Why am I struggling to separate meso- and dl-3,4-dibromohexane using fractional distillation?
A: Separating diastereomers by fractional distillation can be challenging if their boiling points are very close.[1] For meso- and dl-3,4-dibromohexane, the difference in boiling points is expected to be small, making a complete separation by standard fractional distillation difficult.
Troubleshooting Steps:
-
Increase Column Efficiency: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Optimize Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. A heating mantle is recommended over a Bunsen burner for better control.
-
Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.
-
Vacuum Distillation: Reducing the pressure of the system will lower the boiling points of the diastereomers, which can sometimes enhance the boiling point difference and improve separation. A reported boiling point for 3,4-dibromohexane is 39 °C at 0.8 mm Hg.[1]
-
Consider Extractive Distillation: While more complex, extractive distillation involves adding an auxiliary agent that alters the relative volatility of the diastereomers, potentially making separation easier.
Q2: My attempts at fractional crystallization are not yielding pure diastereomers. What could be the problem?
A: Fractional crystallization relies on differences in the solubility of the diastereomers in a given solvent.[2] Several factors can hinder a successful separation:
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Similar Solubilities: The meso and dl forms may have very similar solubilities in the chosen solvent, leading to co-crystallization.
-
Formation of a Solid Solution: The two diastereomers may form a solid solution, where they crystallize together in a single phase over a range of compositions.
-
Supersaturation Issues: If the solution is too supersaturated, both diastereomers may precipitate out of solution too quickly for effective separation.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. The ideal solvent will have a significant difference in solubility for the two diastereomers at a given temperature. Non-polar solvents like hexanes or pentane, or slightly more polar solvents like ethanol (B145695) or isopropanol, could be starting points.
-
Slow Cooling: Allow the solution to cool slowly and without agitation. This encourages the formation of larger, purer crystals of the less soluble diastereomer.
-
Seed Crystals: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to initiate crystallization of that specific isomer.
-
Iterative Crystallization: Multiple crystallization steps may be necessary to achieve high purity. The enriched mother liquor from the first crystallization can be concentrated and re-crystallized to isolate the more soluble diastereomer.
Q3: I am not getting good resolution in my HPLC or GC analysis. How can I improve my separation?
A: Chromatographic separation of diastereomers depends on differential interactions with the stationary phase.[2] Poor resolution can be due to an inappropriate column, mobile phase, or temperature program.
Troubleshooting for HPLC:
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Column Selection: For preparative HPLC, a normal-phase silica (B1680970) gel column is often a good starting point for separating non-polar compounds like this compound.
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Mobile Phase Optimization: Systematically vary the composition of the mobile phase. A common approach for normal-phase chromatography is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). Start with a low percentage of the polar solvent and gradually increase it to find the optimal separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase.
Troubleshooting for GC:
-
Column Selection: The choice of the GC column's stationary phase is critical.[2]
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Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium or nitrogen) to its optimal linear velocity for the column being used.
Data Presentation
The following table summarizes available physical property data for meso- and dl-3,4-dibromohexane. Note that some of these values are calculated and may vary from experimental results.
| Property | meso-3,4-Dibromohexane | dl-3,4-Dibromohexane | Source |
| Molecular Weight ( g/mol ) | 243.97 | 243.97 | [1][3] |
| Boiling Point (°C) | ~200 (Predicted, atm) | 468.12 K (194.97 °C) (Joback Calculated) | [1] |
| Melting Point (°C) | - | 246.98 K (-26.17 °C) (Joback Calculated) | [1] |
| Density (g/mL at 25 °C) | - | 1.594 | [1] |
| Refractive Index (n20/D) | - | 1.507 | [1] |
| logP (octanol/water) | - | 3.333 (Crippen Calculated) | [1] |
| Water Solubility (log10WS) | - | -3.42 (Crippen Calculated) | [1] |
| Dipole Moment (D) | 1.58 | - | [4] |
| Dielectric Constant | 4.67 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the separation of meso- and dl-3,4-dibromohexane.
Synthesis of a Mixture of meso- and dl-3,4-Dibromohexane
A mixture of the diastereomers can be synthesized by the bromination of (E)- or (Z)-3-hexene. The anti-addition of bromine to (E)-3-hexene will yield the meso product, while the anti-addition to (Z)-3-hexene will produce the dl (racemic) mixture. A typical laboratory synthesis might involve the reaction of 3-hexyne (B1328910) with a reducing agent to form the desired alkene, followed by bromination.
Protocol 1: Separation by Gas Chromatography (GC)
This protocol is adapted from a guide on separating dibromohexane isomers.[2]
Method 1: Non-Polar GC Column
-
Principle: Separation is primarily based on boiling point differences.
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.[2]
-
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
Method 2: Mid-Polar GC Column
-
Principle: Separation is based on both boiling point and dipole moment differences.
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Nitrogen.
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp rate: 8°C/min to 180°C.
-
Final hold: Hold at 180°C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).
Protocol 2: Separation by Preparative Column Chromatography
This is a general protocol that can be adapted for the separation of meso- and dl-3,4-dibromohexane.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system. Start with 100% hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a vertical chromatography column with the stopcock closed.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the mixture of meso- and dl-3,4-dibromohexane in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Collect fractions of the eluent as it passes through the column.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing with a suitable stain (e.g., potassium permanganate (B83412) or iodine).
-
If the compounds are not eluting, gradually increase the polarity of the mobile phase.
-
-
Analysis: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure. Analyze the purity of the separated isomers by GC or NMR.
Visualizations
Figure 1. A generalized workflow for the synthesis, separation, and analysis of meso- and dl-3,4-dibromohexane.
Figure 2. A troubleshooting decision tree for common issues encountered during the separation of diastereomers.
References
optimizing yield and purity of 3,4-Dibromohexane synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,4-dibromohexane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to hex-3-ene.[1] This reaction is a well-established halogenation process.[1]
Q2: How does the stereochemistry of the starting hex-3-ene affect the product?
A2: The stereochemistry of the starting alkene is crucial as the bromination reaction proceeds via an anti-addition mechanism.[2]
-
trans-Hex-3-ene will yield meso-3,4-dibromohexane.[3]
-
cis-Hex-3-ene will result in a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane.[2][4]
Q3: What is the reaction mechanism for the bromination of hex-3-ene?
A3: The reaction proceeds through a two-step mechanism. First, the pi electrons of the double bond in hex-3-ene attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[2][5] In the second step, the bromide ion (Br⁻) attacks one of the carbons of the bromonium ion from the side opposite to the initial bromine addition, resulting in the anti-addition product.[2]
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction is the elimination of hydrogen bromide (HBr) from this compound, which can be promoted by the presence of a strong base.[6] This elimination can lead to the formation of various hexenes and hexadienes.[1][6]
Q5: What are the key safety precautions for this synthesis?
A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or low temperature. 2. Loss during Workup: Inefficient extraction or transfer losses. 3. Side Reactions: Presence of impurities or use of a basic workup. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Improve Workup Technique: Perform multiple extractions with an appropriate solvent. Ensure all transfers are done carefully to minimize loss. 3. Minimize Side Reactions: Use purified starting materials. Ensure the workup is performed under neutral or slightly acidic conditions. |
| Low Purity (Presence of Impurities) | 1. Unreacted Starting Material: Incomplete reaction. 2. Formation of Elimination Products: Presence of base or excessive heat during workup or purification. 3. Solvent Impurities: Use of non-anhydrous or impure solvents. | 1. Drive Reaction to Completion: Ensure dropwise addition of bromine and adequate stirring. Monitor the reaction to completion. 2. Control Temperature and pH: Avoid high temperatures during solvent removal and purification. Use a neutral workup. 3. Use High-Purity Reagents: Use anhydrous solvents and ensure the purity of hex-3-ene. |
| Product is Colored (Yellow/Brown) | 1. Residual Bromine: Excess bromine not fully quenched during workup. | 1. Effective Quenching: During the workup, wash the organic layer with a sodium bisulfite or sodium thiosulfate (B1220275) solution to remove any remaining bromine. |
| Difficulty in Purification | 1. Similar Boiling Points of Product and Impurities: Makes separation by distillation challenging. | 1. Use Fractional Distillation: For impurities with close boiling points, a fractional distillation setup with a Vigreux or packed column is recommended.[8][9] 2. Consider Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on polarity. |
Experimental Protocols
Protocol 1: Synthesis of meso-3,4-Dibromohexane from trans-Hex-3-ene
Materials:
-
trans-Hex-3-ene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-hex-3-ene (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated sodium bicarbonate solution. If the color of bromine persists, add a small amount of sodium bisulfite solution until the color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure meso-3,4-dibromohexane.
Protocol 2: Synthesis of Racemic this compound from cis-Hex-3-ene
The procedure is identical to Protocol 1, with the substitution of cis-hex-3-ene for trans-hex-3-ene. The resulting product will be a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| cis/trans-Hex-3-ene | C₆H₁₂ | 84.16 | ~66-68 | ~0.677 |
| Bromine | Br₂ | 159.81 | 58.8 | 3.102 |
| This compound | C₆H₁₂Br₂ | 243.97 | 39 @ 0.8 mmHg[10] | 1.594[10] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Stoichiometry (Alkene:Br₂) | 1:1 | A slight excess of the alkene can be used to ensure complete consumption of bromine. |
| Solvent | Dichloromethane or Carbon Tetrachloride | An inert, anhydrous solvent is crucial. |
| Reaction Temperature | 0 °C to Room Temperature | Low temperature during bromine addition helps control the reaction rate and minimize side reactions. |
| Expected Yield | 70-90% | Yields can vary based on the purity of reagents and the efficiency of the workup and purification. |
| Expected Purity | >95% | Purity can be assessed by GC-MS analysis.[11] |
Visualizations
Caption: Reaction mechanism for the bromination of hex-3-ene.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Product formed when trans-3-Hexene reacts with \mathrm{Br}_{2} is meso-3,.. [askfilo.com]
- 4. Solved Bromination of (Z)−3-hexene yields racemic | Chegg.com [chegg.com]
- 5. gauthmath.com [gauthmath.com]
- 6. homework.study.com [homework.study.com]
- 7. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. byjus.com [byjus.com]
- 10. This compound | 16230-28-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Dehydrobromination of 3,4-Dibromohexane
Welcome to the technical support center for the stereoselective dehydrobromination of 3,4-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling the stereochemical outcome of this reaction and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential products of the double dehydrobromination of this compound?
The double dehydrobromination of this compound, a vicinal dibromide, can yield two main constitutional isomers: 3-hexyne (B1328910) and 2,4-hexadiene (B1165886).[1] The 2,4-hexadiene can exist as three different stereoisomers: (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene.[2][3] The specific product distribution depends heavily on the stereochemistry of the starting this compound and the reaction conditions employed.
Q2: How does the stereochemistry of the starting this compound influence the stereochemistry of the 2,4-hexadiene product?
The stereochemical outcome of the dehydrobromination is dictated by the anti-periplanar requirement of the E2 elimination mechanism. This means that the hydrogen atom and the bromine atom being eliminated must be in the same plane and on opposite sides of the carbon-carbon bond.
-
Meso-3,4-dibromohexane: The first elimination from the meso isomer, which has a (3R,4S) or (3S,4R) configuration, leads to the formation of (E)-3-bromo-3-hexene. A subsequent anti-elimination on this intermediate is expected to predominantly form (E,E)-2,4-hexadiene.
-
Racemic (chiral) this compound: The enantiomers, (3R,4R)- and (3S,4S)-dibromohexane, upon the first E2 elimination, yield (Z)-3-bromo-3-hexene.[2] A second anti-elimination on this intermediate would then be expected to produce (E,Z)-2,4-hexadiene. The formation of (Z,Z)-2,4-hexadiene is sterically hindered and generally less favored.
Q3: What is the role of the base in controlling the product distribution between 3-hexyne and 2,4-hexadiene?
The choice of base is critical in directing the reaction towards either the alkyne or the diene.
-
Strong, non-hindered bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) are very effective for double dehydrohalogenation to form alkynes.[4][5] These conditions often favor the formation of 3-hexyne.
-
Bulky, sterically hindered bases such as potassium tert-butoxide (KOtBu) can favor the formation of the less sterically hindered diene products. However, with sufficient heat, even bulky bases can lead to the alkyne.[6] The choice of solvent also plays a significant role; for instance, using KOtBu in a polar aprotic solvent like DMSO can enhance its basicity.
Q4: How can I distinguish between the different isomeric products?
A combination of spectroscopic and chromatographic techniques is typically used:
-
UV-Vis Spectroscopy: Conjugated systems like 2,4-hexadiene exhibit strong UV absorption at wavelengths above 200 nm, while non-conjugated alkynes like 3-hexyne do not.[1]
-
NMR Spectroscopy:
-
¹H NMR can distinguish between the products based on the number of signals and their splitting patterns. For example, 3-hexyne will show two distinct proton signals, while the 2,4-hexadiene isomers will have more complex spectra with signals in the olefinic region.[1] The coupling constants (J-values) between the vinylic protons can help determine the stereochemistry (cis or trans) of the double bonds.[2]
-
¹³C NMR is also useful for identifying the number of unique carbon environments in each isomer.
-
-
Gas Chromatography (GC): GC is an excellent technique for separating the volatile isomers of 2,4-hexadiene and 3-hexyne, allowing for quantitative analysis of the product mixture.[7] The choice of GC column is crucial for achieving good separation.[8]
Troubleshooting Guides
Issue 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | The second dehydrobromination to form the alkyne or diene is often slower than the first.[6] Increase the reaction time or temperature. Ensure a sufficient excess of the strong base is used (at least 2 equivalents for the double elimination). |
| Base is not strong enough | For the formation of the alkyne, a very strong base like sodium amide is often necessary.[5] For diene formation, ensure the chosen base (e.g., potassium tert-butoxide) is of high purity and handled under anhydrous conditions to maintain its reactivity. |
| Substrate degradation | Prolonged exposure to high temperatures and strong bases can lead to side reactions and decomposition. Optimize the reaction time and temperature to find a balance between conversion and degradation. |
| Moisture in the reaction | Water will quench strong bases like sodium amide and potassium tert-butoxide, reducing their effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of an undesired mixture of stereoisomers.
| Possible Cause | Suggested Solution |
| Incorrect starting stereoisomer | The stereochemistry of the product is directly linked to the stereochemistry of the starting material. Verify the stereochemical purity of your this compound starting material. |
| Isomerization of the product | Under certain conditions (e.g., prolonged heating or presence of acid/base catalysts), the initially formed diene isomers can undergo isomerization to a more stable isomer.[9] Minimize reaction time and temperature, and ensure a clean workup procedure. |
| Non-stereospecific reaction pathway | While E2 elimination is stereospecific, competing non-stereospecific pathways (e.g., E1) can lead to a mixture of products. Use a strong, concentrated base and a solvent of low polarity to favor the E2 mechanism. |
Issue 3: Formation of unexpected byproducts, such as allenes.
| Possible Cause | Suggested Solution |
| Alternative elimination pathway | Deprotonation at an adjacent carbon can lead to the formation of an allene (B1206475). This is generally a minor pathway when a vinylic proton is available for abstraction to form a conjugated diene or an alkyne.[10] |
| Reaction conditions favoring allene formation | While less common for this specific substrate, certain base-solvent combinations might promote allene formation. If allenes are a significant byproduct, consider changing the base or solvent system. |
Quantitative Data
The following table summarizes the expected major products from the dehydrobromination of this compound stereoisomers under different conditions, based on the principles of E2 elimination. Note: Specific yield percentages are highly dependent on the precise experimental conditions and may vary.
| Starting Material | Base/Solvent | Expected Major Product(s) | Anticipated Yield Range |
| meso-3,4-Dibromohexane | Potassium tert-butoxide / THF | (E,E)-2,4-Hexadiene, 3-Hexyne | 70-90% (for alkyne with sufficient base and heat)[6] |
| meso-3,4-Dibromohexane | Sodium Amide / Liquid Ammonia | 3-Hexyne | 80-95%[6] |
| Racemic this compound | Potassium tert-butoxide / THF | (E,Z)-2,4-Hexadiene, 3-Hexyne | Variable |
| Racemic this compound | Sodium Amide / Liquid Ammonia | 3-Hexyne | 80-95% |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (E,E)-2,4-Hexadiene from meso-3,4-Dibromohexane
This protocol is adapted from general procedures for E2 elimination of vicinal dibromides to favor diene formation.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve meso-3,4-dibromohexane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.2 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude product can be purified by fractional distillation or preparative GC to isolate (E,E)-2,4-hexadiene.
Protocol 2: Synthesis of 3-Hexyne from this compound
This protocol utilizes a strong base to favor the formation of the alkyne.
-
Reaction Setup: In a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet, add liquid ammonia.
-
Base Formation: Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate (B79036) to facilitate the formation of sodium amide. Continue adding sodium until the blue color disappears, indicating the complete formation of sodium amide.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq, either meso or racemic) in a minimal amount of anhydrous ether to the sodium amide suspension (at least 2.5 eq).
-
Reaction: Allow the reaction to stir at the temperature of liquid ammonia (-33 °C) for several hours.
-
Workup: Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride. Allow the ammonia to evaporate.
-
Extraction: Add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by distillation to obtain crude 3-hexyne, which can be further purified by distillation.
Visualizations
Caption: Reaction pathway for the dehydrobromination of meso-3,4-dibromohexane.
Caption: Reaction pathway for the dehydrobromination of racemic this compound.
Caption: Troubleshooting workflow for the dehydrobromination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sepration of 2,4 hexadiene in benzene matrix - Chromatography Forum [chromforum.org]
- 9. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid - Google Patents [patents.google.com]
- 10. organic chemistry - Synthesis of alkynes by double dehydrohalogenation; don't allenes also form? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Base-Induced Elimination of 3,4-Dibromohexane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the base-induced elimination of 3,4-dibromohexane. This reaction is a classic double dehydrohalogenation used to synthesize unsaturated C6 hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the base-induced elimination of this compound?
The reaction involves the removal of two equivalents of hydrogen bromide (HBr) to form products with the molecular formula C₆H₁₀.[1][2] Depending on the reaction conditions, the primary products are typically isomers of hexadiene and hexyne, most commonly hexa-2,4-diene and hex-3-yne.
Q2: What are the most common byproducts or impurities encountered in this reaction?
Common byproducts are typically the result of incomplete or competing reactions:
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(E)-3-Bromo-3-hexene: This is the intermediate product of the first elimination reaction.[1] Its presence indicates that the double elimination is incomplete.
-
Other Hexadiene Isomers: Depending on the base and reaction conditions, other isomers such as 1,3-hexadiene (B165228) or 1,5-hexadiene (B165246) may form, potentially through base-catalyzed isomerization of the initial product.
-
Substitution Products: While less common with strong, bulky bases and higher temperatures which favor elimination, nucleophilic substitution by the base (or solvent) can occur, leading to bromo-alcohols or bromo-ethers.
Q3: How does the stereochemistry of the starting this compound affect the outcome?
The stereochemistry is critical because the reaction proceeds via an E2 (bimolecular elimination) mechanism. This mechanism requires a specific anti-periplanar arrangement where the hydrogen atom and the bromine leaving group are on opposite sides of the C-C bond.[1]
-
Meso-3,4-dibromohexane will preferentially form the (E)-alkene intermediate.[1]
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(±)-3,4-dibromohexane (a racemic mixture of enantiomers) will preferentially form the (Z)-alkene intermediate. This stereospecificity in the first elimination step directly influences the geometry of the final diene products.
Q4: What is the role of the base in this reaction?
The base is fundamental to the reaction's success and product distribution.
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Strength: A strong base is required to deprotonate the alkyl halide. Common bases include potassium hydroxide (B78521) (KOH), sodium ethoxide (NaOEt), and the much stronger sodium amide (NaNH₂).[1][3]
-
Steric Hindrance (Bulkiness): Bulky bases, like potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product, though this is less of a factor for this compound where the initial eliminations lead to internal alkenes.[4]
-
Concentration: A high concentration of a strong base promotes the bimolecular E2 mechanism over competing E1 or substitution pathways.[5]
Troubleshooting Guide
Issue 1: Low yield of the desired diene/alkyne product.
| Possible Cause | Recommended Solution |
| Insufficient Base Strength/Equivalents: The base is not strong enough or is fully consumed before the reaction completes. | Use a stronger base (e.g., NaNH₂ for alkyne synthesis) or increase to at least 2-3 equivalents of the base to ensure complete double elimination.[3][6] |
| Low Reaction Temperature: Elimination reactions are often favored by heat. Insufficient temperature can lead to a slow or incomplete reaction. | Increase the reaction temperature. Refluxing the solvent is a common strategy. The second elimination step, in particular, may require higher temperatures than the first.[4] |
| Competing Substitution Reaction: The base may be acting as a nucleophile instead of a base. | Use a sterically hindered (bulky) base and a non-nucleophilic solvent. Higher temperatures also favor elimination over substitution. |
Issue 2: The product mixture contains a significant amount of the 3-bromo-3-hexene intermediate.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The reaction was not allowed to proceed long enough, or the conditions were too mild for the second elimination. | Increase the reaction time and/or temperature. The elimination of a vinylic halide (the intermediate) is generally more difficult than the initial elimination from the alkyl halide.[4] |
| Insufficient Base: The first elimination consumed all the base, leaving none for the second step. | Ensure at least two full equivalents of strong base are used for every equivalent of this compound. |
Issue 3: The major product is an unexpected isomer (e.g., a terminal alkyne or a different diene).
| Possible Cause | Recommended Solution |
| Base-Induced Isomerization: Very strong bases (like KOH at high temperatures or NaNH₂) can cause the double bond to migrate, converting a thermodynamically favored internal alkyne/diene to a different isomer.[4] | Use milder conditions (lower temperature, less harsh base) if possible. Alternatively, if a terminal alkyne is formed from an internal dihalide, it may be due to isomerization to a terminal vinylic halide intermediate followed by elimination. |
| Incorrect Starting Material: The initial bromination of hexene may have produced other isomers besides this compound. | Verify the purity and structure of the starting material using NMR or GC-MS before starting the elimination reaction. |
Data Presentation
The choice of base and reaction conditions significantly influences the product distribution. While specific yields for this compound are highly dependent on the full experimental setup, the following table provides a general guide based on established principles of elimination reactions.
| Base / Conditions | Expected Major Product | Rationale |
| 2 eq. KOH in Ethanol, Reflux | Hexa-2,4-diene | A strong, unhindered base promotes the Zaitsev elimination to form the more stable conjugated diene.[7] Conditions are typically insufficient for complete conversion to the alkyne. |
| 2-3 eq. NaNH₂ in liquid NH₃ | Hex-3-yne | Sodium amide is an exceptionally strong base capable of efficiently performing the second, more difficult elimination of the vinylic halide intermediate to form the alkyne.[3] |
| 2 eq. Potassium tert-butoxide (t-BuOK) in t-BuOH | Hexa-2,4-diene | While t-BuOK is a bulky base, the hydrogens available for elimination in this compound lead to internal alkenes. It is a strong base suitable for E2, but less effective than NaNH₂ for alkyne formation. |
Experimental Protocols
Protocol: Synthesis of Hex-3-yne via Double Dehydrohalogenation
This protocol outlines the synthesis of hex-3-yne from this compound using sodium amide, a method that strongly favors alkyne formation.[3]
Materials:
-
This compound
-
Sodium amide (NaNH₂) (3 equivalents)
-
Liquid ammonia (B1221849) (solvent)
-
Ammonium (B1175870) chloride (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Three-neck round-bottom flask with a dry ice/acetone condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and cool it to -78 °C.
-
Condense liquid ammonia into the flask (approx. 10 mL per gram of dihalide).
-
Carefully add sodium amide (NaNH₂) to the liquid ammonia with stirring.
-
Dissolve this compound in a minimal amount of diethyl ether and add it dropwise to the sodium amide/ammonia slurry over 30 minutes.
-
After the addition is complete, allow the mixture to stir at -78 °C for 2-3 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the ammonia solution is neutralized.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add water and extract the organic product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude hex-3-yne. Purify further by distillation if necessary.
Visualizations
The base-induced elimination of this compound proceeds through a two-step E2 mechanism, yielding a vinylic bromide intermediate which can then form either a conjugated diene or an alkyne.
Caption: Reaction pathway for the double dehydrohalogenation of this compound.
References
- 1. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 2. Treatment of this compound with strong base leads to loss of 2 equiva.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
preventing competing SN2 reactions with 3,4-Dibromohexane
Welcome to the technical support center for experiments involving 3,4-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions with this substrate. Here, you will find troubleshooting guides and frequently asked questions to help you favor the desired SN2 reaction pathway and minimize competing elimination reactions.
Troubleshooting Guides
Issue: Low Yield of SN2 Product and/or Formation of Elimination Byproducts (Alkenes/Alkynes)
When working with this compound, a common challenge is the competing E2 elimination reaction, which is often favored due to the secondary nature of the alkyl halide.[1] If you are observing low yields of your desired substitution product and significant formation of unsaturated byproducts, consider the following troubleshooting steps:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Nucleophile | Use a good nucleophile that is a weak base. | Strong bases will preferentially abstract a proton, initiating the E2 elimination pathway. Good, non-basic nucleophiles are more likely to attack the electrophilic carbon in an SN2 fashion. |
| Examples: N₃⁻ (azide), CN⁻ (cyanide), RS⁻ (thiolate), I⁻, Br⁻. | These nucleophiles have a high affinity for carbon centers but are relatively stable and less likely to act as a base. | |
| Solvent | Employ a polar aprotic solvent. | Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive towards the electrophilic carbon. This enhances the rate of the SN2 reaction. |
| Temperature | Maintain a low reaction temperature. | Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures. Lowering the temperature will decrease the rate of both reactions but will favor the SN2 pathway to a greater extent. |
| Concentration | Use a high concentration of the nucleophile. | The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration can help to push the reaction towards the desired substitution product. |
Issue: Mono-substitution vs. Di-substitution Control
Controlling the extent of substitution on this compound can be challenging. Whether you are targeting a mono-substituted or di-substituted product, the following considerations are key:
| Desired Product | Recommendation | Rationale |
| Mono-substitution | Use a stoichiometric amount (or slight excess) of the nucleophile. | Limiting the amount of nucleophile will increase the probability that it reacts with the starting material only once. |
| Consider a bulky nucleophile if possible. | A sterically hindered nucleophile may react at one site and then be too bulky to easily attack the second site, especially after the first substitution has occurred. | |
| Di-substitution | Use a significant excess of the nucleophile. | A large excess of the nucleophile will drive the reaction to completion, ensuring that both bromine atoms are substituted. |
| Increase the reaction time and/or temperature slightly (while still monitoring for elimination). | Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (if elimination is not a major issue) can help to achieve complete di-substitution. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products even after optimizing conditions for SN2?
A1: The reaction of a secondary dihalide like this compound is inherently competitive. Even under optimal SN2 conditions, some E2 elimination may occur. The goal is to maximize the ratio of SN2 to E2 products. It is also possible to have a mixture of mono- and di-substituted products if the reaction does not go to completion. Careful purification, such as column chromatography, will likely be necessary to isolate the desired product.
Q2: What is the expected stereochemistry of the SN2 product?
A2: The SN2 reaction proceeds with an inversion of configuration at the stereocenter. This is because the nucleophile attacks from the side opposite to the leaving group (backside attack). If you start with a specific stereoisomer of this compound, each substitution event will result in an inversion of the stereochemistry at the carbon being attacked.
Q3: Can I use a strong base like sodium hydroxide (B78521) or sodium ethoxide as my nucleophile?
A3: It is strongly discouraged if you want to achieve a substitution product. Strong bases like hydroxides and alkoxides will almost exclusively lead to elimination (E2) products with a secondary dibromide like this compound.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to track the disappearance of the starting material and the appearance of the product(s). Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool to identify the different products being formed in the reaction mixture.
Q5: Are there any alternative methods to introduce nucleophiles that avoid the SN2/E2 competition?
A5: While SN2 is a common method, other strategies exist for certain nucleophiles. For example, vicinal diazides can be synthesized from alkenes through an electrochemical diazidation process, which avoids the use of a dibromide precursor altogether. However, for most direct substitutions of the bromine atoms, controlling the SN2/E2 competition is the primary challenge.
Experimental Protocols
General Protocol for Di-substitution of this compound via SN2 Reaction with Sodium Azide (B81097)
This protocol provides a starting point for the synthesis of 3,4-diazidohexane, favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMSO.
-
Nucleophile Addition: In a separate container, carefully dissolve sodium azide (2.2 - 3.0 eq) in anhydrous DMSO. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Slowly add the sodium azide solution to the stirred solution of this compound at room temperature.
-
Heating: Gently heat the reaction mixture to 50-60 °C. Note: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize elimination.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine to remove DMSO and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,4-diazidohexane.
Visualizations
Competing SN2 and E2 Pathways for this compound
The following diagram illustrates the two competing reaction pathways when this compound is treated with a nucleophile/base.
References
troubleshooting low yields in hexadiene synthesis from 3,4-Dibromohexane
Technical Support Center: Hexadiene Synthesis
This guide provides troubleshooting for low yields in the synthesis of hexadienes from 3,4-dibromohexane, a process involving a double dehydrobromination reaction. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my overall yield of hexadiene unexpectedly low?
A1: Low yields can stem from several factors ranging from reaction conditions to product workup. The synthesis of hexadiene from this compound is typically a double elimination reaction, which can be sensitive to a variety of parameters.
Initial Troubleshooting Steps:
-
Analyze Crude Product: Before purification, take a small sample of your crude reaction mixture for analysis (GC, NMR) to determine if the reaction went to completion and to identify the product distribution.
-
Check Reagent Quality: Ensure the base is not expired or degraded. For example, solid potassium hydroxide (B78521) (KOH) can absorb atmospheric CO2, reducing its basicity. Alkoxide bases should be fresh and anhydrous.
-
Verify Reaction Setup: Confirm that your reaction was maintained at the correct temperature (reflux) and that there were no leaks in the system, especially if volatile products are expected.
dot
Caption: Troubleshooting workflow for low hexadiene yield.
Q2: My main product is hex-3-yne, not the desired 2,4-hexadiene. How can I control the selectivity?
A2: The formation of an alkyne versus a conjugated diene is a common challenge in double elimination reactions.[1][2] This outcome is highly dependent on the choice of base and the reaction conditions. The formation of the internal alkyne (hex-3-yne) is often thermodynamically favored.
-
Base Selection: The steric bulk of the base is a critical factor.[3][4]
-
Small, strong bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the thermodynamically more stable, more substituted alkene (Zaitsev's rule).[3][5] In this case, this can lead to the formation of the internal alkyne.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide, LDA) preferentially remove the most accessible proton, which can favor the formation of the less substituted alkene (Hofmann product).[4][6][7] This can be leveraged to favor the diene.
-
-
Temperature: Lowering the reaction temperature, while still ensuring the reaction proceeds, may favor the kinetic product (often the Hofmann product) over the thermodynamic product (Zaitsev/alkyne).
| Base Type | Example | Typical Outcome | Rationale |
| Small, Strong Base | Sodium Ethoxide (NaOEt) | May favor Hex-3-yne (Zaitsev-like) | Accesses internal protons more easily, leading to the more stable alkyne.[3][4] |
| Bulky, Strong Base | Potassium t-Butoxide (KOtBu) | Can favor 2,4-Hexadiene (Hofmann-like) | Steric hindrance makes it difficult to access internal protons.[4][7] |
| Very Strong Base | Sodium Amide (NaNH₂) | Strongly favors Alkyne formation | Extremely strong base often used specifically for alkyne synthesis.[1][2] |
Q3: The reaction seems to stop after the first elimination, leaving 3-bromo-3-hexene as the main product. What is causing this?
A3: The second elimination to form the diene or alkyne is typically more difficult and requires more forcing conditions than the first.[8]
-
Insufficient Base Strength/Concentration: The vinyl halide intermediate formed after the first elimination is less reactive than the initial alkyl halide. A strong base in sufficient stoichiometric excess (at least 2 equivalents) is necessary to drive the second elimination.[1]
-
Low Temperature: The activation energy for the second elimination is higher. If the reaction temperature is too low, the reaction may stall after the formation of the vinyl bromide. Ensure the reaction is maintained at a steady reflux.
-
Stereochemistry: The stereochemical arrangement of the remaining proton and bromine in the vinyl halide intermediate must allow for another anti-periplanar elimination. Depending on the stereochemistry of the starting this compound, one of the intermediate vinyl bromide isomers might be less reactive.[8]
Q4: How does the stereochemistry of my this compound starting material affect the reaction?
A4: The E2 mechanism, which is dominant in this reaction, has a strict stereochemical requirement: the proton being removed and the bromine leaving group must be in an anti-periplanar conformation (dihedral angle of 180°).[9][10] The stereoisomers of this compound (meso vs. the (3R,4R)/(3S,4S) enantiomeric pair) will adopt different conformations to meet this requirement, which can affect both the reaction rate and the geometry of the resulting diene.[8]
For example, elimination from the meso isomer might preferentially lead to the (E,E)-diene, while elimination from the racemic mixture might favor the (E,Z)-diene, depending on which protons are removed. Analyzing the stereochemistry of your starting material and product can provide deep insight into the reaction mechanism.[11][12]
dot
Caption: E2 elimination requires an anti-periplanar arrangement.
Q5: I'm losing a significant amount of my hexadiene product during purification. What are the best practices?
A5: Hexadienes are often volatile and can be prone to polymerization, leading to loss during workup and purification.[13]
-
Volatility: Low-boiling point hexadienes can be lost during solvent removal.
-
Polymerization: Conjugated dienes can polymerize, especially when heated.[13]
-
Solution: Perform distillations under vacuum to reduce the boiling point.[13][14] Adding a polymerization inhibitor like 4-tert-butylcatechol (B165716) (TBC) to the distillation flask can prevent product loss.[13]
-
-
Emulsions during Extraction: Emulsions can form during aqueous workup, trapping the product.
-
Solution: Wash with brine (saturated NaCl solution) to help break up emulsions. If the problem persists, passing the mixture through a pad of Celite can be effective.
-
Experimental Protocols
Protocol 1: General Procedure for Double Dehydrobromination of this compound
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable high-boiling solvent (e.g., ethylene (B1197577) glycol or tert-amyl alcohol). Add a strong base (e.g., potassium tert-butoxide, 2.2 - 2.5 eq). For solid bases like KOH, grinding it into a fine powder before addition can increase the reaction rate.
-
Reaction: Heat the mixture to a steady reflux. The required temperature will depend on the solvent (e.g., tert-amyl alcohol, ~102°C; ethylene glycol, ~197°C). Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or pentane) three times.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by rotary evaporation using a cooled water bath.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Add the crude hexadiene product to the distillation flask along with a few boiling chips or a magnetic stir bar. Add a small amount of a polymerization inhibitor (e.g., a few crystals of TBC).[13]
-
Vacuum Application: Ensure all joints are properly sealed. Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Gently heat the flask using a heating mantle or oil bath.[13]
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The receiving flask should be cooled in an ice bath to maximize condensation of the volatile product.[13]
-
Completion: Once the distillation is complete, allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. gauthmath.com [gauthmath.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
effect of solvent and temperature on 3,4-Dibromohexane elimination reactions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effects of solvent and temperature on the elimination reactions of 3,4-dibromohexane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the elimination reaction of this compound?
When this compound, a vicinal dihalide, is treated with a strong base, it undergoes a double dehydrohalogenation, which involves two successive E2 elimination reactions.[1][2][3] This process results in the loss of two equivalents of hydrogen bromide (HBr) and the formation of a product with the molecular formula C₆H₁₀.[4][5][6][7]
The primary products can be:
-
3-Hexyne (B1328910): The result of two consecutive eliminations.
-
Isomeric Dienes: Such as 2,4-hexadiene, if the reaction conditions allow for rearrangement or incomplete elimination to the alkyne.[7][8]
The reaction typically proceeds through a haloalkene intermediate before forming the final alkyne product.[1][2]
Caption: General pathway for the double elimination of this compound.
Q2: How does the choice of solvent impact the reaction outcome?
The solvent plays a critical role in determining the reaction pathway (E2 vs. E1, elimination vs. substitution) by stabilizing or destabilizing reactants and transition states.
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol, water): These solvents can hydrogen bond with strong bases, creating a "solvent cage" that increases their steric bulk and reduces their nucleophilicity more than their basicity.[9] This effect can favor elimination over substitution. However, for the second elimination to form an alkyne, a very strong base that is not completely hindered by the solvent is often required.[9] Polar protic solvents are also effective at stabilizing carbocation intermediates, which would favor E1/SN1 pathways, though these are less likely with the strong bases typically used for this reaction.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents solvate cations well but leave anions (the base) relatively "naked" and highly reactive.[9][12] This enhanced reactivity promotes bimolecular reactions, making them excellent choices for E2 eliminations.[13]
Caption: Influence of solvent type on the reactivity of the base.
Table 1: Expected Trends in Product Distribution by Solvent Type
| Solvent Type | Base | Typical Conditions | Primary Mechanism | Expected Major Product(s) |
| Polar Protic (Ethanol) | KOH, NaOEt | Heated | E2 | Mixture of 3-hexyne and dienes. Substitution byproducts possible. |
| Polar Aprotic (DMSO) | t-BuOK | Moderate Temp. | E2 | Favors elimination products (alkyne/dienes) over substitution. |
| Non-Polar / Weakly Polar | NaNH₂ | Liquid Ammonia (B1221849) (-33°C) | E2 | Primarily 3-hexyne due to very strong base.[1][2] |
Q3: What is the role of temperature in these elimination reactions?
Temperature is a critical factor in the competition between elimination and substitution reactions.
-
Thermodynamic Favorability: Elimination reactions typically lead to an increase in the number of product molecules, resulting in a positive entropy change (ΔS > 0).[14][15] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative.[16] This makes the overall ΔG for elimination more favorable compared to substitution, which usually has a smaller entropy change.[14][16]
-
Activation Energy: Elimination reactions often have a higher activation energy than competing substitution reactions.[15] Increasing the temperature provides the necessary energy to overcome this barrier, thus increasing the rate of elimination significantly.[16]
Caption: Thermodynamic effect of temperature on elimination reactions.
Table 2: General Effect of Temperature on Product Ratio
| Temperature | Substitution Product Yield | Elimination Product Yield | Rationale |
| Low (e.g., 25°C) | Higher | Lower | Substitution may be kinetically favored. |
| High (e.g., >80°C) | Lower | Higher | Elimination is thermodynamically favored due to entropy.[15][16] |
Troubleshooting Guide
Problem: My reaction yields are low, and I'm recovering mostly starting material or the bromohexene intermediate.
-
Possible Cause 1: Insufficient Base Strength or Stoichiometry. The double elimination requires a strong base, and two equivalents of base per equivalent of this compound are necessary.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaNH₂, t-BuOK). Verify that at least two molar equivalents of the base have been added. For terminal alkyne synthesis, a third equivalent is often needed to deprotonate the alkyne, followed by a water workup.[2]
-
-
Possible Cause 2: Temperature is too low. The activation energy for the second elimination may not be reached.
-
Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol or propanol (B110389) can often drive the reaction to completion.[14]
-
Problem: I am getting a significant amount of substitution byproducts instead of the desired alkyne/diene.
-
Possible Cause 1: The nucleophile/base is not sterically hindered. Unhindered, strong bases that are also good nucleophiles (e.g., ethoxide) can lead to SN2 side reactions.[17][18]
-
Possible Cause 2: The reaction temperature is too low. As discussed, lower temperatures can favor substitution over elimination.
-
Solution: Increase the reaction temperature to favor the elimination pathway.[16]
-
Problem: The major product is the less substituted (Hofmann) alkene instead of the expected Zaitsev product.
-
Possible Cause: Use of a sterically bulky base. While useful for preventing substitution, very bulky bases like t-BuOK or LDA can preferentially abstract the more sterically accessible proton, leading to the less substituted "Hofmann" product.[19][20]
-
Solution: If the more substituted (Zaitsev) product is desired, use a strong, but less bulky base, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH).[21] Be aware that this may increase competition from substitution reactions.
-
Experimental Protocols
Protocol: Synthesis of 3-Hexyne from this compound
This protocol describes a general procedure for the double dehydrohalogenation of this compound using sodium amide in liquid ammonia, a method that strongly favors alkyne formation.[1][2][3]
Reagents & Equipment:
-
This compound
-
Sodium amide (NaNH₂) (at least 2.2 equivalents)
-
Anhydrous liquid ammonia (NH₃)
-
Dry diethyl ether or THF (as a co-solvent)
-
Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel
-
Stirring mechanism (magnetic or mechanical)
-
Ammonium (B1175870) chloride (for quenching)
-
Standard glassware for extraction and distillation
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78°C (dry ice/acetone bath).
-
Condensation: Condense anhydrous liquid ammonia into the reaction flask (approx. 10-15 mL per gram of dihalide).
-
Base Addition: Slowly add sodium amide to the stirring liquid ammonia.
-
Substrate Addition: Dissolve the this compound in a minimal amount of dry diethyl ether or THF and add it dropwise to the sodium amide solution over 30-60 minutes.
-
Reaction: Allow the mixture to stir at the temperature of refluxing ammonia (-33°C) for 2-4 hours. The progress can be monitored by TLC if appropriate standards are available.
-
Quenching: After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of solid ammonium chloride until the blue color (if any) disappears and ammonia evolution ceases.
-
Workup: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract the organic product with diethyl ether (2-3 times).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-hexyne can be purified further by fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. Treatment of 3,4 -dibromohexane with strong base leads to loss of 2 equiv.. [askfilo.com]
- 5. Treatment of this compound with strong base leads to loss of 2 equiva.. [askfilo.com]
- 6. Solved Treatment of this compound with strong base leads | Chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. vaia.com [vaia.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Give the substitution and elimination products you would expect f... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. SN2 vs E2 [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying impurities in 3,4-Dibromohexane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: Impurities in this compound typically arise from the synthesis process, which is commonly the bromination of hex-3-ene. Potential impurities include:
-
Unreacted Starting Materials: cis- or trans-3-hexene.
-
Stereoisomers: this compound has two chiral centers, leading to the possibility of three stereoisomers: the meso compound and a pair of enantiomers ((3R,4R) and (3S,4S)). The relative amounts of these will depend on the stereochemistry of the starting alkene and the reaction conditions.
-
Side-Reaction Products:
-
Elimination Products: 3-Bromohexene isomers may be formed through the elimination of HBr.
-
Over-brominated Products: While less common, tetrabromohexane could be present if harsh brominating conditions are used.
-
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extraneous peaks in analyses.
Q2: Which analytical technique is best for identifying impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose. It provides excellent separation of volatile and semi-volatile compounds and delivers definitive identification through mass spectral data. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is also crucial for structural elucidation and distinguishing between isomers. High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, particularly for less volatile impurities or for preparative separation of isomers.
Q3: How can I distinguish between the different stereoisomers of this compound?
A3: Separating and identifying stereoisomers can be challenging.
-
GC-MS: Using a suitable capillary column (e.g., a mid-polarity column like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane) may allow for the separation of diastereomers (the meso form from the enantiomeric pair). Enantiomers, however, will co-elute on a standard achiral column. Chiral GC columns would be required for their separation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the diastereomers will be different. The meso compound, due to its plane of symmetry, will have a simpler spectrum than the enantiomers. For example, the two chiral carbons in the meso isomer are equivalent, leading to a single signal in the ¹³C NMR spectrum, whereas the enantiomers will show distinct signals for these carbons.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Active sites in the injector liner or the front of the GC column. Halogenated compounds can be sensitive to active sites.
-
Solution: Deactivate the glass liner or use a new, silanized liner. Trim the first 10-15 cm of the column.
-
-
Possible Cause 2: Sample degradation in a hot injector.
-
Solution: Lower the injector temperature. Ensure the temperature is high enough for volatilization but not so high as to cause decomposition. A typical starting point is 250°C.[1]
-
-
Possible Cause 3: Column overload.
-
Solution: Dilute the sample or increase the split ratio.
-
Problem: Difficulty in separating diastereomers of this compound.
-
Possible Cause 1: Inappropriate GC column. Non-polar columns separate primarily by boiling point, which may not be sufficient for diastereomers.
-
Solution: Use a mid-polarity column (e.g., DB-624) to introduce different selectivity based on dipole moment differences.[1]
-
-
Possible Cause 2: Unoptimized temperature program.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve resolution.
-
Problem: Presence of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination from the solvent or sample handling.
-
Solution: Run a blank solvent injection to check for solvent impurities. Ensure all vials and syringes are clean.
-
-
Possible Cause 2: Septum bleed from the injector.
-
Solution: Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed the septum's maximum operating temperature.
-
NMR Spectroscopy Troubleshooting
Problem: Unexpected peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Solvent impurities.
-
Solution: Compare the chemical shifts of the unknown peaks to published data for common NMR solvents and their impurities. For example, residual CHCl₃ in CDCl₃ appears at 7.26 ppm, and water can appear as a broad singlet, typically between 1.5 and 1.6 ppm in CDCl₃.[2]
-
-
Possible Cause 2: Presence of unreacted starting material or side-products.
-
Solution: Compare the spectrum to the known spectra of potential impurities. For example, the vinylic protons of cis-3-hexene (B1361246) appear around 5.34 ppm.[3]
-
-
Possible Cause 3: Grease or other contaminants from glassware.
-
Solution: Ensure all glassware, including the NMR tube, is scrupulously clean. Grease often appears as broad, uncharacteristic signals.
-
Problem: Broadened signals for protons near the bromine atoms.
-
Possible Cause: Quadrupolar broadening. Bromine has quadrupolar nuclei (⁷⁹Br and ⁸¹Br) which can cause rapid relaxation of adjacent protons, leading to signal broadening.[4]
-
Solution: This is an inherent property of the molecule. Variable temperature NMR may sometimes sharpen the signals.
-
HPLC Analysis Troubleshooting
Problem: Co-elution of this compound and a key impurity.
-
Possible Cause 1: Inappropriate stationary phase.
-
Possible Cause 2: Mobile phase composition is not optimal.
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the mobile phase additives (e.g., formic acid vs. trifluoroacetic acid). For separating diastereomers, normal-phase HPLC on a silica (B1680970) or cyano-propyl column with a non-polar mobile phase (e.g., hexane/isopropanol) can sometimes be more effective than reversed-phase.[7]
-
Data Presentation
Table 1: Representative Quantitative Data for a this compound Sample by GC-MS
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| trans-3-Hexene | 3.2 | 0.5 | 84, 69, 55, 41 | Unreacted Starting Material |
| 3-Bromohexene | 7.8 | 0.8 | 162, 164, 83, 55 | Elimination Side-Product |
| meso-3,4-Dibromohexane | 10.5 | 65.2 | 163, 165, 83, 55 | Product Diastereomer |
| (±)-3,4-Dibromohexane | 10.7 | 33.3 | 163, 165, 83, 55 | Product Enantiomeric Pair |
| Unknown | 11.2 | 0.2 | 242, 244, 163, 165 | Possible over-bromination product |
Note: Retention times are illustrative and will vary based on the specific GC method.
Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃
| Compound | Moiety | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| This compound | CH-Br | 4.1 - 4.4 (m) | 55 - 60 |
| CH₂ | 1.8 - 2.2 (m) | 25 - 30 | |
| CH₃ | 1.0 - 1.2 (t) | 10 - 15 | |
| cis-3-Hexene | =CH | ~5.34 (m)[3] | ~125[8] |
| =CH-CH₂ | ~2.03 (m)[3] | ~21 | |
| CH₃ | ~0.96 (t)[3] | ~14 | |
| trans-3-Hexene | =CH | ~5.4 (m) | ~126[9] |
| =CH-CH₂ | ~2.0 (m) | ~26 | |
| CH₃ | ~1.0 (t) | ~14 | |
| 3-Bromohexene | =CH | 5.5 - 5.8 (m) | 120 - 135 |
| CH-Br | 4.5 - 4.8 (m) | 50 - 55 |
Note: These are estimated values. Actual chemical shifts can vary based on the specific isomer and experimental conditions. Multiplicity is denoted as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.
Experimental Protocols
GC-MS Protocol for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its impurities.
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: Agilent J&W DB-624 UI (mid-polar), 30 m x 0.25 mm ID, 1.4 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 8°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum (characteristic isotopic pattern for two bromine atoms). Integrate all peaks and calculate the area percentage. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of likely impurities.
¹H NMR Protocol for Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
Acquire the spectrum with an appropriate number of scans (typically 8-16 for ¹H NMR).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to TMS at 0 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling patterns to identify the main product and any impurities present, comparing to the data in Table 2 and other literature values.
-
Visualizations
Caption: Workflow for impurity identification in this compound samples.
Caption: Logical troubleshooting for GC-MS analysis of this compound.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-3-hexene(7642-09-3) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
scale-up considerations for the synthesis of 3,4-Dibromohexane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the scale-up synthesis of 3,4-dibromohexane. Below, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses common problems observed during the scale-up synthesis of this compound via the bromination of hex-3-ene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Exotherm Becomes Uncontrollable | 1. Bromine addition rate is too high for the reactor's heat removal capacity. 2. Inadequate cooling system for the larger scale. 3. Poor mixing leading to localized "hot spots". | 1. Reduce the addition rate of bromine. Consider using a syringe pump for precise control. 2. Ensure the cooling bath/jacket is at the target temperature and has sufficient capacity. 3. Increase the stirring rate to improve heat and mass transfer. Ensure the impeller is appropriately sized for the vessel. |
| Low Yield of this compound | 1. Loss of volatile bromine due to an open or poorly sealed system. 2. Incomplete reaction; insufficient reaction time or non-stoichiometric addition of bromine. 3. Product loss during aqueous workup or purification steps. | 1. Use a closed system with a gas trap (e.g., a scrubber with sodium thiosulfate (B1220275) solution) to prevent bromine escape. 2. Monitor the reaction progress (e.g., by TLC or GC) until the starting material is consumed. Confirm the stoichiometry of reagents. 3. Minimize the number of transfers. Optimize the distillation or chromatography parameters to prevent product loss. |
| Product is Dark Brown or Black | 1. Reaction temperature was too high, causing decomposition or side reactions. 2. Localized high concentrations of bromine leading to over-bromination and byproduct formation. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the bromine addition. 2. Dilute the bromine in the same solvent used for the reaction and add it slowly to the well-stirred alkene solution. |
| Presence of Impurities in Final Product | 1. Unreacted Hex-3-ene: Incomplete reaction. 2. Polybrominated Species: Reaction temperature too high or excess bromine used. 3. 3,4-Dibromohex-2-ene: Elimination side reaction caused by excessive heat.[1] | 1. Ensure complete bromine addition and allow for sufficient reaction time. 2. Maintain strict temperature control and use the correct stoichiometry. 3. Improve heat dissipation and avoid exceeding the recommended reaction temperature. Purify via fractional vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most direct and widely used method is the electrophilic addition of molecular bromine (Br₂) to either cis- or trans-hex-3-ene.[2][3] This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, at reduced temperatures to control the exotherm.[4]
Q2: What are the primary safety hazards when scaling up this bromination reaction? A2: The two main hazards are the handling of molecular bromine and managing the reaction exotherm.
-
Bromine Handling: Bromine is highly toxic, corrosive, and volatile.[5][6][7] Inhalation can cause severe respiratory damage, and skin contact can result in painful burns.[5][7] Large-scale operations require robust engineering controls, such as dedicated fume hoods, closed-system reactors, and emergency scrubbers.[8]
-
Exothermicity: The addition of bromine to an alkene is a highly exothermic process.[9] Without adequate cooling and controlled addition, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially causing vessel failure and release of hazardous materials.
Q3: How does the stereochemistry of the starting material (hex-3-ene) affect the final product? A3: The addition of bromine to an alkene proceeds via an "anti-addition" mechanism, where the two bromine atoms add to opposite faces of the double bond.[4][10] This has specific stereochemical consequences:
-
cis-Hex-3-ene will yield a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane.
-
trans-Hex-3-ene will yield the single, achiral meso-(3R,4S)-3,4-dibromohexane.[11]
Q4: What is the recommended method for purifying this compound at a larger scale? A4: Fractional vacuum distillation is the most effective method for purifying this compound on a large scale. This technique allows for the efficient separation of the product from lower-boiling starting materials (hex-3-ene) and higher-boiling polybrominated byproducts. It also prevents thermal decomposition that might occur at atmospheric pressure.[12]
Q5: How can I monitor the reaction's progress? A5: The simplest way is to observe the color change. Molecular bromine has a distinct red-brown color, while the product, this compound, is colorless.[13] The reaction is complete when the red-brown color of bromine persists, indicating that all the alkene has been consumed. For more quantitative analysis during development, techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting material.
Scale-Up Data Comparison
The following table provides representative data for the synthesis of this compound at both laboratory and pilot plant scales.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material | trans-Hex-3-ene | trans-Hex-3-ene |
| Amount of Alkene | 8.4 g (0.1 mol) | 8.4 kg (100 mol) |
| Amount of Bromine | 16.0 g (0.1 mol) | 16.0 kg (100 mol) |
| Solvent (Dichloromethane) | 100 mL | 100 L |
| Reaction Vessel | 250 mL Round Bottom Flask | 200 L Glass-Lined Reactor |
| Bromine Addition Time | 30 minutes | 4 - 6 hours |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (Post-Distillation) | >98% | >98% |
Experimental Protocol: Synthesis of this compound (Lab Scale)
This protocol details the synthesis from trans-hex-3-ene.
Materials:
-
trans-Hex-3-ene (8.4 g, 0.1 mol)
-
Bromine (16.0 g, 5.1 mL, 0.1 mol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Saturated aqueous sodium bicarbonate solution (50 mL)
-
Saturated aqueous sodium thiosulfate solution (50 mL)
-
Brine (saturated NaCl solution) (50 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up the three-neck flask with the magnetic stirrer, dropping funnel, and thermometer.
-
Charge the flask with trans-hex-3-ene (8.4 g) and 50 mL of anhydrous DCM.
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
In a separate flask, carefully dilute the bromine (16.0 g) with 50 mL of anhydrous DCM and charge this solution to the dropping funnel.
-
Add the bromine solution dropwise to the stirred alkene solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
Once the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The persistence of a faint orange-brown color indicates the reaction is complete.
-
Slowly add sodium thiosulfate solution to quench any unreacted bromine until the mixture is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.
Process Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for scale-up synthesis issues.
References
- 1. 3,4-Dibromohex-3-ene | C6H10Br2 | CID 59253484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C6H12Br2|Research Chemical [benchchem.com]
- 3. gauthmath.com [gauthmath.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nj.gov [nj.gov]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 7. gov.uk [gov.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Stereochemical Maze: A Comparative Guide to the 1H and 13C NMR Analysis of 3,4-Dibromohexane Stereoisomers
A detailed spectroscopic examination of the (3R,4R), (3S,4S), and meso stereoisomers of 3,4-dibromohexane through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct spectral fingerprints that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of their NMR data, supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a practical framework for the stereochemical analysis of halogenated alkanes.
The presence of two chiral centers at the C3 and C4 positions of this compound gives rise to three stereoisomers: a pair of enantiomers, (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane, and a meso compound, (3R,4S)-3,4-dibromohexane. While the enantiomeric pair exhibits identical physical and spectroscopic properties in an achiral environment, their NMR spectra are distinct from that of the meso diastereomer. This differentiation is rooted in the distinct magnetic environments of the nuclei within each stereoisomer, leading to unique chemical shifts and coupling constants.
Comparative Analysis of Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimentally published NMR data for the individual stereoisomers of this compound, the following tables summarize predicted ¹H and ¹³C NMR spectral data. These predictions are based on established computational models and provide a reliable framework for understanding the expected spectral differences.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Stereoisomers.
| Stereoisomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| (3R,4R) / (3S,4S) | H1, H6 | 1.15 | t | 7.4 |
| H2, H5 | 2.05 | m | ||
| H3, H4 | 4.30 | m | ||
| meso-(3R,4S) | H1, H6 | 1.14 | t | 7.4 |
| H2, H5 | 2.10 | m | ||
| H3, H4 | 4.45 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Stereoisomers.
| Stereoisomer | Carbon | Predicted Chemical Shift (ppm) |
| (3R,4R) / (3S,4S) | C1, C6 | 12.5 |
| C2, C5 | 28.0 | |
| C3, C4 | 55.0 | |
| meso-(3R,4S) | C1, C6 | 12.4 |
| C2, C5 | 27.5 | |
| C3, C4 | 56.5 |
Key Spectral Distinctions
The primary distinction between the enantiomeric pair and the meso isomer lies in the chemical shifts of the methine protons (H3 and H4) and the corresponding carbons (C3 and C4). In the meso compound, the methine protons are diastereotopic and are expected to be in slightly different chemical environments, potentially leading to a more complex multiplet compared to the enantiomers where the methine protons are equivalent. The predicted data suggests a downfield shift for the methine protons and an upfield shift for the adjacent methylene (B1212753) carbons in the meso isomer compared to the enantiomers. These differences, although subtle, can be resolved using high-field NMR spectrometers.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform and phase the spectrum.
Visualizing Stereoisomeric Relationships and Spectral Outcomes
The following diagrams illustrate the relationships between the stereoisomers and the expected outcomes of their NMR analysis.
Caption: Relationship between this compound stereoisomers and their NMR spectral output.
Caption: Experimental workflow for NMR analysis of this compound stereoisomers.
Distinguishing Hex-3-yne and Hexa-2,4-diene using UV Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ultraviolet (UV) spectroscopic properties of hex-3-yne and hexa-2,4-diene, offering a clear methodology for distinguishing between these two isomers. The fundamental difference in their electronic structure—the presence of a conjugated π-system in hexa-2,4-diene and its absence in hex-3-yne—gives rise to distinct UV absorption characteristics, making UV-Vis spectroscopy a powerful and straightforward analytical tool for their differentiation.
Principle of Differentiation
The ability to distinguish between hex-3-yne and hexa-2,4-diene via UV-Vis spectroscopy hinges on the concept of electronic transitions and the effect of conjugation. Hexa-2,4-diene possesses a conjugated system of alternating double and single bonds, which delocalizes the π-electrons across the molecule. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][2][3] Consequently, less energy is required to excite an electron from the HOMO to the LUMO, resulting in the absorption of light at longer wavelengths.[1][4][5][6]
In contrast, hex-3-yne contains an isolated triple bond. Its π-electrons are localized, leading to a larger HOMO-LUMO energy gap. This requires higher energy (shorter wavelength) photons to induce an electronic transition. Therefore, hex-3-yne is expected to absorb UV radiation at a significantly shorter wavelength than hexa-2,4-diene.
Comparative UV Absorption Data
The following table summarizes the expected UV-Vis absorption data for hex-3-yne and hexa-2,4-diene. The values for hexa-2,4-diene are based on the known absorptions of similar conjugated dienes, while the data for hex-3-yne is inferred from the behavior of non-conjugated alkynes.
| Compound | Structure | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| Hex-3-yne | CH₃CH₂C≡CCH₂CH₃ | Isolated Alkyne (C≡C) | < 200 | Low |
| Hexa-2,4-diene | CH₃CH=CHCH=CHCH₃ | Conjugated Diene (C=C-C=C) | ~227 | High (~21,000 L mol⁻¹ cm⁻¹) |
Note: The λmax for hexa-2,4-diene is predicted based on Woodward-Fieser rules for conjugated dienes. The base value for an acyclic diene is 217 nm, with an additional ~5 nm for each alkyl substituent on the double bonds.[7]
Experimental Protocol: UV-Vis Spectroscopy
This section outlines a general procedure for obtaining the UV-Vis spectra of hex-3-yne and hexa-2,4-diene.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., hexane (B92381) or ethanol)
-
Hex-3-yne sample
-
Hexa-2,4-diene sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[8]
-
Ensure the samples are fully dissolved.[9]
-
Prepare a "blank" sample containing only the solvent.[10][11]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize for at least 20 minutes for accurate readings.[11]
-
Set the desired wavelength range for scanning, typically from 200 nm to 400 nm.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the blank solvent.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[10]
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Record the absorbance value at λmax.
-
Repeat the measurement for the other compound, ensuring to use a clean cuvette.
-
Logical Workflow for Compound Differentiation
The following diagram illustrates the decision-making process for distinguishing between hex-3-yne and hexa-2,4-diene based on their UV-Vis spectra.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 9. ossila.com [ossila.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. m.youtube.com [m.youtube.com]
Analysis of 3,4-Dibromohexane Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. The synthesis of 3,4-dibromohexane, a halogenated hydrocarbon, presents a valuable case study for comparing analytical methodologies. This guide provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound reaction mixtures and offers an objective comparison with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
Understanding the Reaction Mixture
The synthesis of this compound typically involves the electrophilic addition of bromine (Br₂) to 3-hexene (B12438300). A complete analysis of the reaction mixture should therefore be able to identify and quantify the following components:
-
Starting Material: 3-hexene (cis and/or trans isomers)
-
Product: this compound (meso and dl-diastereomers)
-
Reagents: Residual bromine (if in excess)
-
Potential Byproducts: Bromohexenes (from allylic substitution) and hexadienes (from elimination reactions of the product).
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation capabilities and definitive compound identification based on mass spectra.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or hexane.[1]
-
If the sample contains solid particles, centrifuge or filter through a 0.22 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
A standard GC-MS system equipped with a capillary column and a mass selective detector is suitable for this analysis. The choice of the GC column is critical for separating the isomers of this compound. A comparison of two common column types is presented below.
| Parameter | Method 1: Non-Polar Column | Method 2: Mid-Polar Column |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C | 260 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Initial: 50 °C, hold 2 min; Ramp: 15 °C/min to 250 °C, hold 3 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 | m/z 40-300 |
| Scan Mode | Full Scan | Full Scan |
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for the GC-MS analysis of a this compound reaction mixture.
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique, other methods can provide complementary information or may be more suitable for specific analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).
Key Advantages:
-
Structural Information: Provides detailed information about the molecular structure, including stereochemistry, which is invaluable for differentiating the meso and dl diastereomers of this compound.
-
Non-destructive: The sample can be recovered after analysis.
-
Rapid for qualitative analysis: A quick proton NMR can confirm the presence of the product and key functional groups.
-
No calibration needed for relative quantification: The relative ratios of components in a mixture can be determined directly from the integration of their respective signals.
Limitations:
-
Lower Sensitivity: Generally less sensitive than GC-MS, which may be a limitation for detecting trace impurities.
-
Complex Mixtures: Overlapping signals in complex mixtures can make spectral interpretation and quantification challenging.
-
Higher Instrument Cost: NMR spectrometers are typically more expensive to purchase and maintain than GC-MS systems.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the reaction mixture (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more accessible technique that can be useful for monitoring the progress of the bromination reaction.
Key Advantages:
-
Simplicity and Speed: UV-Vis measurements are typically very fast and straightforward to perform.
-
Kinetic Monitoring: Ideal for monitoring the disappearance of the colored bromine reactant over time to determine reaction kinetics.
-
Detection of Conjugated Systems: Can detect the formation of conjugated dienes, which may be byproducts of elimination reactions.[2]
Limitations:
-
Lack of Specificity: Many compounds may absorb in the same UV-Vis region, making it difficult to analyze complex mixtures without prior separation.
-
Limited Structural Information: Provides very little information about the molecular structure of the analytes.
-
Indirect Measurement: For the primary reaction, it monitors the consumption of a reactant rather than the formation of the product directly.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent that does not absorb in the region of interest (e.g., hexane).
2. UV-Vis Measurement:
-
Scan the absorbance of the solution over a range that includes the absorbance maximum of bromine (around 410 nm in non-polar solvents).
-
The decrease in absorbance at this wavelength can be correlated with the consumption of bromine.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of GC-MS, NMR, and UV-Vis for the analysis of this compound. The values for GC-MS are based on data for similar halogenated hydrocarbons.[3]
| Parameter | GC-MS | Quantitative NMR (qNMR) | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | Low (ng/mL to low µg/mL range)[3] | Moderate (µg/mL range) | High (dependent on molar absorptivity) |
| Limit of Quantitation (LOQ) | Low (µg/mL range)[3] | Moderate (µg/mL range) | High |
| Linearity (R²) | Excellent (>0.99)[3] | Good (>0.99) | Good (>0.99) |
| Precision (RSD) | Excellent (<5%) | Good (<10%) | Excellent (<5%) |
| Accuracy | High (with proper calibration) | High (with internal standard) | Moderate (susceptible to interferences) |
| Specificity | High (mass spectral data) | High (unique chemical shifts) | Low (spectral overlap) |
Diagram of Method Selection Logic:
References
Reactivity Face-Off: A Comparative Guide to meso-3,4-Dibromohexane and dl-3,4-Dibromohexane in Elimination Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of meso-3,4-dibromohexane and dl-3,4-dibromohexane, focusing on their behavior in E2 elimination reactions. The differing stereochemistry of these diastereomers leads to distinct reaction kinetics and product formation, a critical consideration in stereospecific synthesis.
The debromination of vicinal dibromides, such as meso- and dl-3,4-dibromohexane, with reagents like sodium iodide, is a classic example of a stereospecific E2 elimination reaction. The geometry of the starting material dictates the geometry of the resulting alkene product. This reaction proceeds through a transition state that requires the two bromine atoms to be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. The ability of each diastereomer to adopt this conformation directly influences its reaction rate and the stereochemistry of the product.
Comparative Analysis of Reactivity
The fundamental difference in reactivity between meso- and dl-3,4-dibromohexane arises from the steric interactions present in the required anti-periplanar transition state for the E2 elimination.
-
meso-3,4-Dibromohexane: In its most stable conformation leading to elimination, the two ethyl groups are in an anti-periplanar arrangement, minimizing steric hindrance. This allows the molecule to readily adopt the necessary conformation for the E2 reaction, resulting in a faster reaction rate and the stereospecific formation of trans-3-hexene.
-
dl-3,4-Dibromohexane: For the dl-isomer to achieve an anti-periplanar arrangement of the bromine atoms, the two ethyl groups are forced into a gauche conformation. This creates significant steric strain, making the transition state higher in energy and, consequently, the reaction rate is slower. The product of this elimination is the less stable cis-3-hexene.
Quantitative Data Summary
| Diastereomer | Required Conformation for E2 Elimination | Relative Transition State Energy | Predominant Product | Relative Reaction Rate |
| meso-3,4-Dibromohexane | Anti-periplanar bromines, anti-periplanar ethyl groups | Lower | trans-3-Hexene | Faster |
| dl-3,4-Dibromohexane | Anti-periplanar bromines, gauche ethyl groups | Higher | cis-3-Hexene | Slower |
Experimental Protocol: Kinetic Analysis of Debromination
The following protocol outlines a method for comparing the reaction rates of meso- and dl-3,4-dibromohexane with sodium iodide in acetone. The reaction rate is monitored by titrating the iodine produced with a standardized solution of sodium thiosulfate (B1220275).
Materials:
-
meso-3,4-Dibromohexane
-
dl-3,4-Dibromohexane
-
Sodium iodide
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.1 M)
-
Starch indicator solution
-
Ice water
-
Thermostatic water bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup: Prepare separate solutions of meso-3,4-dibromohexane and dl-3,4-dibromohexane of known concentration in acetone. In a separate flask, prepare a solution of sodium iodide in acetone.
-
Initiation: Place the flasks containing the dibromohexane solutions and the sodium iodide solution in a thermostatic water bath to reach the desired reaction temperature (e.g., 25°C). To initiate the reaction, add a known volume of the sodium iodide solution to each of the dibromohexane solutions simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture from each flask.
-
Quenching: Immediately transfer each aliquot to an Erlenmeyer flask containing ice water to stop the reaction.
-
Titration: Add a few drops of starch indicator solution to the quenched aliquot. Titrate the liberated iodine (I₂) with the standardized sodium thiosulfate solution until the blue color of the starch-iodine complex disappears. Record the volume of titrant used.
-
Data Analysis: The concentration of the dibromohexane that has reacted at each time point can be calculated from the amount of iodine produced (determined by titration). Plot the concentration of the remaining dibromohexane versus time for both the meso and dl isomers. The reaction follows second-order kinetics (first order in both dibromohexane and iodide). The rate constants can be determined from the integrated rate law or by analyzing the initial rates.
Visualizing the Reaction Pathways
The following diagrams illustrate the stereochemical course of the E2 elimination for both meso- and dl-3,4-dibromohexane.
Caption: E2 elimination of meso-3,4-dibromohexane proceeds through a low-energy anti-periplanar transition state to yield trans-3-hexene.
Caption: E2 elimination of dl-3,4-dibromohexane proceeds through a high-energy anti-periplanar transition state, resulting in the formation of cis-3-hexene.
The following diagram illustrates the experimental workflow for the kinetic analysis.
Caption: Workflow for the kinetic analysis of the debromination of 3,4-dibromohexane isomers.
A Comparative Guide to the Dehydrobromination of 3,4-Dibromohexane and Other Vicinal Dihalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dehydrobromination of 3,4-dibromohexane with other representative vicinal dihalides, including 2,3-dibromobutane, 1,2-dibromocyclohexane, and meso-stilbene dibromide. The product distribution and reaction outcomes are analyzed based on the substrate structure, stereochemistry, and reaction conditions. This document is intended to serve as a practical resource for chemists engaged in organic synthesis and mechanistic studies.
Executive Summary
Dehydrobromination of vicinal dihalides is a fundamental elimination reaction in organic synthesis, primarily proceeding through an E2 (bimolecular elimination) mechanism. The product distribution, including the formation of alkenes, dienes, and alkynes, is highly dependent on the structure of the starting dihalide, its stereochemistry, and the choice of base and solvent. This guide presents a comparative analysis of these factors, supported by experimental data and detailed mechanistic pathways.
Comparison of Product Distributions
The dehydrobromination of vicinal dihalides can yield a variety of unsaturated products. The specific outcomes for this compound and other selected vicinal dihalides are summarized below.
| Vicinal Dihalide | Base/Solvent | Major Product(s) | Minor Product(s) | Reference |
| This compound | Strong Base | Hexa-2,4-diene, Hex-3-yne | Other hexadiene isomers | [1][2] |
| meso-2,3-Dibromobutane | Potassium Hydroxide | trans-2-Butene | [3] | |
| (±)-2,3-Dibromobutane | Potassium Hydroxide | trans-2-Bromobut-2-ene | (2S,3R)-3-bromobutan-2-ol | [4][5] |
| 1,2-Dibromocyclohexane | Alcoholic Potassium Hydroxide | 1,3-Cyclohexadiene | Cyclohexene | [6] |
| meso-Stilbene Dibromide | Potassium Hydroxide | Diphenylacetylene | [7] |
Note: Product yields are highly dependent on specific reaction conditions such as temperature and reaction time. The data presented represents typical outcomes.
Mechanistic Insights: The E2 Elimination Pathway
The dehydrobromination of vicinal dihalides predominantly follows the E2 mechanism, which is a one-step, concerted reaction. A critical requirement for the E2 reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide). This stereochemical constraint dictates the stereochemistry of the resulting alkene.
Logical Flow of the E2 Mechanism
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. When (±)−2,3−dibromobutane reacts with potassium hydroxide, some ... | Study Prep in Pearson+ [pearson.com]
- 5. When (±)−2,3−dibromobutane reacts with potassium hydroxide, some ... | Study Prep in Pearson+ [pearson.com]
- 6. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
alternative synthetic routes to 2,4-hexadiene not using 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic methodologies for producing 2,4-hexadiene (B1165886), a valuable conjugated diene in organic synthesis, without the use of 3,4-dibromohexane. The traditional route via dehydrobromination of this compound is presented as a baseline for comparison. This document outlines detailed experimental protocols, presents quantitative data for each method, and includes mechanistic diagrams to facilitate a comprehensive understanding of each synthetic pathway.
Executive Summary
The synthesis of 2,4-hexadiene is crucial for various applications, including the construction of complex molecules in medicinal chemistry. While the dehydrobromination of this compound is a known method, it often results in a mixture of products, including the isomeric hex-3-yne, and involves the use of halogenated starting materials. This guide explores three viable alternative routes: the acid-catalyzed dehydration of 2,4-hexanediol (B33559), the Wittig reaction of crotonaldehyde, and the isomerization of 1,4-hexadiene. Each method offers distinct advantages and disadvantages in terms of yield, atom economy, and reaction conditions, providing researchers with a basis for selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
| Method | Starting Material(s) | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield of 2,4-Hexadiene | Key Advantages | Key Disadvantages |
| Baseline: Dehydrobromination | This compound | Strong base (e.g., KOH) | High Temperature | Not specified | Mixture with hex-3-yne; specific yield not reported | Utilizes a readily available starting material. | Forms a mixture of products, requiring separation; use of halogenated compounds.[1][2][3][4] |
| Alternative 1: Dehydration | 2,4-Hexanediol | Alumina (B75360) (Al₂O₃) | 275 | Not specified | ~60% | Good yield; avoids halogenated reagents. | Requires high temperature; potential for side reactions. |
| Alternative 2: Wittig Reaction | Crotonaldehyde, Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | -78 to RT | 12 h | ~85% (for similar systems) | High yield and stereoselectivity. | Requires stoichiometric phosphonium (B103445) ylide and strong base; produces triphenylphosphine (B44618) oxide as a byproduct. |
| Alternative 3: Isomerization | 1,4-Hexadiene | Base (e.g., K/naphthalene) in DME | Room Temperature | Not specified | High conversion | Starts from a readily available diene; mild conditions. | Requires synthesis of the starting 1,4-hexadiene; potential for mixture of isomers.[5] |
Baseline Route: Dehydrobromination of this compound
The double dehydrobromination of this compound using a strong base is a classical approach to introduce unsaturation. However, this method typically yields a mixture of 2,4-hexadiene and hex-3-yne, necessitating subsequent purification steps.[1][2][3][4]
Experimental Protocol
A detailed experimental protocol with specific yields for 2,4-hexadiene is not well-documented in readily available literature, highlighting a key drawback of this method. The general procedure involves heating this compound with a strong base, such as potassium hydroxide (B78521) or sodium amide, in a suitable solvent.
Reaction Mechanism
The reaction proceeds via a stepwise E2 elimination mechanism. The strong base abstracts a proton from a carbon adjacent to a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. This process is repeated to form the second double bond or, alternatively, an internal alkyne.
Figure 1. Dehydrobromination of this compound.
Alternative Route 1: Dehydration of 2,4-Hexanediol
The acid-catalyzed dehydration of 2,4-hexanediol offers a more environmentally friendly approach by avoiding halogenated compounds. This method can provide good yields of the desired diene, although it requires high temperatures.
Experimental Protocol
In a typical gas-phase reaction, 2,4-hexanediol is passed over a heated alumina (Al₂O₃) catalyst. The product mixture is then condensed and purified.
-
Catalyst : Alumina (Al₂O₃)
-
Temperature : 275 °C
-
Procedure : 2,4-hexanediol is vaporized and passed through a tube furnace containing the alumina catalyst. The exiting gas is cooled to condense the products.
-
Yield : Approximately 60% 2,4-hexadiene, along with other isomers and water.
Reaction Mechanism
The dehydration of alcohols over a solid acid catalyst like alumina proceeds through an E1 or E2-like mechanism on the catalyst surface. The acidic sites on the alumina protonate the hydroxyl groups, converting them into good leaving groups (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bonds.
References
A Comparative Guide to the Kinetic Studies of E2 Elimination of 3,4-Dibromohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the E2 elimination reactions of the diastereomeric isomers of 3,4-dibromohexane: the chiral enantiomers ((3R,4R) and (3S,4S)-3,4-dibromohexane) and the achiral meso-3,4-dibromohexane. The stereochemistry of the starting material plays a crucial role in determining the reaction rate and the stereochemical outcome of the resulting alkenes due to the stereospecific nature of the E2 mechanism.
Data Presentation: Comparative Kinetic Analysis
| Isomer | Base/Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Major Elimination Product |
| meso-3,4-Dibromohexane | Sodium Ethoxide/Ethanol (B145695) | 50 | kmeso | (E)-3-Bromo-3-hexene |
| (3R,4R)-3,4-Dibromohexane | Sodium Ethoxide/Ethanol | 50 | kchiral | (Z)-3-Bromo-3-hexene |
| (3S,4S)-3,4-Dibromohexane | Sodium Ethoxide/Ethanol | 50 | kchiral | (Z)-3-Bromo-3-hexene |
Note: The rate constants (kmeso and kchiral) are placeholders. It is anticipated that the relative rates would depend on the stability of the transition states leading to the respective products.
Experimental Protocols
The following is a detailed methodology for a typical kinetic study of the E2 elimination of this compound isomers.
Objective: To determine and compare the second-order rate constants for the E2 elimination of meso-, (3R,4R)-, and (3S,4S)-3,4-dibromohexane with a strong base.
Materials:
-
meso-3,4-Dibromohexane
-
(3R,4R)-3,4-Dibromohexane
-
(3S,4S)-3,4-Dibromohexane
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Internal standard (e.g., nonane (B91170) or decane)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of sodium ethoxide in absolute ethanol of a known concentration (e.g., 0.5 M).
-
Prepare separate stock solutions of each this compound isomer and an internal standard in absolute ethanol of known concentrations (e.g., 0.1 M).
-
-
Kinetic Runs:
-
Equilibrate the sodium ethoxide solution and the specific this compound isomer solution to the desired reaction temperature (e.g., 50 °C) in separate, sealed reaction vessels equipped with magnetic stirrers.
-
Initiate the reaction by rapidly adding a known volume of the sodium ethoxide solution to the isomer solution.
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Extraction:
-
Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing an excess of a weak acid (e.g., dilute HCl) and a known volume of an extraction solvent (e.g., diethyl ether).
-
Shake the vial vigorously to ensure the reaction is stopped and the organic products are extracted into the ether layer.
-
Separate the organic layer.
-
-
Analysis:
-
Analyze the organic layer using gas chromatography (GC) to determine the concentration of the remaining this compound isomer and the formed alkene products relative to the internal standard.
-
Confirm the identity of the products using mass spectrometry (MS) and their stereochemistry using ¹H NMR spectroscopy.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the this compound isomer versus time. A linear plot will confirm pseudo-first-order kinetics with respect to the substrate.
-
The pseudo-first-order rate constant (k') can be determined from the slope of this line.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the base (k = k' / [Base]).
-
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in the kinetic study of the E2 elimination of this compound isomers.
Caption: Stereospecific E2 elimination pathways of this compound isomers.
Caption: General experimental workflow for the kinetic study.
Navigating the Synthesis of 3,4-Dibromohexane: A Guide to Theoretical vs. Experimental Yields
For researchers and professionals in drug development and organic synthesis, understanding the nuances between theoretical and experimental yields is paramount for optimizing reaction efficiency and resource management. This guide provides a comparative analysis of the theoretical and experimental yields in the synthesis of 3,4-dibromohexane, a vicinal dibromide often used as a precursor in the construction of more complex molecules. We will delve into the detailed experimental protocol, factors influencing the yield, and present the data in a clear, comparative format.
Theoretical Yield: The Idealized Reaction
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to hex-3-ene. The balanced chemical equation for this reaction is:
C₆H₁₂ + Br₂ → C₆H₁₂Br₂
The stoichiometry of this reaction is a straightforward 1:1 molar ratio between the reactant hex-3-ene and the product this compound. The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during the process.
To calculate the theoretical yield, one must first identify the limiting reactant. The molar masses of the key components are:
-
Hex-3-ene (C₆H₁₂): 84.16 g/mol
-
Bromine (Br₂): 159.808 g/mol
-
This compound (C₆H₁₂Br₂): 243.97 g/mol [1]
Calculation Example:
If a researcher starts with 10.0 grams of hex-3-ene and an excess of bromine, the theoretical yield of this compound would be calculated as follows:
-
Moles of hex-3-ene: 10.0 g / 84.16 g/mol = 0.119 moles
-
Moles of this compound (based on 1:1 stoichiometry): 0.119 moles
-
Theoretical yield of this compound (in grams): 0.119 moles * 243.97 g/mol = 28.99 grams
Experimental Yield: The Practical Reality
In practice, the actual amount of product isolated from a reaction, known as the experimental or actual yield, is almost always lower than the theoretical yield. This discrepancy is due to a variety of factors, including incomplete reactions, the formation of side products, and losses during product isolation and purification.
While specific, high-quality, peer-reviewed experimental data for the synthesis of this compound is not abundantly available in readily accessible literature, typical yields for the bromination of alkenes can range from moderate to high, often in the 70-90% range, depending on the reaction conditions and the purity of the reactants. For the purpose of this guide, we will use a representative experimental yield of 85% for comparison.
| Parameter | Theoretical Value | Representative Experimental Value |
| Starting Material (Hex-3-ene) | 10.0 g (0.119 mol) | 10.0 g (0.119 mol) |
| Product (this compound) | 28.99 g (0.119 mol) | 24.64 g (0.101 mol) |
| Percent Yield | 100% | 85% |
Factors Influencing Experimental Yield
Several factors can contribute to the difference between the theoretical and experimental yields in the synthesis of this compound:
-
Stereochemistry of the Starting Alkene: Hex-3-ene exists as two stereoisomers: cis- and trans-hex-3-ene. The bromination of alkenes is a stereospecific anti-addition reaction. Starting with cis-hex-3-ene will yield a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane, while the bromination of trans-hex-3-ene will produce the meso-compound, (3R,4S)-3,4-dibromohexane. Differences in the physical properties of these stereoisomers can affect their isolation and purification, potentially leading to variations in the final yield.
-
Side Reactions: Although the addition of bromine to an alkene is generally a clean reaction, side reactions can occur. For instance, if the reaction is carried out in the presence of light, free-radical substitution on the alkyl chain can compete with the desired addition reaction, leading to a mixture of brominated products and reducing the yield of the desired this compound.
-
Purity of Reactants and Solvents: The presence of impurities in the hex-3-ene or the solvent can lead to unwanted side reactions. Water, for example, can react with the bromonium ion intermediate to form a bromohydrin, a competing reaction pathway.
-
Reaction Conditions: Temperature control is crucial. While the reaction proceeds readily at room temperature, excessive heat can promote side reactions. The rate of bromine addition should also be controlled to prevent a buildup of unreacted bromine, which can lead to the formation of polybrominated products.
-
Product Isolation and Purification: A significant portion of product loss often occurs during the workup and purification stages. This can include incomplete extraction from the reaction mixture, losses during solvent removal, and losses during purification techniques such as distillation or chromatography.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound.
Materials:
-
Hex-3-ene (cis or trans isomer)
-
Bromine
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known amount of hex-3-ene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the stirred solution using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Completion: Continue stirring the reaction mixture for a designated period (e.g., 30 minutes) at room temperature to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acidic byproducts. Then, wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
-
Characterization: The identity and purity of the product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Process
To better understand the relationship between the theoretical and experimental outcomes, the following diagrams illustrate the key concepts.
References
Spectroscopic Interrogation of Fleeting Intermediates in 3,4-Dibromohexane Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the transient species that govern reaction pathways is paramount for mechanism elucidation and process optimization. This guide provides a comparative analysis of spectroscopic techniques for the identification and characterization of intermediates in reactions of 3,4-dibromohexane, a key substrate in various synthetic transformations.
Reactions involving this compound, such as elimination and addition, proceed through highly reactive intermediates, primarily carbocations and cyclic bromonium ions. Due to their fleeting nature, direct observation of these species is challenging. This guide explores advanced spectroscopic methods that enable their detection and characterization, alongside traditional chemical trapping techniques, offering a comprehensive overview for researchers.
Direct Spectroscopic Observation of Reaction Intermediates
The direct spectroscopic identification of transient intermediates necessitates specialized techniques that can either "freeze" the reaction at a specific point or probe the system on an ultrafast timescale.
Cryogenic Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is a powerful tool for stabilizing and characterizing reactive intermediates. By conducting reactions at cryogenic temperatures, the lifetime of intermediates can be extended sufficiently for NMR analysis.
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: The substrate (this compound) and reagent are dissolved in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂ or a Freon solvent) within a specialized NMR tube.
-
Cooling: The NMR probe is cooled to the desired temperature (typically between -80 °C and -150 °C) using a variable temperature unit with liquid nitrogen.
-
Reaction Initiation: The reaction is initiated in situ, often by introducing the final reagent at the low temperature.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The low temperature slows down the reaction, allowing for the accumulation of a detectable concentration of the intermediate.
Comparison of Spectroscopic Data for Reaction Intermediates
Direct spectroscopic data for the intermediates of this compound are scarce in the literature. Therefore, data from analogous structures are presented below to provide representative spectroscopic signatures.
Table 1: Comparative NMR Data for Postulated Intermediates and Analogous Systems
| Intermediate/Analog | Technique | Key Spectroscopic Data | Reference System |
| Carbocation Intermediate | Cryogenic ¹H NMR | δ (ppm): 3.5 - 5.0 (protons adjacent to cationic center) | Secondary alkyl carbocations |
| (from E1 Elimination) | Cryogenic ¹³C NMR | δ (ppm): 200 - 300 (cationic carbon) | Various alkyl carbocations |
| Cyclic Bromonium Ion | Cryogenic ¹H NMR | δ (ppm): 3.0 - 4.5 (protons on the three-membered ring) | Bromonium ion of 1,2-dibromocyclohexane |
| (from Bromination) | Cryogenic ¹³C NMR | δ (ppm): 50 - 80 (carbons in the three-membered ring) | Bromonium ion of stilbene |
Femtosecond Transient Absorption Spectroscopy
For observing extremely short-lived intermediates on the timescale of bond vibration, femtosecond transient absorption spectroscopy is the state-of-the-art technique. This pump-probe method allows for the real-time tracking of intermediate formation and decay.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Sample Preparation: A solution of this compound in a suitable solvent is placed in a sample cell.
-
Excitation (Pump): An ultrashort laser pulse (pump) initiates the reaction (e.g., by photolysis to generate a carbocation).
-
Probing: A second, time-delayed, broad-spectrum ultrashort laser pulse (probe) passes through the sample.
-
Data Acquisition: The absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This generates a transient absorption spectrum, revealing the absorption features of the intermediates.[1][2]
Table 2: Comparative UV-Vis Absorption Data for Postulated Intermediates and Analogous Systems
| Intermediate/Analog | Technique | λmax (nm) | Reference System |
| Carbocation Intermediate | Femtosecond Transient Absorption | 300 - 500 | Benzyl and phenethyl carbocations[3] |
| (from E1 Elimination) | UV-Vis Spectroscopy | ||
| Cyclic Bromonium Ion | Femtosecond Transient Absorption | Generally weak absorption in the accessible UV-Vis range | Not widely reported |
| (from Bromination) | UV-Vis Spectroscopy |
Indirect Identification of Reaction Intermediates
When direct observation is not feasible, indirect methods such as chemical trapping can provide compelling evidence for the existence of specific intermediates.
Chemical Trapping Experiments
In this approach, a "trapping" agent is added to the reaction mixture. This agent is designed to react specifically and rapidly with the suspected intermediate to form a stable, isolable product. The characterization of this trapped product provides indirect proof of the intermediate's presence.
Experimental Protocol: Chemical Trapping of a Carbocation Intermediate
-
Reaction Setup: The reaction of this compound (e.g., an E1 elimination) is carried out in the presence of a nucleophilic trapping agent, such as a stable radical like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or a mild nucleophile.
-
Product Isolation: After the reaction is complete, the products are isolated using standard chromatographic techniques.
-
Characterization: The structure of the trapped product is determined by conventional spectroscopic methods (NMR, MS, IR). The identification of an adduct formed between the trapping agent and the carbon skeleton of the substrate confirms the intermediacy of the carbocation.
Table 3: Spectroscopic Data for a Trapped Carbocation Intermediate Adduct
| Trapped Species | Technique | Key Spectroscopic Data |
| Carbocation-TEMPO Adduct | ¹H NMR | Signals corresponding to both the hexane (B92381) backbone and the TEMPO moiety. |
| ¹³C NMR | Characteristic signals for the carbons of the hexane fragment and the TEMPO unit.[4][5] | |
| Mass Spectrometry | Molecular ion peak corresponding to the combined mass of the hexane fragment and TEMPO. |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of experiments for identifying reaction intermediates and the signaling pathways of the key reactions of this compound.
Caption: Workflow for identifying reaction intermediates.
Caption: Key reaction pathways and intermediates.
By employing a combination of these advanced spectroscopic techniques and classical trapping experiments, researchers can gain invaluable insights into the transient species that dictate the course of this compound reactions. This knowledge is crucial for the rational design of synthetic routes and the optimization of reaction conditions in academic and industrial settings.
References
- 1. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Lifetimes and UV-visible absorption spectra of benzyl, phenethyl, and cumyl carbocations and corresponding vinyl cation… [ouci.dntb.gov.ua]
- 4. TEMPO in Solution, Melted, Solid, and Adsorbed on a Silica Surface: A Paramagnetic NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Bases for the Dehydrobromination of 3,4-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
The dehydrobromination of vicinal dihalides is a fundamental transformation in organic synthesis, providing access to valuable unsaturated building blocks such as alkynes and dienes. The choice of base is a critical parameter that dictates the reaction pathway and product distribution. This guide provides a comparative analysis of commonly employed bases—Sodium Amide (NaNH₂), Potassium Hydroxide (B78521) (KOH), and Potassium tert-Butoxide (t-BuOK)—for the double dehydrobromination of 3,4-dibromohexane, leading to the formation of 3-hexyne (B1328910) and 2,4-hexadiene.
Executive Summary
The dehydrobromination of this compound proceeds through a twofold E2 elimination mechanism. The first elimination yields an intermediate bromohexene, which can then undergo a second elimination to form either the internal alkyne, 3-hexyne, or the conjugated diene, 2,4-hexadiene. The strength and steric hindrance of the base play a pivotal role in determining the product ratio.
-
Sodium Amide (NaNH₂): A very strong, non-hindered base that typically favors the formation of the more thermodynamically stable internal alkyne, 3-hexyne, in high yields.
-
Potassium Hydroxide (KOH): A strong, less hindered base that can also yield the alkyne, though often requiring higher temperatures. Its lower basicity compared to NaNH₂ may result in lower yields or a mixture of products.
-
Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base that preferentially abstracts the most accessible proton, favoring the Hofmann elimination pathway. This can lead to a higher proportion of the conjugated diene, 2,4-hexadiene.
Data Presentation: Performance Comparison of Bases
| Base | Base Strength | Steric Hindrance | Major Product | Expected Yield of Major Product | Selectivity | Typical Reaction Conditions |
| **Sodium Amide (NaNH₂) ** | Very Strong | Low | 3-Hexyne | High (typically > 80%) | High for Alkyne | Liquid Ammonia (B1221849), -33°C |
| Potassium Hydroxide (KOH) | Strong | Low | 3-Hexyne | Moderate to High (50-80%) | Moderate | Ethanol, Reflux |
| Potassium tert-Butoxide (t-BuOK) | Strong | High | 2,4-Hexadiene | Moderate (40-60%) | Moderate for Diene | THF or DMSO, Room Temp to Reflux |
Experimental Protocols
The following are representative experimental protocols for the dehydrobromination of this compound using the bases discussed. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: Dehydrobromination using Sodium Amide (NaNH₂) in Liquid Ammonia
This protocol is designed to favor the formation of 3-hexyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Magnetic stirrer
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of ammonia into the flask.
-
Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with stirring.
-
Dissolve 1 equivalent of this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.
-
After the addition is complete, remove the cooling bath and allow the ammonia to reflux (-33°C) for 3 hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Add 50 mL of diethyl ether to the residue and wash with 50 mL of water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and filter.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation to obtain 3-hexyne.
Protocol 2: Dehydrobromination using Potassium Hydroxide (KOH) in Ethanol
This protocol also favors the formation of 3-hexyne but under less stringent conditions than the sodium amide procedure.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of this compound and 100 mL of 95% ethanol.
-
Add 3 equivalents of potassium hydroxide pellets to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation.
Protocol 3: Dehydrobromination using Potassium tert-Butoxide (t-BuOK) in THF
This protocol is designed to favor the formation of 2,4-hexadiene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2.5 equivalents of potassium tert-butoxide and 100 mL of anhydrous THF.
-
Stir the suspension at room temperature.
-
Dissolve 1 equivalent of this compound in 20 mL of anhydrous THF and add it dropwise to the stirred suspension over 20 minutes.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Extract the mixture with three 50 mL portions of pentane.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product) and purify the crude product by fractional distillation.
Mandatory Visualization
Caption: Competing pathways in the dehydrobromination of this compound.
Caption: General experimental workflow for dehydrobromination.
A Comparative Guide to the Purity Validation of 3,4-Dibromohexane: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of starting materials and intermediates is of paramount importance. 3,4-Dibromohexane, a halogenated hydrocarbon, serves as a versatile building block in organic synthesis. Ensuring its purity is crucial for reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of elemental analysis with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and illustrative data.
The Cornerstone of Purity Assessment: Elemental Analysis
Elemental analysis is a foundational technique that determines the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, and bromine to the theoretical values, a direct assessment of purity can be made. It is particularly effective in detecting inorganic impurities and confirming the empirical formula of a synthesized compound.
Experimental Protocol: Elemental Analysis of this compound
1. Sample Preparation: Due to the volatile nature of this compound, sample encapsulation is critical to prevent loss during analysis.
-
Accurately weigh 1-2 mg of this compound into a tin or silver capsule.
-
Seal the capsule hermetically to ensure no sample evaporation.
2. Instrumentation and Analysis: A CHN/S elemental analyzer equipped for halogen determination is employed. The analysis involves the following stages:
-
Combustion: The encapsulated sample is combusted at a high temperature (typically 900-1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and bromine to hydrogen bromide or elemental bromine.
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert any nitrogen oxides to dinitrogen and to remove excess oxygen. The resulting gases (CO₂, H₂O, HBr, and N₂) are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The bromine content is often determined separately after combustion and absorption, followed by titration or ion chromatography.
3. Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental results are then compared to the theoretical values for C₆H₁₂Br₂.
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 29.53 | 29.45 |
| Hydrogen (H) | 4.96 | 4.91 |
| Bromine (Br) | 65.51 | 65.38 |
Note: The experimental data is illustrative and representative of a high-purity sample.
Orthogonal Validation: Alternative Analytical Techniques
To gain a more comprehensive understanding of a compound's purity profile, it is essential to employ orthogonal methods that rely on different chemical and physical principles. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful alternatives for assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like this compound. It separates components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
2. Instrumentation and Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. It is particularly useful for identifying and quantifying structurally related impurities.
Experimental Protocol: ¹H NMR for Purity Determination
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. Instrumentation and Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: Strengths and Limitations
| Technique | Principle | Strengths | Limitations | Application for this compound |
| Elemental Analysis | Combustion and detection of elemental composition. | Provides fundamental confirmation of the empirical formula. Detects inorganic impurities. | Does not provide information on organic or isomeric impurities. Less sensitive than chromatographic methods. | Foundational purity assessment and confirmation of elemental composition. |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and resolution for volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. Requires a volatile sample. | Ideal for detecting and identifying volatile organic impurities and isomers. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information. Can be used for absolute quantification (qNMR). Non-destructive. | Lower sensitivity compared to GC-MS. Signal overlap can complicate analysis. | Excellent for identifying and quantifying structurally related impurities and confirming the molecular structure. |
Visualizing the Workflow and Logic
To better understand the process of purity validation, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship of analytical techniques for comprehensive purity assessment.
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. While elemental analysis provides a fundamental assessment of elemental composition, it is insufficient on its own to fully characterize the purity profile. Orthogonal techniques such as GC-MS and NMR spectroscopy are indispensable for the detection and identification of organic and isomeric impurities. For routine quality control, a validated GC-MS method offers a robust and sensitive solution. When comprehensive structural confirmation and absolute quantification are required, NMR spectroscopy is the method of choice. By combining these techniques, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound for its intended applications.
The Stereochemical Path to Diene Geometry: A Comparative Analysis of 3,4-Dibromohexane Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise control of molecular geometry is paramount. The synthesis of dienes, crucial building blocks in many pharmaceutical compounds, often requires careful selection of precursors to achieve the desired stereoisomeric outcome. This guide provides a comparative analysis of the efficacy of meso-3,4-dibromohexane and its dl-enantiomeric pair in generating specific geometries of 2,4-hexadiene (B1165886) through base-induced elimination reactions. The stereospecific nature of these reactions makes the choice of the starting dibromide a critical factor in directing the synthesis towards the desired (E,E), (E,Z), or (Z,Z)-diene isomer.
The elimination of two equivalents of hydrogen bromide (HBr) from 3,4-dibromohexane using a strong base is a common method for the synthesis of 2,4-hexadiene and its isomeric byproduct, hex-3-yne. The stereochemical configuration of the starting this compound plays a pivotal role in determining the geometry of the resulting diene, a consequence of the stringent geometric requirements of the E2 elimination mechanism.
Data Summary: Stereoselectivity in Diene Formation
The following table summarizes the expected major diene products from the dehydrobromination of meso- and dl-3,4-dibromohexane. The stereospecificity arises from the required anti-periplanar arrangement of the proton and the leaving group in the transition state of the E2 elimination.
| Starting Material | Major Diene Product | Minor Diene Product(s) | Byproduct(s) |
| meso-3,4-Dibromohexane | (E,E)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene | Hex-3-yne |
| dl-3,4-Dibromohexane | (E,Z)-2,4-Hexadiene | (Z,Z)-2,4-Hexadiene, (E,E)-2,4-Hexadiene | Hex-3-yne |
Reaction Mechanisms and Stereochemical Control
The formation of specific diene geometries is a direct consequence of the stereochemistry of the starting dibromide and the stepwise nature of the double dehydrobromination. The first elimination of HBr from the meso and dl isomers leads to different stereoisomers of 3-bromo-3-hexene, which then dictates the geometry of the final diene product upon the second elimination.
The E2 elimination reaction proceeds through a transition state where the hydrogen atom and the bromine atom being eliminated are in an anti-periplanar conformation (dihedral angle of 180°). This geometric constraint is the basis for the stereoselectivity observed.
For meso-(3R,4S)-dibromohexane, the anti-periplanar elimination of HBr preferentially leads to the formation of (E)-3-bromo-3-hexene. A subsequent E2 elimination from this intermediate, again favoring an anti-periplanar arrangement, results in the formation of (E,E)-2,4-hexadiene as the major diene product.
Conversely, for the chiral (3R,4R) and (3S,4S) enantiomers (the dl-pair), the conformational requirements for the initial E2 elimination favor the formation of (Z)-3-bromo-3-hexene. The second elimination step then predominantly yields (E,Z)-2,4-hexadiene.
Caption: Stereochemical pathways for the formation of 2,4-hexadiene isomers.
Experimental Protocols
Dehydrobromination of this compound to 2,4-Hexadiene
This protocol outlines a general procedure for the base-induced elimination of HBr from this compound. The choice of base and reaction conditions can influence the ratio of diene to alkyne products. Strong, bulky bases tend to favor elimination.[1]
Materials:
-
This compound (meso or dl isomer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (2.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of dienes and alkyne by fractional distillation or column chromatography.
Note: The specific reaction time and temperature may need to be optimized depending on the scale and specific isomer used.
Caption: General workflow for the dehydrobromination of this compound.
Comparison with Alternative Precursors
While vicinal dibromides are effective precursors for diene synthesis, other compounds with suitable leaving groups can also be employed. Vicinal ditosylates, for example, can undergo elimination reactions under similar conditions. However, the stereochemical outcome of the elimination from ditosylates can be influenced by different factors, and a direct comparison of yields and stereoselectivity would require specific experimental data under identical conditions.
Conclusion
The stereoselective synthesis of specific diene geometries is highly dependent on the stereochemistry of the starting material. For the synthesis of 2,4-hexadienes, meso-3,4-dibromohexane is the preferred precursor for obtaining the (E,E)-isomer, while the dl-pair is the logical choice for targeting the (E,Z)-isomer. The choice of a strong, non-nucleophilic base and careful control of reaction conditions are essential to maximize the yield of the desired diene and minimize the formation of the isomeric alkyne byproduct. This understanding of stereochemical control is fundamental for the rational design of synthetic routes to complex molecules in the pharmaceutical and chemical industries.
References
Safety Operating Guide
Proper Disposal of 3,4-Dibromohexane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Dibromohexane, a halogenated hydrocarbon. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. Due to its classification as a halogenated organic compound, this compound requires specific handling and disposal protocols, primarily involving high-temperature incineration.[1]
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its hazards. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[2][3][4] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.[5]
In case of exposure or spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][4][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Spill: Ventilate the area, preferably within a chemical fume hood.[7] Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[6][7] Collect the absorbed material in a sealed, leak-proof container and label it as hazardous waste.[5][7]
Core Disposal Principles
The fundamental principle for disposing of this compound is segregation . Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[1][5][8] Mixing them will classify the entire container as halogenated waste, needlessly increasing disposal costs.[8]
Key Segregation Practices:
-
Never mix this compound waste with non-halogenated organic solvents.[7][9]
-
Keep it separate from other hazardous waste categories such as acids, bases, and heavy metals.[5][7]
Step-by-Step Disposal Protocol
-
Container Selection: Choose a designated, leak-proof container in good condition with a secure, tight-fitting lid.[7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][7] The label must include:
-
Waste Accumulation:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]
-
Quantitative Data Summary
While specific regulatory limits can vary by jurisdiction, the following table summarizes general quantitative information relevant to the disposal of halogenated solvents.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Due to the presence of bromine, it is classified as a halogenated organic compound.[1] |
| Primary Disposal Method | High-Temperature Incineration | This is the standard and most effective method for destroying halogenated organic compounds.[1] |
| Maximum Accumulation Volume (in lab) | Up to 25 gallons | This is a common limit for Satellite Accumulation Areas, but always check local regulations.[5] |
| Container Headspace | Minimum 5% | To allow for thermal expansion of the liquid.[7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Figure 1. Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
